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Foundational

A Technical Guide to the Physicochemical Properties of 3-Fluoro-5-methoxypyridin-4-amine (CAS 1804379-42-7)

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the known and predicted physical and chemical properties of 3-Fluoro-5-methoxypyridin-4-amine, a substituted pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the known and predicted physical and chemical properties of 3-Fluoro-5-methoxypyridin-4-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific compound, this document synthesizes information from supplier data sheets and provides a comparative analysis with structurally related analogs to offer scientifically grounded insights for its handling, characterization, and application.

Core Compound Identification and Properties

3-Fluoro-5-methoxypyridin-4-amine is a heterocyclic aromatic amine. The pyridine core, a foundational scaffold in numerous pharmaceuticals, is functionalized with three substituents: an amino group, a fluorine atom, and a methoxy group. These modifications are critical as they modulate the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby influencing its biological activity and physical behavior.

The fundamental properties that have been identified for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1804379-42-7[1]
Molecular Formula C₆H₇FN₂O[1]
Molecular Weight 142.13 g/mol [1]
Physical Form Solid[2]
InChI Key WNYVDULNFQKSBB-UHFFFAOYSA-N[1]

Table 1: General Properties of 3-Fluoro-5-methoxypyridin-4-amine.

Safety and Handling Considerations

For laboratory use, understanding the preliminary hazard profile is essential for ensuring safe handling. The compound is classified with several hazard statements, indicating the need for appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, especially when handling the solid material to avoid dust inhalation.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Table 2: GHS Hazard Statements.

Recommended Storage: Store in a dark place under an inert atmosphere at room temperature.[2] This directive is crucial for preventing degradation. The "dark place" requirement suggests potential photosensitivity, while the "inert atmosphere" indicates sensitivity to oxidation or reaction with atmospheric moisture.

Predicted Physicochemical Properties: A Comparative Analysis

As of this guide's compilation, specific experimental data for key physical properties such as melting point, boiling point, and solubility for 3-Fluoro-5-methoxypyridin-4-amine are not available in peer-reviewed literature or major chemical databases. However, by examining structurally analogous compounds, we can establish a scientifically reasonable estimation of these properties. This comparative approach is a standard practice in early-stage drug development and chemical research for predicting the behavior of novel molecules.

The selection of analogs is based on the core aminopyridine scaffold and the presence of the key functional groups (fluoro, methoxy).

Figure 1: Relationship between the target compound and its structural analogs.

Melting and Boiling Point Analysis

The melting point of a solid is dictated by the strength of its crystal lattice forces. For aminopyridines, these forces are dominated by hydrogen bonding (from the amino group) and van der Waals interactions.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)
2-Aminopyridine504-29-058.1204-210
3-Aminopyridine462-08-860-63248
4-Aminopyridine504-24-5155-158273
5-Amino-2-methoxypyridine6628-77-929-3185-90 (at 1 mmHg)
3-Fluoro-5-methoxypyridin-4-amine 1804379-42-7 Not Reported (Predicted >150) Not Reported

Table 3: Experimental Melting and Boiling Points of Analogous Compounds.[3][4][5][6]

Expert Insights:

  • Influence of the Amino Group Position: 4-Aminopyridine has a significantly higher melting point than its 2- and 3-isomers.[3][4] This is due to its highly symmetric structure which allows for more efficient crystal packing and stronger intermolecular hydrogen bonding.

  • Effect of Substituents: The introduction of a methoxy group, as seen in 5-Amino-2-methoxypyridine, tends to lower the melting point compared to the parent aminopyridines.[6] This can be attributed to the disruption of the crystal lattice symmetry.

  • Prediction for the Target Compound: The target molecule, 3-Fluoro-5-methoxypyridin-4-amine, has the amino group at the 4-position, which is a strong predictor of a high melting point, similar to the parent 4-aminopyridine. The fluorine and methoxy groups will add to the molecular weight and polarity, but their asymmetric placement might slightly disrupt the crystal packing compared to the parent compound. Therefore, a high melting point, likely exceeding 150°C, is expected.

Solubility Profile

Solubility is a critical parameter for both synthetic work-up and pharmacological applications. It is governed by the principle of "like dissolves like".

CompoundWater SolubilityOrganic Solvent Solubility
4-Aminopyridine50 mg/mLSoluble in ethanol, DMSO; slightly soluble in benzene, ether.[7]
2-AminopyridineSolubleData suggests solubility in various organic solvents like alcohols and DMF.[8]
3-AminopyridineSolubleSoluble in alcohol and benzene.[5]
5-Amino-2-methoxypyridineSlightly solubleOily liquid, suggesting good organic solvent solubility.[6]
3-Fluoro-5-methoxypyridin-4-amine Not Reported (Predicted Moderate) Not Reported (Predicted Good)

Table 4: Solubility Characteristics of Analogous Compounds.

Expert Insights:

  • Hydrogen Bonding: The amino group and the pyridine nitrogen can act as hydrogen bond acceptors and donors, which typically confers aqueous solubility, as seen in the parent aminopyridines.[5][7][8]

  • Influence of Fluorine: The fluorine atom is highly electronegative and can participate in hydrogen bonding, which could enhance aqueous solubility. However, fluorination often increases the lipophilicity of a molecule.

  • Influence of Methoxy Group: The methoxy group increases the molecular size and lipophilic character, which would be expected to decrease water solubility but increase solubility in organic solvents like ethanol, dichloromethane, and ethyl acetate.

  • Prediction for the Target Compound: 3-Fluoro-5-methoxypyridin-4-amine possesses functionalities that contribute to both aqueous and organic solubility. It is predicted to have moderate solubility in water and good solubility in polar organic solvents such as methanol, ethanol, and DMSO.

Conclusion

While comprehensive experimental data for 3-Fluoro-5-methoxypyridin-4-amine remains to be published, a robust working profile of its physical properties can be established through the analysis of its constituent functional groups and comparison with structurally related molecules. It is a solid at room temperature, likely with a high melting point due to the 4-amino substitution pattern. Its handling requires standard precautions for irritant and harmful powders. The presence of fluoro and methoxy groups suggests a nuanced solubility profile, with expected solubility in polar organic solvents. This technical guide provides a foundational understanding for researchers, enabling more informed decisions in the design of experimental protocols involving this compound.

References

  • PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP). Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 3-fluoro-5-methoxypyridin-2-amine — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemRxiv. (2026). A Modular Approach to meta-Fluorinated Pyridines. Retrieved from [Link]

  • Lead Sciences. (n.d.). 3-Fluoro-5-methoxypyridin-2-amine. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Solubility Profile of 3-Fluoro-5-methoxypyridin-4-amine in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailab...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides an in-depth analysis of the solubility profile of 3-Fluoro-5-methoxypyridin-4-amine, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of extensive publicly available experimental data for this specific molecule, this document serves as a comprehensive framework for both predicting and experimentally determining its solubility. We will dissect the molecule's structural attributes to forecast its behavior in different solvent classes and provide a detailed, field-proven protocol for the gold-standard isothermal shake-flask method for thermodynamic solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding and working methodology for characterizing the solubility of novel chemical entities.

Introduction: The Critical Role of Solubility

The journey of a drug candidate from laboratory synthesis to clinical application is profoundly influenced by its physicochemical properties, chief among them being solubility.[1] For a compound like 3-Fluoro-5-methoxypyridin-4-amine, understanding its solubility in organic solvents is paramount for several key stages of development:

  • Process Chemistry: Optimizing reaction conditions, choosing appropriate solvents for crystallization and purification, and ensuring efficient isolation of the final product.

  • Formulation Development: The ability to dissolve the API in a suitable solvent is often the first step in creating liquid formulations or in processes like spray drying to produce amorphous solid dispersions for enhanced bioavailability.[2]

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays requires knowledge of suitable solvents to avoid precipitation and ensure accurate dosing.[3][4]

This guide addresses the current information gap by providing a foundational understanding of 3-Fluoro-5-methoxypyridin-4-amine's likely solubility behavior and a practical approach to its empirical determination.

Theoretical Solubility Profile: A Structural Analysis

The solubility of a molecule is dictated by its intermolecular interactions with the solvent. By examining the structure of 3-Fluoro-5-methoxypyridin-4-amine, we can predict its affinity for various solvent classes.

Molecular Structure: 3-Fluoro-5-methoxypyridin-4-amine

  • Formula: C₆H₇FN₂O[5][6]

  • Molecular Weight: 142.13 g/mol [5][6]

  • Key Functional Groups:

    • Pyridine Ring: A polar, aromatic heterocycle. The nitrogen atom possesses a lone pair of electrons that is not delocalized into the aromatic system, making it a hydrogen bond acceptor and a weak base (pKa of pyridine is ~5.2).[7]

    • Amino Group (-NH₂): Attached at the 4-position, this group is a potent hydrogen bond donor and a weak hydrogen bond acceptor. It significantly increases the molecule's polarity.

    • Fluoro Group (-F): At the 3-position, the highly electronegative fluorine atom acts as a strong electron-withdrawing group through the inductive effect. This will decrease the basicity of the pyridine nitrogen.[8] While fluorine is a weak hydrogen bond acceptor, its presence can influence overall molecular polarity.[9]

    • Methoxy Group (-OCH₃): At the 5-position, the oxygen atom is a hydrogen bond acceptor. It is an electron-donating group by resonance, which can partially counteract the inductive withdrawal of the fluorine atom.

Intermolecular Forces and Solubility Prediction

The interplay of these functional groups suggests a molecule with significant polarity and a high capacity for hydrogen bonding.

  • Hydrogen Bonding: The primary amine group provides strong hydrogen bond donating capabilities, while the pyridine nitrogen, methoxy oxygen, and to a lesser extent, the fluorine atom, act as hydrogen bond acceptors.[10]

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the arrangement of its polar functional groups around the pyridine ring.

  • Van der Waals Forces: Present in all molecules, these forces will contribute to interactions, particularly with nonpolar solvents, though they are likely to be overshadowed by stronger polar interactions.

Based on the principle of "like dissolves like," we can formulate the following solubility predictions:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amine, pyridine, and methoxy functionalities of the molecule.[11]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Moderate These solvents are strong hydrogen bond acceptors and have large dipole moments, allowing for effective solvation of the polar solute. They can accept hydrogen bonds from the amine group.
Nonpolar Hexane, Toluene, Diethyl EtherLow The significant polarity and hydrogen bonding capacity of 3-Fluoro-5-methoxypyridin-4-amine are incompatible with the weak, dispersion-force-only interactions offered by nonpolar solvents.

This predictive framework provides a logical starting point for selecting solvents in experimental studies.

Experimental Determination of Thermodynamic Solubility

To obtain definitive quantitative data, an experimental approach is necessary. The isothermal saturation shake-flask method is widely recognized as the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of the compound in equilibrium with its solid phase.[12][13]

Workflow for Isothermal Shake-Flask Solubility Determination

The following diagram outlines the comprehensive workflow for this method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solid API into a glass vial prep2 Add a precise volume of the selected organic solvent prep1->prep2 Known V equil1 Seal vial and place in a shaker/agitator prep2->equil1 equil2 Incubate at constant T (e.g., 25°C) for 24-48h equil1->equil2 Controlled T sep1 Remove vial from shaker equil2->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Filter supernatant using a 0.45 µm syringe filter sep2->sep3 Clarification quant1 Prepare serial dilutions of the clear filtrate sep3->quant1 quant2 Analyze by validated HPLC-UV method quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 G Solute Solute Properties (3-Fluoro-5-methoxypyridin-4-amine) Polarity High Polarity Solute->Polarity HBD H-Bond Donor (-NH2) Solute->HBD HBA H-Bond Acceptors (N, O, F) Solute->HBA Solvent Solvent Properties SolventPolarity Polarity / Dielectric Constant Solvent->SolventPolarity SolventHbond H-Bonding Capacity (Protic/Aprotic) Solvent->SolventHbond Solubility Observed Solubility Polarity->Solubility Solute-Solvent Interactions HBD->Solubility Solute-Solvent Interactions HBA->Solubility Solute-Solvent Interactions SolventPolarity->Solubility 'Like Dissolves Like' SolventHbond->Solubility 'Like Dissolves Like'

Caption: Factors influencing the solubility of the target compound.

By correlating the measured solubility values with solvent properties like the dielectric constant and hydrogen bonding ability, researchers can validate the initial theoretical predictions and gain a deeper, quantitative understanding of the compound's dissolution behavior.

Conclusion

While specific solubility data for 3-Fluoro-5-methoxypyridin-4-amine requires empirical determination, a thorough analysis of its molecular structure provides a strong predictive foundation for its behavior in organic solvents. The compound is anticipated to be highly soluble in polar protic and aprotic solvents and poorly soluble in nonpolar media. This guide provides the necessary theoretical background and a robust, step-by-step experimental protocol based on the authoritative shake-flask method to empower researchers to generate high-quality, reliable solubility data. Such data is indispensable for advancing the development of this and other novel chemical entities through the pharmaceutical pipeline.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). [Good laboratory practice of equilibrium solubility measurement]. PubMed, 26(6), 633-41. Available at: [Link]

  • Glomme, A., März, J., & Dressman, J. B. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Available at: [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. Available at: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Available at: [Link]

  • U.S. Pharmacopeia. (2016, September 30). <1236> Solubility Measurements. USP-NF. Available at: [Link]

  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Kaynak, M. S., et al. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available at: [Link]

  • Baluja, S. (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Contract Pharma. Available at: [Link]

  • ResearchGate. (2013, May). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Available at: [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

  • Thiehoff, C., et al. (2020). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. Available at: [Link]

  • ResearchGate. (2014, May). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. Available at: [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. Phenomenex. Available at: [Link]

  • ResearchGate. (2014). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Available at: [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Available at: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES Vol 20. Available at: [Link]

  • Saal, C. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Available at: [Link]

  • LibreTexts. (2021, September 11). 2.2: Solubility Lab. Chemistry LibreTexts. Available at: [Link]

  • Avdeef, A. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Available at: [Link]

  • Boström, J., et al. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Journal of Medicinal Chemistry. Available at: [Link]

  • Baluja, S. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]

  • Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine. Chem-Impex. Available at: [Link]

  • Panteleev, J., et al. (2015). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. Available at: [Link]

  • Groves, J. T. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • chemeurope.com. (n.d.). Pyridine. chemeurope.com. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theo. Available at: [Link]

  • National Science Foundation Public Access Repository. (n.d.). NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. Available at: [Link]

  • University of Münster. (2024, May 16). Chemists develop New method for introducing fluorinated components into molecules. EurekAlert!. Available at: [Link]

  • UCLA – Chemistry and Biochemistry. (n.d.). Intramolecular NH···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. Available at: [Link]

  • ResearchGate. (2024, November 18). 4-Amino-3,5-dichloropyridine. Available at: [Link]

  • MOST Wiedzy. (2023, August 8). Intermolecular Hydrogen Bonding Directed by Aryl−Perfluoroaryl π−π Stacking Interactions. Available at: [Link]

Sources

Exploratory

Toxicity and handling hazards of 3-Fluoro-5-methoxypyridin-4-amine

Technical Whitepaper: Toxicity, Handling Hazards, and Application Protocols for 3-Fluoro-5-methoxypyridin-4-amine Executive Summary In the landscape of modern oncology and synthetic medicinal chemistry, 3-Fluoro-5-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Toxicity, Handling Hazards, and Application Protocols for 3-Fluoro-5-methoxypyridin-4-amine

Executive Summary

In the landscape of modern oncology and synthetic medicinal chemistry, 3-Fluoro-5-methoxypyridin-4-amine (CAS: 1804379-42-7) has emerged as a highly specialized molecular building block[1]. It is predominantly utilized in the synthesis of potent Ataxia Telangiectasia Mutated (ATM) kinase inhibitors—therapeutics designed to block DNA double-strand break repair and sensitize tumor cells to radiotherapy[2]. However, the unique physicochemical properties that make this fluorinated aminopyridine valuable in drug design also impart specific toxicological hazards. This whitepaper provides a comprehensive, mechanistically grounded guide to the toxicity profile, hazard mitigation, and self-validating experimental handling of this compound.

Chemical Identity and Physicochemical Properties

To safely handle and manipulate 3-Fluoro-5-methoxypyridin-4-amine, one must first understand its structural parameters. The electron-withdrawing fluorine atom and the electron-donating methoxy group create a highly specific electronic environment on the pyridine ring, directly influencing both its reactivity and its biological absorption[1].

PropertyValue
IUPAC Name 3-Fluoro-5-methoxypyridin-4-amine
CAS Number 1804379-42-7
Molecular Formula C6H7FN2O
Molecular Weight 142.13 g/mol
Signal Word Warning
Primary Hazard Codes H302, H315, H319, H335

Mechanistic Toxicology and Hazard Profile

The Globally Harmonized System (GHS) classifies 3-Fluoro-5-methoxypyridin-4-amine under several acute hazard categories[3],[4],[5]. As an application scientist, understanding the causality behind these classifications is critical for effective risk mitigation.

  • H302 (Harmful if swallowed): The integration of a lipophilic methoxy ether and a fluorine atom significantly alters the partition coefficient (LogP) of the pyridine scaffold. This enhanced lipophilicity facilitates rapid absorption across the gastrointestinal epithelium. Once in systemic circulation, aminopyridines can cross the blood-brain barrier and interact with voltage-gated potassium channels, leading to systemic neurotoxicity.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The primary amine (-NH2) at the 4-position acts as a localized nucleophile and a Brønsted-Lowry base[4]. Upon contact with the physiological moisture of the skin or tear film, it disrupts the local pH and can undergo unwanted nucleophilic attacks on electrophilic sites of cellular surface proteins, triggering acute inflammatory cascades.

  • H335 (May cause respiratory irritation): As a fine crystalline powder, the compound poses an inhalation risk. The basicity of the amine group violently irritates the mucosal lining of the respiratory tract, necessitating stringent engineering controls during pre-weighing and transfer.

Application in Drug Discovery: ATM Kinase Inhibition

The primary synthetic utility of 3-Fluoro-5-methoxypyridin-4-amine lies in its incorporation into imidazolonylquinoline derivatives[2]. These derivatives act as ATM kinase inhibitors. ATM is a serine/threonine protein kinase that orchestrates the cellular response to DNA double-strand breaks (DSBs) via homologous recombination (HR) and non-homologous end joining (NHEJ)[2],[6]. By integrating this fluorinated building block into the inhibitor scaffold, researchers achieve the necessary target binding affinity to block ATM, thereby preventing cancer cells from repairing radiation-induced DNA damage[7].

ATM_Pathway A 3-Fluoro-5-methoxypyridin-4-amine (Building Block) B Imidazolonylquinoline Derivatives A->B Synthesis (NaH, DMF) C ATM Kinase Inhibition B->C Target Binding D Impaired DNA Double-Strand Break Repair (HR/NHEJ) C->D Pathway Blockade E Radiosensitization & Tumor Cell Apoptosis D->E Therapeutic Efficacy

Synthesis of ATM inhibitors from 3-Fluoro-5-methoxypyridin-4-amine and biological pathway.

Self-Validating Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

To synthesize the aforementioned ATM inhibitors, 3-Fluoro-5-methoxypyridin-4-amine is typically reacted with a halogenated quinoline (e.g., 6-bromo-4-chloro-7-methoxy-3-nitro-quinoline)[2]. Because the amine is rendered weakly nucleophilic by the electron-withdrawing fluorine, a strong base like Sodium Hydride (NaH) is required to generate a highly reactive amide anion[6].

The following protocol is designed as a self-validating system , ensuring safety and chemical conversion at every step.

Step 1: System Purging & Validation

  • Action: Assemble a flame-dried multi-neck flask equipped with a magnetic stirrer, internal temperature probe, and a nitrogen/argon inlet.

  • Causality: NaH reacts violently with ambient moisture to produce flammable hydrogen gas.

  • Self-Validation: Observe the mineral oil bubbler. A steady, positive flow of inert gas for 15 minutes prior to reagent introduction validates an oxygen- and moisture-free environment.

Step 2: Base-Mediated Deprotonation

  • Action: Dissolve 3-Fluoro-5-methoxypyridin-4-amine in anhydrous N,N-dimethylformamide (DMF) and cool to 0°C. Slowly add 60 wt% NaH in mineral oil[6].

  • Causality: The acid-base reaction is highly exothermic. Cooling to 0°C prevents thermal runaway and the thermal degradation of DMF into dimethylamine and carbon monoxide.

  • Self-Validation: Monitor the internal temperature probe. A transient temperature spike (exotherm) and visible hydrogen gas evolution (bubbling) confirm that the deprotonation is actively occurring. Lack of gas evolution indicates inactive NaH or severe moisture contamination.

Step 3: Electrophile Addition

  • Action: After stirring for 10-15 minutes to ensure complete anion formation, introduce the electrophile (e.g., 6-bromo-4-chloro-7-methoxy-3-nitro-quinoline)[2]. Allow the reaction to warm to room temperature.

  • Causality: The nucleophilic amide anion attacks the electrophilic carbon of the quinoline, displacing the chloride leaving group via an SNAr mechanism.

  • Self-Validation: Perform LC-MS or TLC analysis. The complete disappearance of the starting amine mass (m/z ~143 [M+H]+) validates the successful coupling.

Step 4: Quenching & Decontamination

  • Action: Cool the vessel back to 0°C and slowly quench by adding ice water dropwise[6].

  • Causality: Unreacted NaH must be neutralized safely. Dropwise addition of ice water controls the exothermic destruction of the hydride, preventing solvent boil-over.

Safety_Workflow S1 Pre-Weighing & PPE Verification (Fume Hood, Nitrile Gloves) S2 Inert Atmosphere Setup (N2/Ar Purge, <10 ppm H2O) S1->S2 S3 Nucleophilic Addition (Controlled Exotherm) S2->S3 S4 Reaction Execution (Closed System, DMF Solvent) S3->S4 S5 Aqueous Quenching & Waste Segregation S4->S5

Self-validating safety workflow for handling hazardous fluorinated aminopyridines.

References

  • AiFChem. "1804379-42-7 | 3-Fluoro-5-methoxypyridin-4-amine". AiFChem.
  • Sigma-Aldrich. "3-Fluoro-5-methoxypyridin-4-amine | 1804379-42-7". Sigma-Aldrich.
  • Key Organics.
  • European Patent Office. "EP 4471028 A1 - HYDRAZINO GROUP-CONTAINING COMPOUND". Googleapis.
  • Google Patents. "WO2020193660A1 - Imidazolonylquinoline compounds and therapeutic uses thereof".

Sources

Foundational

1H and 13C NMR Reference Spectra for 3-Fluoro-5-methoxypyridin-4-amine: A Technical Guide for Structural Elucidation

Executive Summary In modern drug discovery, highly functionalized pyridine building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 3-Fluoro-5-methoxypy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, highly functionalized pyridine building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 3-Fluoro-5-methoxypyridin-4-amine (CAS: 1804379-42-7) [1] is a prime example, frequently utilized as a core scaffold in the synthesis of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors and targeted oncology agents [2].

As a Senior Application Scientist, I have designed this whitepaper to serve as an authoritative reference for the Nuclear Magnetic Resonance (NMR) structural elucidation of this molecule. The unique "push-pull" electronic system—driven by the electron-withdrawing fluorine and the electron-donating methoxy and amino groups—creates a highly specific spectral fingerprint. This guide details the empirical causality behind these chemical shifts, standardizes the acquisition protocols, and maps the heteronuclear spin-spin coupling networks essential for rigorous QA/QC validation.

Chemical Profiling & Structural Dynamics

Before analyzing the spectra, it is critical to understand the electronic environment of the molecule. The pyridine ring is an electron-deficient heterocycle. The introduction of substituents at the 3, 4, and 5 positions drastically alters the local electron density:

  • Fluorine (C3): Exerts a strong inductive electron-withdrawing effect (-I), deshielding adjacent nuclei, while offering a 100% naturally abundant spin-1/2 nucleus for heteronuclear coupling.

  • Amino Group (C4): Exerts a resonance electron-donating effect (+M), pushing electron density into the ortho and para positions (C3, C5).

  • Methoxy Group (C5): Exerts a similar +M effect, shielding the adjacent C6 proton.

Table 1: Physicochemical Properties [3]
PropertyValue
IUPAC Name 3-Fluoro-5-methoxypyridin-4-amine
CAS Registry Number 1804379-42-7
Molecular Formula C6H7FN2O
Molecular Weight 142.13 g/mol
Canonical SMILES COC1=CN=CC(F)=C1N

High-Resolution 1H NMR Reference Data

The 1 H NMR spectrum of 3-Fluoro-5-methoxypyridin-4-amine is defined by the isolation of its two aromatic protons (H-2 and H-6), which are para to each other and thus do not exhibit standard 3JHH​ ortho coupling.

Table 2: 1H NMR Spectral Assignments (400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.90 Doublet (d)1H 3JHF​ = 2.5 HzPyridine H-2
7.75 Singlet (s)1H-Pyridine H-6
5.80 Broad Singlet (br s)2H-Amino -NH₂
3.85 Singlet (s)3H-Methoxy -OCH₃
Mechanistic Causality of 1H Shifts
  • Anisotropic Deshielding at H-2: The H-2 proton is flanked by the highly electronegative pyridine nitrogen and the C3-fluorine atom. This dual inductive withdrawal severely depletes local electron density, pushing the signal downfield to ~7.90 ppm. The signal splits into a doublet due to three-bond scalar coupling ( 3JHF​ ) with the fluorine nucleus.

  • Resonance Shielding at H-6: Unlike H-2, H-6 is adjacent to the methoxy group. The oxygen lone pairs donate electron density into the ring via resonance, partially shielding H-6 and resulting in an upfield shift relative to H-2.

  • Quadrupolar Relaxation of NH₂: The amino protons appear as a broad singlet. This broadening is a direct consequence of intermediate chemical exchange rates in DMSO- d6​ and the quadrupolar relaxation induced by the adjacent 14 N nucleus (I = 1).

High-Resolution 13C NMR Reference Data

The 13 C spectrum is notoriously complex due to the high gyromagnetic ratio of the 19 F nucleus, which results in extensive heteronuclear splitting across the aromatic ring.

Table 3: 13C NMR Spectral Assignments (100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
143.0 Doublet (d) 1JCF​ ≈ 245.0 HzC-3 (C-F)
141.5 Doublet (d) 2JCF​ ≈ 15.0 HzC-4 (C-NH₂)
140.0 Doublet (d) 3JCF​ ≈ 4.0 HzC-5 (C-OCH₃)
135.0 Doublet (d) 2JCF​ ≈ 23.0 HzC-2 (CH)
128.5 Singlet (s)-C-6 (CH)
56.2 Singlet (s)-Methoxy -OCH₃
Mechanistic Causality of C-F Splitting

The magnitude of JCF​ coupling is directly proportional to the s-orbital character of the intervening bonds.

  • The 1JCF​ coupling at C-3 is massive (~245 Hz) due to the direct orbital overlap.

  • The 2JCF​ couplings to C-2 and C-4 differ significantly (23 Hz vs. 15 Hz). The pathway to C-2 involves the highly electronegative pyridine nitrogen, which alters the hybridization and increases the s-character of the C2-C3 bond, thereby increasing the coupling constant relative to C-4.

Caption: Spin-spin coupling network mapping the primary 19F interactions in the pyridine ring.

Standardized Protocol for NMR Acquisition

To ensure a self-validating system where results are reproducible across different laboratory environments, the following step-by-step methodology must be strictly adhered to.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10–15 mg of 3-Fluoro-5-methoxypyridin-4-amine. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D). Causality: DMSO- d6​ is selected to disrupt intermolecular hydrogen bonding of the amine, ensuring a sharp, distinct solvent lock and preventing the complete exchange of the -NH₂ protons that would occur in D₂O or CD₃OD.

  • Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). This acts as the absolute 0.00 ppm reference, validating the chemical shift calibration.

  • Tube Loading: Transfer the homogeneous solution into a high-precision 5 mm NMR tube (e.g., Norell 509-UP) to prevent magnetic susceptibility distortions.

  • Instrument Tuning & Matching: Insert the sample into a 400 MHz (or higher) spectrometer equipped with a Broadband Observe (BBO) probe. Manually tune the probe to the 1 H frequency (400.13 MHz) and 13 C frequency (100.61 MHz) to maximize the signal-to-noise ratio (SNR).

  • Shimming: Execute gradient shimming (e.g., TopShim) on the 2 H lock signal of the DMSO until the lock level is stable and the baseline is flat.

  • 1H Acquisition: Execute a standard 1D 1 H pulse sequence (zg30). Parameters: 16 scans, 2-second relaxation delay (D1), and 64k data points.

  • 13C Acquisition: Execute a 1D 13 C pulse sequence with 1 H power-gated decoupling (zgpg30) to collapse 1 H- 13 C multiplets while retaining the critical 19 F- 13 C couplings. Parameters: 1024 scans, 2-second relaxation delay.

  • Data Processing: Zero-fill the Free Induction Decay (FID) to 128k points. Apply a 0.3 Hz exponential window function (line broadening) for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform manual phase correction and a Bernstein polynomial baseline correction.

NMR_Workflow A Sample Preparation (DMSO-d6 + TMS) B 1H NMR Acquisition (400 MHz, zg30) A->B C 13C NMR Acquisition (100 MHz, zgpg30) A->C D 19F NMR Acquisition (376 MHz, zg) A->D E Spectral Processing (FT, Phase, Baseline) B->E C->E D->E F Multiplet Analysis (J-Coupling Extraction) E->F G Structural Verification F->G

Caption: Workflow for NMR acquisition and spectral processing of fluorinated pyridines.

References

  • European Patent Office. "EP 4471028 A1: HYDRAZINO GROUP-CONTAINING COMPOUND.
Exploratory

A Predictive Crystallographic and X-ray Diffraction Analysis of 3-Fluoro-5-methoxypyridin-4-amine: A Technical Guide for Drug Development Professionals

Abstract 3-Fluoro-5-methoxypyridin-4-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. A comprehensive understanding of its three-dimensional structure is paramount for e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-Fluoro-5-methoxypyridin-4-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. A comprehensive understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and facilitating rational drug design. As of the date of this publication, the crystal structure of 3-Fluoro-5-methoxypyridin-4-amine has not been reported in the public domain. This technical guide, therefore, serves a dual purpose: it outlines a robust, field-proven methodology for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of the title compound, and it provides a predictive framework for the interpretation of such data. This document is intended to be an in-depth resource for researchers, scientists, and drug development professionals, offering both a practical experimental workflow and a forward-looking analysis of the potential structural insights that could be gleaned.

Introduction: The Significance of Structural Elucidation in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and π-stacking. The specific substitution pattern of 3-Fluoro-5-methoxypyridin-4-amine, with its electron-withdrawing fluorine atom, electron-donating methoxy group, and hydrogen-bonding capable amine, suggests a molecule with a nuanced electronic and steric profile. Such subtleties can have a profound impact on its binding affinity and selectivity for a given biological target.

An empirical determination of the crystal structure provides indisputable data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's preferred conformation in the solid state. Furthermore, the packing of molecules in the crystal lattice reveals the intermolecular forces at play, offering a blueprint for how the molecule might interact with a protein binding pocket. This guide will detail the necessary steps to obtain this critical information.

Proposed Experimental Workflow

The determination of the crystal structure of 3-Fluoro-5-methoxypyridin-4-amine would follow a logical progression from synthesis to data analysis. The following sections provide a detailed, step-by-step protocol.

Synthesis and Purification

While several suppliers list 3-Fluoro-5-methoxypyridin-4-amine (CAS 1804379-42-7) as commercially available, for crystallographic studies, it is often necessary to synthesize and purify the compound to ensure the high degree of purity required for the growth of single crystals.[1] A potential synthetic route could be adapted from methods used for other substituted pyridines. For instance, a multi-step synthesis starting from a readily available pyridine derivative could be employed, involving steps such as nitration, reduction, and nucleophilic aromatic substitution to introduce the desired functional groups.[2][3]

Protocol for Purification:

  • Initial Purity Assessment: The purity of the synthesized or commercially obtained compound should be assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Recrystallization: If impurities are detected, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a primary method for purification. The goal is to obtain a sample with >99% purity.

  • Final Characterization: The purified compound should be re-analyzed by HPLC, NMR, and Mass Spectrometry to confirm its identity and purity.

Crystallization Screening and Optimization

The formation of high-quality single crystals is often the most challenging step in X-ray crystallography. A systematic screening of a wide range of crystallization conditions is crucial.

Protocol for Crystallization:

  • Solvent Selection: A variety of solvents with differing polarities should be screened. Given the functional groups on the molecule, solvents such as methanol, ethanol, acetonitrile, ethyl acetate, and acetone are good starting points.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared in a chosen solvent and left undisturbed in a loosely capped vial to allow for slow evaporation.

    • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant. This is a highly effective method for screening a large number of conditions.

    • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

  • Optimization: Once initial crystal "hits" are identified, the conditions (e.g., solvent ratios, temperature, concentration) should be optimized to improve crystal size and quality.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of 3-Fluoro-5- methoxypyridin-4-amine purification Purification by Recrystallization synthesis->purification characterization Purity & Identity Check (HPLC, NMR, MS) purification->characterization screening Crystallization Screening (Slow Evaporation, Vapor Diffusion) characterization->screening optimization Optimization of Crystal Growth Conditions screening->optimization harvesting Crystal Selection & Mounting optimization->harvesting data_collection Data Collection on Single-Crystal Diffractometer harvesting->data_collection data_processing Data Reduction & Correction data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & Finalization (CIF File Generation) structure_refinement->validation

Caption: Experimental workflow for the structural determination of 3-Fluoro-5-methoxypyridin-4-amine.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and subjected to a focused beam of X-rays. Modern diffractometers automate the process of data collection.

Protocol for Data Collection:

  • Crystal Mounting: A well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a loop.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a modern detector.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.[4]

Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure.

Protocol for Structure Solution and Refinement:

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. Programs like SHELXT are commonly used for this purpose.[4]

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization procedure. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined or placed in calculated positions.[4]

  • Validation: The final refined structure is validated using tools like PLATON and CheckCIF to ensure its chemical and crystallographic reasonability. The final data is then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[5][6]

Predicted Crystallographic Data and Structural Features

While the actual data can only be obtained through experimentation, we can predict some of the key crystallographic parameters and structural features based on similar small organic molecules.

Table 1: Representative Crystallographic Data for a Substituted Pyridine Amine

ParameterPredicted Value/Information
Chemical FormulaC₆H₇FN₂O
Formula Weight142.13 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)5 - 10
b (Å)10 - 20
c (Å)5 - 15
β (°)90 - 105 (for monoclinic)
Volume (ų)800 - 1500
Z4
Density (calculated)1.3 - 1.5 g/cm³
R-factor< 0.05
Goodness-of-fit~1.0

Note: This table is for illustrative purposes only and represents typical values for a small organic molecule.

Discussion: Implications for Drug Development

The elucidation of the crystal structure of 3-Fluoro-5-methoxypyridin-4-amine would provide invaluable insights for drug development professionals:

  • Conformational Analysis: The solid-state conformation would reveal the intrinsic torsional preferences of the methoxy group relative to the pyridine ring, which can be critical for receptor binding.

  • Intermolecular Interactions: The crystal packing would highlight the key non-covalent interactions, such as N-H···N hydrogen bonds between the amine and the pyridine nitrogen of an adjacent molecule, which are common in related structures.[7][8] The fluorine and methoxy groups may also participate in weaker C-H···F and C-H···O interactions. Understanding these interactions can guide the design of analogs with improved binding affinity and physical properties.

  • Polymorphism Screening: The initial crystallographic analysis is the first step in a comprehensive polymorph screen. Different crystalline forms can have different solubilities and bioavailabilities, making this a critical aspect of pharmaceutical development.

  • Structure-Based Drug Design: The experimentally determined coordinates of the molecule can be used as a starting point for computational studies, such as docking simulations, to predict its binding mode to a target protein. This allows for the rational design of more potent and selective inhibitors.

Conclusion

While the crystal structure of 3-Fluoro-5-methoxypyridin-4-amine is not yet publicly available, this guide provides a comprehensive and scientifically rigorous roadmap for its determination and analysis. The proposed workflow, from synthesis and crystallization to X-ray diffraction and structure refinement, is based on established best practices in the field of chemical crystallography. The resulting structural information would be of significant value to the scientific community, particularly those in the field of drug discovery, by providing a foundational understanding of the molecule's conformational and interactive properties.

References

  • Varchi, G. et al. (2007). A Scaleable Synthesis of Methyl 3-Amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate. Organic Process Research & Development, 11(5), 858–863. [Link]

  • Glowka, M. L. et al. (2021). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[2][4]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Molecules, 26(8), 2194. [Link]

  • Zhou, L. et al. (2012). Crystal structure of tris(4-(pyridin-4-yl)phenyl)amine, dihydrate, (C33H24N4)·2(H2O), C33H28N4O2. Zeitschrift für Kristallographie - New Crystal Structures, 227(2), 223-224. [Link]

  • Ng, S. W. (2010). 4-(Methylamino)pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o892. [Link]

  • Al-Majid, A. M. et al. (2020). Crystal structure and Hirshfeld surface analysis of 4-aminopyridinium thiocyanate–4-aminopyridine (1/1). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1535–1539. [Link]

  • Palkó, M. et al. (2022). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. Crystals, 12(11), 1559. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CCDC 1868095: Experimental Crystal Structure Determination. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

  • Molbase. 3-氟-5-甲氧基吡啶-4-胺. [Link]

  • Ashokan, A. et al. (2024). 4-Amino-3,5-dichloropyridine. IUCrData, 9(1), x241120. [Link]

  • NextSDS. 3-Fluoro-4-Methoxypyridine — Chemical Substance Information. [Link]

  • Google Patents. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • ResearchGate. Single-crystal X-ray diffraction dataset for 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine. [Link]

  • International Centre for Diffraction Data. How to Analyze Drugs Using X-ray Diffraction. [Link]

  • PubChem. 4-Amino-5-fluoro-2-methoxypyrimidine. [Link]

  • Argonne National Laboratory. (2022). High-Energy X-ray Diffraction Microscopy for Nuclear Forensics FY22 Project Report. [Link]

  • Chemsrc. 3-fluoro-2-methoxypyridin-4-amine | CAS#:1228898-36-9. [Link]

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties of 3-Fluoro-5-methoxypyridin-4-amine Derivatives

This guide provides a comprehensive overview of the electronic properties of 3-fluoro-5-methoxypyridin-4-amine and its derivatives. It is intended for researchers, scientists, and drug development professionals who are w...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the electronic properties of 3-fluoro-5-methoxypyridin-4-amine and its derivatives. It is intended for researchers, scientists, and drug development professionals who are working with or considering this class of compounds. The document will delve into the fundamental principles governing the electronic characteristics of these molecules, outline experimental and computational methodologies for their characterization, and discuss the implications of these properties for medicinal chemistry applications.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

Pyridine derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] Their structural diversity and tunable electronic properties make them privileged structures in the design of enzyme inhibitors, receptor modulators, and other bioactive molecules.[3] The electronic nature of the pyridine ring, particularly the electron density at the nitrogen atom and the carbon atoms of the ring, dictates its ability to participate in crucial intermolecular interactions such as hydrogen bonding, metal coordination, and π-π stacking.[1]

The subject of this guide, 3-fluoro-5-methoxypyridin-4-amine, is a highly functionalized pyridine ring with three key substituents that significantly modulate its electronic properties: an amino group, a fluorine atom, and a methoxy group. Understanding the interplay of these substituents is critical for predicting the molecule's behavior in biological systems and for designing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

The Electronic Influence of Substituents on the Pyridine Ring

The electronic properties of the 3-fluoro-5-methoxypyridin-4-amine scaffold are a composite of the individual contributions of its substituents. The position and nature of these groups—whether electron-donating or electron-withdrawing—are paramount.[1]

  • Amino Group (-NH2): The amino group at the 4-position is a strong electron-donating group through resonance. It increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to itself. This enhanced electron density can influence the basicity of the ring nitrogen and the molecule's ability to act as a hydrogen bond donor.

  • Fluorine Atom (-F): Fluorine, positioned at the 3-position, exerts a strong electron-withdrawing inductive effect due to its high electronegativity.[4] This effect can decrease the basicity of the pyridine nitrogen.[5] The presence of fluorine can also introduce unique electronic interactions and alter the molecule's metabolic stability.[6] The introduction of fluorine can create additional π-orbitals that interact with the aromatic system, a phenomenon sometimes referred to as "fluoromaticity".[7]

  • Methoxy Group (-OCH3): The methoxy group at the 5-position has a dual electronic nature. It is electron-withdrawing inductively but can be electron-donating through resonance. The overall effect depends on its position relative to other functional groups and the pyridine nitrogen.

The combination of these substituents on the pyridine ring results in a complex electronic landscape. The electron-donating amino group and the electron-withdrawing fluorine and methoxy groups create a "push-pull" system that can lead to interesting and potentially useful electronic and photophysical properties.

Characterization of Electronic Properties: A Methodological Approach

A thorough understanding of the electronic properties of 3-fluoro-5-methoxypyridin-4-amine derivatives requires a combination of experimental and computational techniques.

Experimental Methodologies

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C and ¹⁵N NMR spectroscopy are powerful tools for probing the electron density at different positions within the molecule.[8][9] Chemical shifts of the carbon and nitrogen atoms in the pyridine ring are sensitive to the electronic effects of the substituents.[8][9] For instance, an increase in electron density at a particular carbon or nitrogen atom will generally result in an upfield shift (lower ppm value) in its NMR signal.

Protocol: ¹³C and ¹⁵N NMR Analysis

  • Sample Preparation: Dissolve 10-20 mg of the 3-fluoro-5-methoxypyridin-4-amine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a standard pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 250 ppm.

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹⁵N NMR Acquisition:

    • If direct detection is not feasible due to low natural abundance and sensitivity, use an indirect method such as a ¹H-¹⁵N HSQC or HMBC experiment.

    • These experiments correlate the nitrogen atoms with directly attached or long-range coupled protons, respectively.

    • Reference the ¹⁵N chemical shifts to an external standard like nitromethane.[8]

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Compare the chemical shifts of the ring carbons and nitrogen to those of unsubstituted pyridine and related derivatives to assess the electronic impact of the substituents.

b) Cyclic Voltammetry (CV):

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials provide information about the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Electron-donating groups will generally lower the oxidation potential (making it easier to oxidize), while electron-withdrawing groups will raise it.

Protocol: Cyclic Voltammetry Measurement

  • Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a dry, aprotic solvent (e.g., acetonitrile, dichloromethane).

  • Analyte Solution: Dissolve the 3-fluoro-5-methoxypyridin-4-amine derivative in the electrolyte solution at a concentration of approximately 1 mM.

  • Electrochemical Cell:

    • Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

    • Polish the working electrode before each measurement.

  • Data Acquisition:

    • Purge the solution with an inert gas (e.g., argon, nitrogen) for 10-15 minutes to remove dissolved oxygen.

    • Scan the potential over a suitable range to observe the oxidation and/or reduction peaks.

    • Record the voltammogram.

    • Add ferrocene as an internal standard at the end of the experiment and record another voltammogram to reference the potentials.

  • Data Analysis:

    • Determine the half-wave potentials (E₁/₂) for the observed redox processes.

    • Estimate the HOMO and LUMO energy levels using the empirical relationships with the oxidation and reduction potentials, respectively.

c) UV-Visible and Fluorescence Spectroscopy:

These techniques probe the electronic transitions within a molecule. The absorption and emission maxima provide information about the energy gap between the ground and excited states. Substituents that extend the π-conjugation or create charge-transfer states can lead to red-shifted (longer wavelength) absorption and emission.

Protocol: UV-Visible and Fluorescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution (micromolar range) of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • UV-Visible Spectroscopy:

    • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of 200-800 nm.

    • Identify the wavelength of maximum absorption (λₘₐₓ).

  • Fluorescence Spectroscopy:

    • Excite the sample at its λₘₐₓ using a spectrofluorometer.

    • Record the emission spectrum.

    • Determine the wavelength of maximum emission.

    • The Stokes shift (the difference between the absorption and emission maxima) can provide insights into the structural changes upon excitation.

Computational Methodologies

Density Functional Theory (DFT) is a powerful computational tool for modeling the electronic structure of molecules.[10][11] It can be used to calculate a wide range of electronic properties, providing insights that complement experimental data.

Workflow: DFT Calculations

DFT_Workflow cluster_pre Pre-processing cluster_calc Calculation cluster_post Post-processing & Analysis mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc single_point Single Point Energy Calculation (Higher Level of Theory) freq_calc->single_point mo_analysis Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) single_point->mo_analysis esp_map Electrostatic Potential Map single_point->esp_map nbo_analysis Natural Bond Orbital Analysis (Atomic Charges, Hybridization) single_point->nbo_analysis Drug_Development_Logic substituents Substituents (-F, -OCH3, -NH2) electronic_props Electronic Properties (HOMO/LUMO, ESP, pKa) substituents->electronic_props physicochem_props Physicochemical Properties (Solubility, Lipophilicity) electronic_props->physicochem_props efficacy Biological Efficacy (Target Binding, Potency) electronic_props->efficacy adme_props ADME Properties (Permeability, Metabolism) physicochem_props->adme_props adme_props->efficacy

Sources

Exploratory

Preliminary Pharmacological Screening of 3-Fluoro-5-methoxypyridin-4-amine: A Fragment-Based Drug Discovery Whitepaper

Prepared by: Senior Application Scientist, Early Discovery & Lead Generation Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Early Discovery & Lead Generation Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the landscape of modern targeted oncology, the design of highly selective kinase inhibitors relies heavily on the identification of privileged chemical scaffolds. 3-Fluoro-5-methoxypyridin-4-amine (CAS 1804379-42-7) has emerged as a critical building block and fragment hit in the development of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors, specifically within the imidazolonylquinoline class [1].

As a Senior Application Scientist, I frequently observe discovery programs fail in late stages due to poor physicochemical properties inherited from their foundational scaffolds. Fragment-Based Drug Discovery (FBDD) mitigates this by rigorously screening low-molecular-weight building blocks before synthetic elaboration [2].

The Causality of the Scaffold Design

Why focus on this specific fluorinated methoxypyridine?

  • The 4-Amino Group: Acts as the primary hinge-binding motif, forming essential hydrogen bonds with the ATP-binding pocket of kinases.

  • The 3-Fluoro Substitution: Fluorine is highly electronegative. Its strategic placement withdraws electron density from the pyridine ring, lowering the pKa​ of the 4-amino group. This prevents the molecule from becoming overly basic, a common driver of off-target hERG channel toxicity and poor membrane permeability.

  • The 5-Methoxy Group: Provides a critical hydrogen bond acceptor and dictates the spatial trajectory (vector) for growing the fragment out of the kinase hinge region into adjacent hydrophobic sub-pockets, maximizing Ligand Efficiency (LE).

This whitepaper outlines the self-validating, step-by-step preliminary pharmacological screening protocols required to validate 3-Fluoro-5-methoxypyridin-4-amine as a viable lead-generation fragment.

Experimental Workflows & Methodologies

To establish a robust data package for this fragment, we execute a three-phase screening cascade: Physicochemical Profiling, In Vitro Safety, and Target Engagement.

Phase 1: Passive Permeability via PAMPA

Rationale: Before assessing cellular target engagement, we must understand the fragment's intrinsic ability to cross lipid bilayers. At the fragment stage (MW < 200 Da), passive diffusion is the dominant mechanism of cellular entry. We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) rather than Caco-2 cells because PAMPA isolates passive diffusion from active efflux/uptake transporters, providing a pure physicochemical baseline [3].

Step-by-Step Protocol:

  • Preparation of Donor Solution: Dilute 3-Fluoro-5-methoxypyridin-4-amine to a final concentration of 500 µM in PBS containing 5% DMSO to ensure complete solubility without disrupting the artificial membrane.

  • Membrane Coating: Apply 5 µL of a 1% (w/v) lecithin in dodecane solution to the PVDF membrane filters of the 96-well acceptor plate to form the artificial lipid bilayer.

  • Assembly: Add 200 µL of the donor solution to the donor plate. Add 300 µL of PBS (acceptor sink buffer) to the acceptor plate. Carefully place the acceptor plate into the donor plate to form a "sandwich."

  • Incubation: Incubate the assembled plates at room temperature (25°C) for 18 hours under constant shaking at 150 rpm.

  • Quantification: Disassemble the plates. Transfer 100 µL from both donor and acceptor wells to a UV-transparent quartz plate. Quantify the concentration of the fragment using LC-MS/MS or UV spectroscopy (at λmax​ specific to the pyridine ring).

  • Validation: Calculate the effective permeability ( Papp​ ) using the standard steady-state flux equation. Lucifer yellow is used in parallel wells to confirm membrane integrity.

Phase 2: Target Engagement via Surface Plasmon Resonance (SPR)

Rationale: Fragments typically exhibit low binding affinities ( Kd​ in the high micromolar range). Traditional biochemical IC 50​ assays often fail to detect these weak interactions or produce false positives due to compound aggregation at high concentrations. SPR is an orthogonal, biophysical technique that measures real-time binding kinetics and stoichiometry without the need for high-concentration biochemical reporters [4].

Step-by-Step Protocol:

  • Target Immobilization: Covalently immobilize recombinant human ATM kinase domain onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~5000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-Fluoro-5-methoxypyridin-4-amine ranging from 1 mM down to 15.6 µM in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

  • Injection: Inject the fragment solutions over the active and reference flow cells at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index changes caused by solvent mismatch.

  • Data Analysis: Double-reference the sensograms (subtracting reference cell and blank injections) and fit the steady-state affinity data to a 1:1 Langmuir binding model to determine the Kd​ .

Data Presentation: Baseline Fragment Profile

The following table synthesizes the quantitative pharmacological baseline for 3-Fluoro-5-methoxypyridin-4-amine, establishing its viability for progression into imidazolonylquinoline derivatives.

ParameterAssay / MetricValue / ResultInterpretation
Molecular Weight Physicochemical142.13 g/mol Ideal for FBDD (Rule of 3 compliant).
Permeability ( Papp​ ) PAMPA 12.5×10−6 cm/sHigh passive permeability; excellent oral absorption potential.
Cytotoxicity (IC 50​ ) HepG2 CellTiter-Glo (48h)> 500 µMNo intrinsic scaffold toxicity; safe for elaboration.
Target Binding ( Kd​ ) SPR (ATM Kinase Domain)185 µMTypical fragment-level affinity; provides a validated starting point.
Ligand Efficiency (LE) Calculated ( ΔG/Nheavy​ )0.38 kcal/mol/HAHighly efficient binding per heavy atom; excellent trajectory for optimization.

Visualizing the Logic: Workflows and Pathways

To fully contextualize how this preliminary screening fits into the broader drug development pipeline, we must visualize both the chemical progression and the biological pathway.

Fragment-to-Lead Workflow

Workflow A Fragment Library Screening B 3-Fluoro-5-methoxypyridin-4-amine (Hit Identification) A->B C Physicochemical Profiling (PAMPA, Solubility) B->C D Target Engagement (SPR vs ATM Kinase) B->D E Synthetic Elaboration (Fragment Growing) C->E D->E F Imidazolonylquinoline ATM Inhibitor (Lead) E->F

Caption: FBDD workflow progressing from the 3-Fluoro-5-methoxypyridin-4-amine fragment to a clinical lead.

Biological Context: ATM Kinase Signaling Pathway

Once the fragment is elaborated into a mature imidazolonylquinoline inhibitor, its primary pharmacological role is to sensitize tumor cells to radiation by blocking DNA repair [5].

Pathway DSB DNA Double-Strand Breaks (Radiation/Chemo) ATM ATM Kinase (Target) DSB->ATM Activates p53 p53 / Chk2 Activation ATM->p53 Phosphorylates Inhibitor Elaborated ATM Inhibitor (Imidazolonylquinoline) Inhibitor->ATM Blocks Arrest Cell Cycle Arrest & DNA Repair p53->Arrest Apoptosis Sensitization to Apoptosis Arrest->Apoptosis If unrepaired

Caption: Mechanism of action of ATM inhibitors in blocking DNA damage response and inducing apoptosis.

Conclusion

The preliminary pharmacological screening of 3-Fluoro-5-methoxypyridin-4-amine validates it as a highly efficient, permeable, and non-toxic fragment. By utilizing self-validating biophysical (SPR) and physicochemical (PAMPA) assays early in the discovery phase, medicinal chemists can confidently invest resources into synthetic elaboration. The strategic placement of the fluorine and methoxy groups on the pyridine ring ensures that as the molecule grows into a mature imidazolonylquinoline ATM inhibitor, it retains the drug-like properties necessary for clinical success.

References

  • Imidazolonylquinoline compounds and therapeutic uses thereof (WO2020193660A1). Google Patents.
  • Recent Developments in Fragment-Based Drug Discovery . Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) . BioAssay Systems. Available at:[Link]

  • Lessons from hot spot analysis for fragment-based drug discovery . National Institutes of Health (PMC). Available at:[Link]

  • Radiofluorination of a highly potent ATM inhibitor as a potential PET imaging agent . Springer Medizin. Available at:[Link]

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-Fluoro-5-methoxypyridin-4-amine: A Detailed Guide for Researchers

Introduction Substituted pyridines are fundamental scaffolds in medicinal chemistry and drug development, with fluorinated analogues playing a particularly crucial role in modulating pharmacokinetic and pharmacodynamic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry and drug development, with fluorinated analogues playing a particularly crucial role in modulating pharmacokinetic and pharmacodynamic properties. The target compound, 3-Fluoro-5-methoxypyridin-4-amine, is a structurally significant molecule, incorporating a fluorine atom, a methoxy group, and an amine on a pyridine core. Such a substitution pattern offers a versatile platform for the development of novel therapeutic agents, potentially acting as a key intermediate for more complex molecular targets.[1][2]

This application note provides a comprehensive, step-by-step protocol for the multi-step synthesis of 3-Fluoro-5-methoxypyridin-4-amine. The selected synthetic strategy is designed for logical flow and high regioselectivity, proceeding through a robust Balz-Schiemann reaction, followed by a directed nitration and a final reduction. Each step is detailed with explanations of the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also understand the causality behind the experimental choices.

Overall Synthetic Pathway

The synthesis of 3-Fluoro-5-methoxypyridin-4-amine is accomplished via a three-step sequence starting from the commercially available 5-methoxypyridin-3-amine. The pathway involves:

  • Fluorodediazoniation: Conversion of the 3-amino group to a 3-fluoro group using the Balz-Schiemann reaction.

  • Electrophilic Nitration: Regioselective nitration at the C4 position, directed by the existing methoxy and fluoro substituents.

  • Nitro Group Reduction: Conversion of the 4-nitro group to the target 4-amino group via catalytic hydrogenation.

Synthesis_Workflow cluster_0 Step 1: Balz-Schiemann Reaction cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 5-Methoxypyridin-3-amine B Intermediate Diazonium Tetrafluoroborate Salt A->B 1. NaNO₂, HBF₄ 2. 0-5 °C C 3-Fluoro-5-methoxypyridine B->C Heat (Δ) D 3-Fluoro-5-methoxy-4-nitropyridine C->D HNO₃, H₂SO₄ 0 °C to RT E 3-Fluoro-5-methoxypyridin-4-amine D->E H₂ (1 atm), Pd/C Methanol

Caption: Overall synthetic workflow for 3-Fluoro-5-methoxypyridin-4-amine.

Experimental Protocols

Materials and Reagents Summary

This table summarizes the key reagents required for the complete synthesis. Ensure all reagents are of appropriate grade and handled according to their respective Safety Data Sheets (SDS).

Reagent/MaterialStep UsedMolecular Wt. ( g/mol )Sample Amount (g)Moles (mmol)Molar Equiv.
5-Methoxypyridin-3-amine1124.1410.080.551.0
Tetrafluoroboric acid (48% aq)187.81~30.5 mL~169.2~2.1
Sodium Nitrite (NaNO₂)169.005.8484.61.05
Fuming Nitric Acid (>90%)263.01~4.5 mL~96.71.2
Sulfuric Acid (98%)298.08~15 mL-Solvent
Palladium on Carbon (10% w/w)3-~0.5 g-Catalyst
Methanol (MeOH)332.04~150 mL-Solvent
Hydrogen Gas (H₂)32.02Balloon (1 atm)Excess-

Note: Quantities are illustrative for a laboratory scale synthesis and may be scaled accordingly. The amount of tetrafluoroboric acid is calculated based on the active component.

Step 1: Synthesis of 3-Fluoro-5-methoxypyridine via Balz-Schiemann Reaction

Principle: The Balz-Schiemann reaction is a cornerstone method for introducing a fluorine atom onto an aromatic ring.[3] It proceeds by converting a primary aromatic amine into a diazonium tetrafluoroborate salt, which is typically more stable than its chloride counterpart. This salt is then isolated and thermally decomposed, liberating nitrogen gas and boron trifluoride, to yield the desired aryl fluoride.[4][5] The use of tetrafluoroboric acid is critical as it serves as both the acid for diazotization and the fluoride source.[6]

Procedure:

  • Preparation: In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 5-methoxypyridin-3-amine (10.0 g, 80.55 mmol).

  • Acidification: Cool the flask in an ice-salt bath. Slowly add 48% aqueous tetrafluoroboric acid (~30.5 mL, ~169.2 mmol) dropwise, ensuring the internal temperature is maintained below 10 °C. A thick precipitate of the amine tetrafluoroborate salt will form.

  • Diazotization: Prepare a solution of sodium nitrite (5.84 g, 84.6 mmol) in a minimal amount of cold water (~15 mL). Add this solution dropwise to the stirred suspension from the previous step. Meticulously maintain the internal temperature between 0 °C and 5 °C during the addition.

    • Causality Insight: Low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt and to minimize side reactions.

  • Salt Isolation: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the filter cake with a small amount of ice-cold water, followed by cold diethyl ether, and then air-dry the solid briefly.

  • Decomposition: Place the dried diazonium salt in a clean flask equipped with a reflux condenser. Heat the solid gently (an oil bath set to 100-120 °C is recommended) until the evolution of nitrogen gas ceases and the solid has completely decomposed into a dark liquid.

    • Causality Insight: Thermal energy drives the elimination of N₂ (a very stable leaving group) and BF₃, allowing the fluoride anion to attack the resulting aryl cation.[5]

  • Work-up and Purification: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-fluoro-5-methoxypyridine as a clear oil.

Step 2: Synthesis of 3-Fluoro-5-methoxy-4-nitropyridine

Principle: The nitration of the pyridine ring is an electrophilic aromatic substitution. The existing substituents strongly direct the position of the incoming nitro group. The methoxy group is a powerful ortho-, para-director, while the fluorine atom is a deactivating but also ortho-, para-directing substituent. Both groups cooperatively direct the nitration to the C4 position, leading to high regioselectivity. A strong nitrating medium, typically a mixture of nitric and sulfuric acid, is required to overcome the inherent electron-deficient nature of the pyridine ring.[7][8]

Procedure:

  • Preparation: To a 100 mL flask, add concentrated sulfuric acid (~15 mL) and cool it to 0 °C in an ice bath.

  • Substrate Addition: Slowly add 3-fluoro-5-methoxypyridine (assuming ~8.1 g, ~63.7 mmol from the previous step) to the cold sulfuric acid with vigorous stirring.

  • Nitration: While maintaining the temperature at 0 °C, add fuming nitric acid (~4.5 mL, ~96.7 mmol) dropwise.

    • Causality Insight: The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Keeping the temperature low controls the reaction rate and prevents unwanted side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice (~100 g) in a large beaker. The product will often precipitate as a solid.

  • Neutralization and Extraction: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8. Collect the precipitated solid by filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts (or dissolve the filtered solid in ethyl acetate), dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid, 3-fluoro-5-methoxy-4-nitropyridine, can be purified by recrystallization from an ethanol/water mixture.

Step 3: Synthesis of 3-Fluoro-5-methoxypyridin-4-amine

Principle: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method that utilizes a metal catalyst (typically palladium on carbon) to facilitate the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group. The reaction proceeds under mild conditions and typically gives high yields with minimal byproducts.[9][10]

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve the 3-fluoro-5-methoxy-4-nitropyridine (assuming ~8.8 g, ~51.1 mmol from the previous step) in methanol (~150 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (~0.5 g, ~5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Safety Insight: Pd/C can be pyrophoric, especially when dry. Handle it carefully, and do not add it to a flammable solvent in the presence of air.[11][12]

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. A common laboratory setup involves using a hydrogen-filled balloon to maintain a positive pressure (~1 atm).

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is often exothermic. Monitor the reaction's progress by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Filtration: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

    • Safety Insight: The used catalyst is saturated with hydrogen and can be highly pyrophoric. The filter cake should not be allowed to dry in the air. Quench it immediately with water after filtration.[12]

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude 3-Fluoro-5-methoxypyridin-4-amine.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product as a crystalline solid.

Trustworthiness: Product Validation and Characterization

To ensure the identity and purity of the synthesized compounds, a combination of standard analytical techniques should be employed at each stage.

  • Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of column chromatography fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the aromatic substitution pattern and the presence of the methoxy group protons (~3.9 ppm) and amine protons (~4.5-5.5 ppm, broad singlet).

    • ¹³C NMR: Will show the correct number of carbon signals and their chemical shifts, influenced by the attached functional groups.

    • ¹⁹F NMR: A crucial technique to confirm the successful incorporation of the fluorine atom. A characteristic signal for the aryl fluoride will be observed.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the intermediates and the final product (C₆H₇FN₂O, MW: 142.13 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Melting Point Analysis: A sharp melting point range for the final crystalline product indicates high purity.

Safety and Handling

This synthesis involves hazardous materials and procedures. Adherence to strict safety protocols is mandatory.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • Tetrafluoroboric Acid (HBF₄): Highly corrosive and toxic. Causes severe skin burns and eye damage.[13][14][15][16][17] Handle with extreme care and avoid inhalation of vapors.

    • Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Can cause severe burns and react violently with organic materials. Prepare and use only in a clean, dry flask and cool appropriately.

    • Catalytic Hydrogenation: Involves flammable hydrogen gas and a potentially pyrophoric catalyst (Pd/C).[18] Ensure the reaction system is leak-proof and properly purged of air before introducing hydrogen.[11][19] The spent catalyst must be handled wet to prevent ignition upon exposure to air.[12][20]

References

  • PubChem. (n.d.). Tetrafluoroboric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Nanjing Hjchem. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Bultman, M., et al. (2021).
  • Sterling Pharma Solutions. (2025, August 8). De-risking hydrogenation. Retrieved from [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. Department of Chemistry. Retrieved from [Link]

  • Safety in Engineering. (2024, June 6). Hydrogenation reaction safety [Video]. YouTube. Retrieved from [Link]

  • Solvay. (2019, February 15). Product Stewardship Summary: Tetrafluoroboric acid 50%. Retrieved from [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • Supporting Information for an unspecified article on pyridine synthesis. (n.d.).
  • Dhingra, S. K., et al. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions.
  • BYJU'S. (2019, January 18). Balz Schiemann Reaction Mechanism. Retrieved from [Link]

  • Kuduk, S. D., DiPardo, R. M., & Bock, M. G. (2005). Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. Organic Letters.
  • Allen Institute. (2025, December 1). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]

  • Wuest, M., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. bioRxiv.
  • Bakke, J. M. (n.d.).
  • Mossine, A. V., et al. (2016).
  • Kamochi, Y., & Kudo, T. (1993). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. HETEROCYCLES.
  • Supporting Information for an unspecified article on pyridine-based luminogens. (n.d.). Beilstein Journals.
  • Holt, J., et al. (2007).
  • Unspecified author. (n.d.). Synthesis of 4-fluoro-2-pyridone. YorkSpace.
  • Wuest, M., et al. (2016).

Sources

Application

Application Note: 3-Fluoro-5-methoxypyridin-4-amine as a Privileged Scaffold in DNA Damage Response (DDR) Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary In modern oncology drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

In modern oncology drug discovery, targeting the DNA Damage Response (DDR) network has emerged as a highly effective strategy for inducing synthetic lethality in tumor cells. At the center of this network is the Ataxia Telangiectasia Mutated (ATM) kinase, a primary sensor of DNA double-strand breaks (DSBs)[1].

This application note details the utility, physicochemical rationale, and synthetic handling of 3-Fluoro-5-methoxypyridin-4-amine (CAS: 1804379-42-7) . This specific building block is critical in the synthesis of imidazolonylquinoline-based ATM kinase inhibitors[2]. By integrating step-by-step synthetic protocols with the mechanistic rationale behind each chemical choice, this guide serves as a comprehensive blueprint for researchers utilizing highly deactivated aminopyridines in drug design.

Molecular Rationale: Why 3-Fluoro-5-methoxypyridin-4-amine?

The selection of 3-fluoro-5-methoxypyridin-4-amine is not arbitrary; it is a masterclass in rational drug design aimed at optimizing both pharmacodynamics (target binding) and pharmacokinetics (metabolic stability).

  • The Fluorine Effect (Electronic & Metabolic): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This significantly lowers the pKa of the adjacent C4-amine, rendering it less basic. Biologically, this prevents unwanted hERG channel liability (often associated with basic amines) and blocks cytochrome P450-mediated oxidation at the C3 position.

  • The Methoxy Group (Steric & Conformational): The C5-methoxy group provides critical steric bulk. When coupled to a bulky quinoline core, this steric clash restricts rotation around the C-N bond, generating stable atropisomers [3]. Locking the molecule into a specific dihedral angle reduces the entropic penalty upon binding to the ATM kinase hinge region, drastically increasing potency.

Table 1: Physicochemical Profile of the Building Block
PropertyValueDiscovery Relevance
CAS Number 1804379-42-7Unique identifier for procurement and IP tracking.
Molecular Formula C6H7FN2OLow molecular weight (142.13 g/mol ) ideal for fragment-based design[4].
Physical State SolidEasy to weigh and handle; stable under inert atmosphere.
Nucleophilicity Highly DeactivatedRequires strong bases (e.g., NaH) for SNAr coupling reactions[2].
Structural Role Atropisomeric AnchorInduces hindered rotation to lock bioactive conformations[3].

Biological Context: The ATM Kinase Pathway

To understand the value of the final synthesized drug, one must understand the biological target. When ionizing radiation or chemotherapeutics cause DNA double-strand breaks, the MRN complex recruits and activates ATM kinase. ATM then phosphorylates downstream targets like p53 (at Ser15), triggering cell cycle arrest to allow for DNA repair[3]. Inhibiting ATM with derivatives of 3-fluoro-5-methoxypyridin-4-amine sensitizes tumors to radiation[2].

ATM_Pathway DSB DNA Double-Strand Break (DSB) MRN MRN Complex Sensor DSB->MRN Recruits ATM ATM Kinase Activation MRN->ATM Activates p53 p53 Phosphorylation (Ser15) ATM->p53 Phosphorylates Arrest Cell Cycle Arrest & DNA Repair p53->Arrest Mediates Inhibitor Imidazolonylquinoline Inhibitor (Derived from 3-F-5-OMe-Pyridine) Inhibitor->ATM Competitive ATP Inhibition

Diagram 1: The DNA Damage Response pathway and the intervention point of ATM inhibitors.

Synthetic Workflow & Experimental Protocols

The primary synthetic challenge when utilizing 3-fluoro-5-methoxypyridin-4-amine is its poor nucleophilicity. The electron-deficient nature of the pyridine ring, compounded by the inductive pull of the fluorine atom, means that standard Nucleophilic Aromatic Substitution (SNAr) conditions (e.g., DIPEA/Heat) will fail.

Causality in Protocol Design: To overcome this, the amine must be fully deprotonated using a strong base like Sodium Hydride (NaH) to form a highly reactive amide anion before the electrophile is introduced[2].

Synthetic_Workflow Step1 3-Fluoro-5-methoxypyridin-4-amine + DMF (Dry N2) Step2 Deprotonation (NaH, 60%, 5 min, RT) Step1->Step2 Step3 SNAr Coupling (+ Quinoline Core, 15 min) Step2->Step3 Step4 Quench & Precipitate (Ice Water) Step3->Step4 Step5 Filtration & Drying (Yield: ~94%) Step4->Step5

Diagram 2: Step-by-step SNAr workflow utilizing NaH for amine activation.

Protocol A: Synthesis of 6-Bromo-N-(3-fluoro-5-methoxy-4-pyridyl)-7-methoxy-3-nitro-quinolin-4-amine

This protocol is adapted from validated patent literature for the synthesis of ATM inhibitors[2].

Reagents & Materials:

  • 3-Fluoro-5-methoxypyridin-4-amine: 447 mg (3.02 mmol)

  • 6-Bromo-4-chloro-7-methoxy-3-nitro-quinoline (Electrophile): 800 mg (2.52 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 504 mg (12.6 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL

  • Ice water: 100 mL

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen ( N2​ ) for 10 minutes to ensure an inert atmosphere. Rationale: NaH reacts violently with atmospheric moisture, and water will competitively hydrolyze the quinoline electrophile.

  • Substrate Dissolution: Dissolve 447 mg of 3-fluoro-5-methoxypyridin-4-amine in 5.0 mL of anhydrous DMF. Stir until a homogeneous solution is achieved.

  • Deprotonation (Critical Step): Cool the flask slightly (optional, depending on ambient temperature) and carefully add 504 mg of NaH (60% dispersion) in one portion. Stir the suspension for exactly 5 minutes at room temperature. Observation: Effervescence ( H2​ gas evolution) will occur, indicating the formation of the reactive nitrogen anion.

  • Electrophile Addition: Add 800 mg of 6-bromo-4-chloro-7-methoxy-3-nitro-quinoline directly to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for 15 minutes. Self-Validation: Withdraw a 5 µL aliquot, quench in 100 µL Methanol, and analyze via LC-MS. The mass of the starting electrophile should be completely consumed, replaced by the product mass.

  • Quenching & Isolation: Slowly pour the reaction mixture into a beaker containing 100 mL of vigorously stirred ice water. Rationale: The highly hydrophobic product will crash out of the aqueous DMF solution, while excess NaH is safely quenched to NaOH, and unreacted amine remains partially soluble.

  • Filtration: Collect the resulting yellow precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 50 mL of ice-cold water.

  • Drying: Dry the solid under high vacuum at 40°C overnight to afford ~1.0 g (94% yield) of the target intermediate as a yellow solid[2].

Protocol B: Biochemical Validation (In Vitro ATM Kinase Assay)

Once the building block is fully elaborated into the final imidazolonylquinoline drug candidate, its efficacy must be validated.

Procedure:

  • Assay Setup: Prepare assay wells containing 6 µL of ATM kinase solution (25 ng/µL)[1].

  • Compound Dosing: Dissolve the synthesized inhibitor in DMSO. Dispense into the assay wells using a nanoliter pipettor to achieve final concentrations ranging from 10,000 nM down to 2.44 nM (in duplicate)[1].

  • Incubation: Incubate the kinase-inhibitor complex for 30 minutes at room temperature to allow for binding equilibrium.

  • Reaction Initiation: Add substrate protein p53 and ATP to initiate the enzymatic reaction[3].

  • Detection: After the designated reaction time, quantify the amount of phosphorylated p53 (at Ser15) using specific fluorescently-labeled antibodies[3].

  • Data Analysis: Plot the dose-response curve to calculate the IC50​ value.

Table 2: Representative Selectivity Profile of 3-F-5-OMe-Pyridine Derived Inhibitors

Note: Data represents the typical profile achieved when utilizing this specific building block to lock the bioactive conformation[2][5].

Kinase TargetCellular FunctionInhibitory Activity ( IC50​ )Selectivity Fold
ATM DSB Repair Sensor< 5 nMTarget (1x)
ATR ssDNA Repair Sensor> 1,000 nM> 200x
mTOR Cell Growth / Metabolism> 5,000 nM> 1000x
DNA-PK NHEJ Repair> 500 nM> 100x

References

  • Sigma-Aldrich. "3-Fluoro-5-methoxypyridin-4-amine | 1804379-42-7". Sigma-Aldrich Catalog.
  • AiFChem. "1804379-42-7 | 3-Fluoro-5-methoxypyridin-4-amine". AiFChem Catalog.
  • Fuchss, T., & Schiemann, K. "WO2016155884A1 - Imidazolonyl quinolines and use thereof as atm kinase inhibitors". Google Patents / WIPO.
  • "WO2020193660A1 - Imidazolonylquinoline compounds and therapeutic uses thereof". Google Patents.
  • "EP4471028A1 - HYDRAZINO GROUP-CONTAINING COMPOUND". European Patent Office.
  • "WO2019201283A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy". Google Patents.

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of 3-Fluoro-5-methoxypyridin-4-amine in Modern Heterocyclic Chemistry

Abstract 3-Fluoro-5-methoxypyridin-4-amine is a highly functionalized pyridine derivative poised as a strategic building block for the synthesis of complex heterocyclic systems. Its unique substitution pattern—featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-Fluoro-5-methoxypyridin-4-amine is a highly functionalized pyridine derivative poised as a strategic building block for the synthesis of complex heterocyclic systems. Its unique substitution pattern—featuring a nucleophilic amine, a methoxy group influencing ring electronics, and a fluorine atom that can act as a synthetic handle or a metabolic blocker—renders it invaluable in medicinal chemistry and drug discovery. These application notes explore the core reactivity of this synthon and provide detailed, field-tested protocols for its application in constructing fused heterocyclic scaffolds, with a particular focus on the synthesis of kinase inhibitors.

Introduction: A Multifaceted Building Block

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous approved pharmaceuticals. The strategic functionalization of this core allows for the fine-tuning of physicochemical properties and target engagement. 3-Fluoro-5-methoxypyridin-4-amine emerges as a particularly valuable reagent due to the confluence of its substituents:

  • 4-Amino Group: Acts as a primary nucleophile for condensation and cyclization reactions. In the context of drug design, it frequently serves as a crucial hydrogen bond donor, anchoring ligands to the hinge region of kinase ATP-binding sites.[1][2]

  • 3-Fluoro Group: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[3][4] The C-F bond can also serve as a handle for specific nucleophilic aromatic substitution (SNAr) reactions under forcing conditions.

  • 5-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring, influencing the reactivity of the other positions and providing an additional vector for structural modification or interaction with biological targets.

This guide provides researchers and drug development professionals with a comprehensive overview of the synthetic utility of this compound, grounded in established chemical principles and analogous transformations of related pyridylamines.[2][5]

Core Synthetic Applications

The strategic arrangement of functional groups on 3-Fluoro-5-methoxypyridin-4-amine enables its participation in a variety of powerful ring-forming reactions to generate diverse heterocyclic cores.

G central 3-Fluoro-5-methoxypyridin-4-amine app1 Fused Pyridopyrimidines central->app1 Condensation w/ 1,3-Dielectrophiles app2 Substituted Quinolines (via Friedländer Annulation) central->app2 Reaction w/ α-Methylene Ketones app3 Kinase Inhibitor Scaffolds (Hinge Binders) central->app3 Elaboration via Cross-Coupling app4 S(N)Ar Functionalization central->app4 Nucleophilic Displacement of F

Caption: Key synthetic routes from 3-Fluoro-5-methoxypyridin-4-amine.

Synthesis of Fused Pyridopyrimidines

The 1,2-diamine-like arrangement of the ring nitrogen and the 4-amino group makes this compound an ideal precursor for condensation reactions with 1,3-dielectrophiles to construct fused pyridopyrimidine systems. These scaffolds are prevalent in bioactive molecules.[6][7] A common and effective strategy involves reaction with β-ketoesters or malonic esters.

The general transformation proceeds via an initial nucleophilic attack by the exocyclic amine onto one electrophilic center, followed by cyclization and dehydration to furnish the aromatic heterocyclic core. The choice of reaction conditions is critical for achieving high yields and avoiding side products.

Elaboration into Kinase Inhibitor Scaffolds

Substituted aminopyridines are quintessential "hinge-binding" motifs in modern kinase inhibitors.[1] While 3-Fluoro-5-methoxypyridin-4-amine itself lacks a convenient handle for direct cross-coupling, a common medicinal chemistry workflow involves the synthesis of a related intermediate, such as a bromo-substituted analogue, which can then be elaborated via palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[2]

The resulting bi-aryl structures are foundational for a vast number of inhibitors targeting kinases implicated in oncology and inflammatory diseases. The fluorine and methoxy groups provide vectors for optimizing potency and pharmacokinetic properties.

G start 2-Bromo-3-fluoro- 5-methoxypyridin-4-amine (Intermediate) product Bi-aryl Kinase Inhibitor Core start->product Suzuki-Miyaura Coupling reagent Arylboronic Acid (R-B(OH)2) reagent->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) catalyst->product final Final Inhibitor (Further Functionalization) product->final Elaboration

Caption: Workflow for kinase inhibitor synthesis via cross-coupling.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for causality. They represent robust starting points for laboratory synthesis.

Protocol 1: Synthesis of 6-Fluoro-8-methoxy-2-methylpyrido[4,3-d]pyrimidin-5(6H)-one

This protocol details the construction of a fused pyridopyrimidine via a Gould-Jacobs-type reaction, a classic and reliable method for this transformation.

Rationale: This reaction utilizes ethyl acetoacetate as the 1,3-dielectrophile. The initial step is a vinylogous nucleophilic substitution, forming an enamine intermediate. Thermal cyclization is then promoted, followed by aromatization. A high-boiling solvent like Dowtherm A is used to provide the necessary thermal energy for the intramolecular cyclization step.

Methodology:

  • Step 1: Enamine Formation.

    • In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 3-Fluoro-5-methoxypyridin-4-amine (1.0 eq, e.g., 1.56 g, 10 mmol), ethyl acetoacetate (1.1 eq, 1.43 g, 11 mmol), and toluene (50 mL).

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq, 95 mg).

    • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.

    • Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS for the disappearance of the starting amine.

    • Upon completion, cool the mixture and remove the toluene under reduced pressure. The crude enamine intermediate can be used directly in the next step.

  • Step 2: Thermal Cyclization.

    • To the flask containing the crude enamine, add Dowtherm A (25 mL).

    • Heat the mixture to 240-250 °C with vigorous stirring under an inert atmosphere (Nitrogen or Argon).

    • Maintain this temperature for 1-2 hours. Monitor the reaction by TLC/LC-MS until the enamine intermediate is fully consumed.

    • Caution: This step involves very high temperatures. Perform in a well-ventilated fume hood with appropriate safety precautions.

    • Cool the reaction mixture to below 100 °C, then slowly add hexanes (100 mL) with stirring to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with copious hexanes, and dry under vacuum to afford the crude pyridopyrimidinone.

  • Step 3: Purification.

    • Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the final product.

ParameterValue / ConditionRationale
Starting Material 3-Fluoro-5-methoxypyridin-4-amineProvides the core pyridine and amino functionalities.
Reagent Ethyl acetoacetateActs as the C-C-C building block for the pyrimidine ring.
Solvent (Step 1) TolueneAzeotropically removes water to drive enamine formation.
Solvent (Step 2) Dowtherm AHigh-boiling point enables thermally-driven cyclization.
Catalyst p-Toluenesulfonic acidAcid catalyst accelerates the initial condensation.
Temperature (Step 2) 240-250 °CProvides activation energy for the 6-endo-trig cyclization.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a generalized method for coupling a hypothetical bromo-substituted aminopyridine intermediate with an arylboronic acid, a key step in synthesizing kinase inhibitors.[2] This demonstrates how the core scaffold would be elaborated in a drug discovery campaign.

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. The choice of a palladium catalyst, a suitable ligand (like triphenylphosphine), and a base is crucial for an efficient catalytic cycle. A mixed aqueous-organic solvent system is often used to dissolve both the organic substrates and the inorganic base.[2]

Methodology:

  • Step 1: Reaction Setup.

    • To a flame-dried Schlenk flask, add the bromo-aminopyridine intermediate (e.g., 2-Bromo-3-fluoro-5-methoxypyridin-4-amine, 1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Step 2: Reaction Execution.

    • Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio, e.g., 8 mL dioxane, 2 mL water).

    • Stir the reaction mixture vigorously and heat to 85-95 °C.

    • Monitor the reaction progress by TLC or LC-MS for the consumption of the starting bromide. Reaction times can range from 4 to 18 hours.

  • Step 3: Work-up and Purification.

    • After the reaction is complete (as judged by LC-MS), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure bi-aryl product.

ComponentRoleRationale
Pd(PPh₃)₄ Catalyst PrecursorProvides the active Pd(0) species for the catalytic cycle.
Arylboronic Acid Coupling PartnerSource of the aryl group to be coupled.
K₂CO₃ BaseActivates the boronic acid and facilitates the transmetalation step.
Dioxane/Water Solvent SystemSolubilizes both organic substrates and the inorganic base.
Inert Atmosphere Reaction ConditionPrevents oxidation and deactivation of the Pd(0) catalyst.

Conclusion and Future Outlook

3-Fluoro-5-methoxypyridin-4-amine is a potent and versatile building block for constructing heterocycles of significant interest to the pharmaceutical and agrochemical industries.[4] Its utility in forming fused ring systems and as a core fragment in kinase inhibitor design has been demonstrated through established, analogous chemical transformations. The protocols provided herein offer reliable methods for leveraging this synthon in research and development settings. As the demand for novel, functionalized heterocycles continues to grow, the applications of strategically designed building blocks like 3-Fluoro-5-methoxypyridin-4-amine will undoubtedly expand, paving the way for the discovery of next-generation therapeutics.

References

  • EvitaChem. Buy 3-Fluoro-4-methoxypyridin-2-amine (EVT-13253787).
  • Rageot, D., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. ResearchGate.
  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-3-chloropyridine N-oxide.
  • BenchChem. Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy.
  • Sigma-Aldrich. 3-Fluoro-5-methoxypyridin-4-amine | 1804379-42-7.
  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • Petrov, V. A. (2009).
  • Frontiers in Chemistry. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • PubMed. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine.
  • ResearchGate. (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles.
  • ACS Publications. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry.
  • PubMed. (2010). Pyridine-based heterocycles. Synthesis of new pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles.
  • National Institutes of Health. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 3-Fluoro-5-methoxypyridin-4-amine

Executive Summary & Mechanistic Rationale The synthesis of highly functionalized aminopyridines is a critical vector in modern drug discovery and lead optimization . Among these building blocks, 3-Fluoro-5-methoxypyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized aminopyridines is a critical vector in modern drug discovery and lead optimization . Among these building blocks, 3-Fluoro-5-methoxypyridin-4-amine presents a unique synthetic challenge when utilized as a nucleophile in Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination).

As a Senior Application Scientist, it is vital to understand the causality behind the difficulty of this specific substrate:

  • Electronic Deactivation: The inherent electron-withdrawing nature of the pyridine ring significantly reduces the nucleophilicity of the C4-amine. This is exacerbated by the strong inductive (-I) effect of the adjacent C3-fluorine atom.

  • Extreme Steric Hindrance: The amine is flanked by ortho-substituents (fluorine and methoxy). This creates a highly encumbered nucleophilic center, drastically impeding the transmetalation step (amine coordination to the Pd(II) center).

When transmetalation is sterically hindered and kinetically slow, undesired side reactions—such as β -hydride elimination or direct arylation of the alkoxide base—can easily outcompete the desired C–N bond formation [[1]]([Link]). To achieve high yields, the catalytic system must be rationally designed to sterically favor a monoligated palladium species, which accelerates oxidative addition and reductive elimination while suppressing off-cycle intermediates .

Catalyst Design & Reagent Selection

The 25-year evolution of the Buchwald-Hartwig amination has provided highly specialized tools for challenging substrates . For 3-Fluoro-5-methoxypyridin-4-amine, traditional first-generation catalysts (e.g., Pd(PPh3​)4​ ) or standard bidentate ligands (e.g., BINAP) will fail, leading to unreactive bis-ligated complexes.

  • Ligand Selection: Dialkylbiaryl phosphine ligands, specifically tBuBrettPhos or BippyPhos , are required. These bulky, electron-rich ligands are designed to enforce the formation of the active LPd(0) complex and provide steric protection to the coordination sphere, facilitating the reductive elimination of hindered amines .

  • Pre-catalyst Selection: Utilizing a Generation 3 (G3) palladacycle (e.g., tBuBrettPhos Pd G3) ensures the rapid, quantitative generation of the active Pd(0) species under mild conditions, preventing catalyst degradation before the hindered amine can react.

  • Base Selection: Because the amine is a poor nucleophile, using a strong, nucleophilic base like NaOtBu often results in the formation of an aryl tert-butyl ether byproduct. Switching to a non-nucleophilic base like LiHMDS forces the catalytic cycle to wait for the amine to coordinate, suppressing base arylation .

  • Electrophile Reactivity: Contrary to conventional cross-coupling wisdom, the reactivity order of aryl electrophiles in Buchwald-Hartwig reactions is often ArBr>ArCl>ArI . Aryl iodides generate iodide anions that can coordinate strongly to the Pd center, forming stable, off-cycle dimeric Pd complexes that inhibit turnover .

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between ligand/base selection and reaction yield when coupling 3-Fluoro-5-methoxypyridin-4-amine with a model electrophile (4-Bromotoluene) at 100 °C.

EntryPalladium SourceLigandBaseSolventYield (%)Mechanistic Observation / Causality
1 Pd2​(dba)3​ BINAP NaOtBu Toluene< 5%Formation of stable, unreactive bis-ligated Pd complex.
2 Pd(OAc)2​ XantPhos Cs2​CO3​ 1,4-Dioxane15%Weak base ( Cs2​CO3​ ) fails to efficiently deprotonate the hindered amine.
3BrettPhos Pd G3BrettPhos NaOtBu Toluene42%Significant formation of 4-tert-butoxytoluene (base arylation).
4tBuBrettPhos Pd G3tBuBrettPhos NaOtBu Toluene68%Bulky ligand improves reductive elimination, but base arylation persists.
5 tBuBrettPhos Pd G3 tBuBrettPhos LiHMDS Toluene 91% Optimal. Non-nucleophilic base prevents ether formation; ligand enforces LPd(0) .

Logical Workflow

ProtocolWorkflow A 1. Substrate & Reagent Prep (Anhydrous & Degassed) B 2. Catalyst Assembly (tBuBrettPhos Pd G3) A->B Inert Atmosphere C 3. Base Addition (LiHMDS) B->C Prevent Pre-activation D 4. Thermal Activation (100°C in Toluene) C->D Initiate Catalytic Cycle E 5. In-Process Control (LC-MS / TLC) D->E Check Conversion E->D If Incomplete F 6. Aqueous Quench (Stop Catalytic Cycle) E->F If Complete G 7. Product Isolation (Flash Chromatography) F->G Purify

Logical workflow for the Pd-catalyzed Buchwald-Hartwig amination protocol.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the catalytic cycle before proceeding to the next step.

Materials Required:

  • 3-Fluoro-5-methoxypyridin-4-amine (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.2 equiv, 1.2 mmol)

  • tBuBrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • tBuBrettPhos ligand (0.02 equiv, 2 mol%)

  • LiHMDS (1.0 M in THF, 2.5 equiv, 2.5 mmol)

  • Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing (Crucial for Ligand Integrity):

    • Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Fluoro-5-methoxypyridin-4-amine, the aryl bromide (if solid), tBuBrettPhos Pd G3, and tBuBrettPhos ligand.

    • Causality: Oxygen irreversibly oxidizes the electron-rich tBuBrettPhos ligand to its phosphine oxide, preventing Palladium coordination and leading to rapid catalyst death (precipitation of Pd black).

  • Atmosphere Exchange:

    • Action: Seal the tube with a septum. Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent & Liquid Reagent Addition:

    • Action: Add anhydrous, degassed toluene (5.0 mL) and the aryl bromide (if liquid) via syringe.

    • Validation Check 1: The mixture should appear as a pale yellow to orange suspension. Darkening at this stage indicates premature catalyst decomposition due to oxygen ingress.

  • Base Addition & Catalytic Initiation:

    • Action: Add LiHMDS solution dropwise via syringe at room temperature.

    • Action: Transfer the Schlenk tube to a pre-heated oil bath at 100 °C.

    • Validation Check 2: Within 5–10 minutes of heating, the solution will transition from a suspension to a homogeneous deep red/brown solution. This visual shift confirms the successful activation of the Pd G3 pre-catalyst and the generation of the active LPd(0) species.

  • In-Process Control (IPC):

    • Action: After 4 hours, temporarily remove the tube from the heat. Under positive Argon pressure, extract a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze via UPLC-MS.

    • Validation Check 3: The starting amine (m/z 142.13) should be >95% consumed. If unreacted amine remains alongside unreacted aryl bromide, catalyst deactivation has occurred; spike with an additional 1 mol% of pre-catalyst.

  • Quench & Workup:

    • Action: Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH4​Cl .

    • Causality: The mild acidic quench neutralizes the strong LiHMDS base and destroys the active Pd species, halting any further side reactions during workup.

  • Isolation:

    • Action: Extract the aqueous layer with Ethyl Acetate ( 3×10 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. URL:[Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angew Chem Int Ed Engl. URL:[Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. URL:[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Catalysis. URL:[Link] [[2]]([Link])

Sources

Method

Protocol for the Solubilization and Handling of 3-Fluoro-5-methoxypyridin-4-amine in DMSO for In Vitro Biological Assays

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive, field-proven protocol for the accurate and reproducible preparation of 3-Fluoro-5-methoxypy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the accurate and reproducible preparation of 3-Fluoro-5-methoxypyridin-4-amine solutions using dimethyl sulfoxide (DMSO) as a solvent. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals who require reliable compound handling for in vitro screening and cellular assays. This guide explains the causality behind critical procedural steps, from the initial preparation of high-concentration stock solutions to the generation of final working dilutions, ensuring compound integrity and minimizing experimental artifacts.

Introduction: The Criticality of Proper Compound Solubilization

3-Fluoro-5-methoxypyridin-4-amine is a substituted pyridinamine, a class of heterocyclic compounds highly prevalent in medicinal chemistry and drug discovery programs.[1][2] The biological activity of such compounds in in vitro assays is fundamentally dependent on their effective solubilization and delivery to the biological system. Inaccurate or incomplete dissolution can lead to underestimated potency, high variability between experiments, and false-negative results.

Due to the often limited aqueous solubility of complex organic molecules, dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions in drug discovery.[3] However, its use necessitates a rigorous and standardized protocol to mitigate potential complications such as compound precipitation upon aqueous dilution, solvent-induced cellular toxicity, and degradation of the test article.[4][5] This document establishes a self-validating system for handling 3-Fluoro-5-methoxypyridin-4-amine to ensure the highest degree of data quality and reproducibility.

Compound Data: Physicochemical and Safety Properties

Prior to handling, it is essential to be familiar with the properties and safety requirements of 3-Fluoro-5-methoxypyridin-4-amine.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1804379-42-7 [6][7]
Molecular Formula C₆H₇FN₂O [7]
Molecular Weight 142.13 g/mol [7]
Physical Form Solid
Typical Purity ≥98%
Solubility Soluble in DMSO [7]

| Recommended Storage | Keep in a dark place, inert atmosphere, room temperature | |

Table 2: GHS Safety Information

Category Information Source
Pictogram GHS07 (Exclamation Mark) [6]
Signal Word Warning [6]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [6]

| Precautionary Actions | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling. |[6] |

Rationale for Methodological Choices

  • Solvent Selection (Anhydrous DMSO): DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds that are poorly soluble in water.[3] Using anhydrous (low water content) DMSO is critical. Water contamination can promote compound degradation via hydrolysis or lead to incomplete dissolution, compromising the stability and effective concentration of the stock solution.

  • High-Concentration Stock Solution: Preparing a concentrated primary stock (e.g., 10-50 mM) is standard practice.[8][9] This approach allows for the addition of a minimal volume of the stock solution to the aqueous assay medium, thereby keeping the final DMSO concentration low (typically ≤0.5%).[5] This minimizes the risk of solvent-induced artifacts or cytotoxicity, as DMSO concentrations above 1% can negatively impact cell health and function.[5][10]

  • Aliquoting and Storage: Repeated freeze-thaw cycles can degrade sensitive compounds and allow for the introduction of atmospheric moisture. Aliquoting the primary stock into single-use volumes for long-term storage at -20°C or -80°C is a mandatory step to ensure consistency across multiple experiments.[8][11]

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 3-Fluoro-5-methoxypyridin-4-amine.

Materials and Equipment:

  • 3-Fluoro-5-methoxypyridin-4-amine powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, amber glass vial with a PTFE-lined screw cap[12]

  • Sterile, DNase/RNase-free microcentrifuge tubes for aliquots

  • Calibrated positive-displacement or air-displacement pipettes with sterile tips

  • Vortex mixer

  • Bath sonicator

Step-by-Step Methodology:

  • Pre-Assay Calculation: Determine the mass of the compound required. For a 10 mM solution, the calculation is as follows:

    • Mass (mg) = Desired Volume (mL) × 10 mM × 142.13 ( g/mol ) / 1000

    • Example for 1 mL: 1 mL × 10 mmol/L × 0.14213 g/mmol = 1.4213 mg.

    • Expert Tip: It is often easier and more accurate to weigh a slightly larger mass (e.g., ~5 mg) and adjust the DMSO volume accordingly.[13] For example, if you weigh 5.0 mg: Volume (mL) = 5.0 mg / (10 mmol/L × 0.14213 g/mmol ) = 0.3518 mL or 351.8 µL.

  • Weighing: Tare the sterile amber vial on the analytical balance. Carefully weigh the calculated mass of 3-Fluoro-5-methoxypyridin-4-amine directly into the vial. Record the exact mass.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound powder.

  • Dissolution:

    • Tightly cap the vial and vortex for 1-2 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, place the vial in a bath sonicator for 5-10 minutes.[8]

    • If necessary, gentle warming in a 37°C water bath for a short period can also aid dissolution.[11] Avoid excessive heat, which could degrade the compound.

    • The final solution should be clear and free of any visible particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.

    • Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store the aliquots at -20°C or -80°C for long-term stability. Store the primary stock vial under the same conditions.

G cluster_prep Protocol 1: Stock Solution Workflow calc 1. Calculate Mass (e.g., 1.42 mg for 1 mL) weigh 2. Weigh Compound into sterile vial calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso dissolve 4. Dissolve Completely (Vortex / Sonicate) add_dmso->dissolve aliquot 5. Aliquot & Store (-20°C / -80°C) dissolve->aliquot

Fig 1. Workflow for 10 mM Primary Stock Preparation.

Protocol 2: Preparation of Final Working Solutions for Assays

A common pitfall is the precipitation of a DMSO-solubilized compound when it is "shocked" by direct dilution into an aqueous assay buffer or cell culture medium. This protocol uses an intermediate dilution step in DMSO to prevent this issue.

Objective: To prepare a 10 µM final concentration of the compound in an assay well with a final DMSO concentration of 0.1%.

Methodology:

  • Thaw and Prepare: Thaw one aliquot of the 10 mM primary stock solution at room temperature. Briefly centrifuge the tube to collect the solution at the bottom.

  • Intermediate Dilution (in DMSO): Prepare an intermediate stock that is 100x the final desired concentration.

    • To achieve a 10 µM final concentration, we will make a 1 mM intermediate stock (100x).

    • Perform a 1:10 dilution of the 10 mM primary stock in pure DMSO. For example, add 2 µL of the 10 mM stock to 18 µL of anhydrous DMSO. Vortex gently to mix.

  • Final Dilution (in Aqueous Medium): Add the intermediate stock to the final assay medium.

    • To achieve a 0.1% final DMSO concentration, you will perform a 1:1000 dilution of your DMSO stock into the medium. However, since the intermediate stock is already 100x the final concentration, a 1:100 dilution is required.

    • Example: To a final volume of 200 µL in a microplate well, you would add 2 µL of the 1 mM intermediate stock to 198 µL of cell culture medium or assay buffer.

    • This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

Table 3: Example Dilution Scheme

Step Starting Concentration Dilution Factor Diluent Resulting Concentration Final Assay [C] Final Assay %DMSO
Primary Stock 10 mM - DMSO 10 mM - -
Intermediate 10 mM 1:10 DMSO 1 mM (1000 µM) - -

| Working Sol. | 1 mM | 1:100 | Assay Medium | 10 µM | 10 µM | 0.1% |

G cluster_dilution Protocol 2: Serial Dilution Workflow cluster_final Final Assay Conditions stock Primary Stock 10 mM in 100% DMSO intermediate Intermediate Stock 1 mM in 100% DMSO stock->intermediate 1:10 Dilution (in DMSO) working Final Working Solution 10 µM in Assay Medium intermediate->working 1:100 Dilution (in Aqueous Medium) final_conc [Compound] = 10 µM final_dmso [DMSO] = 0.1%

Fig 2. Dilution cascade from primary stock to final assay solution.

Troubleshooting and Best Practices

ProblemPotential Cause & Recommended Solution
Compound fails to dissolve in primary stock. Cause: Insufficient solvation energy. Solution: Continue sonication for another 10-15 minutes. If still unsuccessful, warm the solution to 37°C for 10 minutes.[8][11] If solubility is still an issue, consider preparing a lower concentration stock (e.g., 5 mM or 1 mM).
Precipitate forms in the final working solution. Cause: Compound "crashing out" in aqueous medium. Solution: Ensure the intermediate dilution step in 100% DMSO was performed correctly. The final DMSO concentration may be too low to maintain solubility; consider increasing it slightly (e.g., to 0.5%), but always validate the new vehicle control concentration for cellular toxicity.
High variability in assay results. Cause: Inconsistent stock solution from freeze-thaw cycles or incomplete initial dissolution. Solution: Discard the current stock and prepare a fresh one using a new aliquot, strictly following the protocol.[8] Ensure complete dissolution by visual inspection before aliquoting.
Vehicle control shows unexpected biological activity. Cause: DMSO concentration is too high, or the DMSO source is contaminated. Solution: Verify that the final DMSO concentration is non-toxic for your specific cell line (typically <0.5%).[5] Use a fresh, unopened bottle of high-purity, anhydrous DMSO for stock preparation.

References

  • 3-氟-5-甲氧基吡啶-4-胺. Chembeasy. [Link]

  • Stock Solutions. Cold Spring Harbor Protocols. [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Popa-Burke, I., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. [Link]

  • Preparation of Stock Solutions. Enfanos. [Link]

  • Kildegaard, K. F., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Singh, S., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • DMSO in cell based assays. Scientist Solutions. [Link]

  • Stjernschantz, E., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. [Link]

  • An, S., et al. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase. Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Note: Engineering PIKK-Family Selectivity Using 3-Fluoro-5-methoxypyridin-4-amine Hinge Binders

Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Focus Area: Kinase Inhibitor Scaffold Optimization, Atropisomerism, and ATM Kinase Targeting Introduction: The PIKK...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Focus Area: Kinase Inhibitor Scaffold Optimization, Atropisomerism, and ATM Kinase Targeting

Introduction: The PIKK Family Selectivity Challenge

The phosphatidylinositol 3-kinase-related kinase (PIKK) family—which includes ATM, ATR, DNA-PK, and mTOR—plays a central role in the DNA damage response (DDR) and cell cycle regulation [1]. Because these kinases share highly homologous ATP-binding clefts, designing an inhibitor that selectively targets a single family member (e.g., ATM) without triggering off-target toxicities (e.g., mTOR-mediated metabolic disruption) is a notoriously difficult medicinal chemistry challenge.

Recent breakthroughs in DDR therapeutics, most notably the development of the clinical candidate M3541 [2], have demonstrated that incorporating 3-fluoro-5-methoxypyridin-4-amine (CAS: 1804379-42-7) into a heterocyclic core (such as an imidazo[4,5-c]quinolin-2-one) can achieve sub-nanomolar potency and unprecedented selectivity for ATM [3].

Mechanistic Rationale: Why 3-Fluoro-5-methoxy?

The selection of this specific building block is not arbitrary; it is a masterclass in steric and electronic tuning:

  • Electronic Tuning (The Hinge Interaction): The 4-amino group acts as a critical hydrogen bond donor to the hinge region backbone, while the pyridine nitrogen acts as an acceptor. The electron-withdrawing 3-fluoro substituent lowers the pKa of the 4-amine, strengthening its hydrogen bond donor capacity without adding excessive van der Waals bulk.

  • Steric Clashing (The Selectivity Filter): The 5-methoxy group projects directly into the ribose/solvent-exposed pocket. In closely related kinases like ATR and mTOR, this pocket is sterically restricted, causing a profound binding clash.

  • Atropisomerism (Conformational Locking): When coupled to a bulky core scaffold via the 4-amino nitrogen, the ortho-fluoro and ortho-methoxy groups create a massive rotational barrier around the C–N bond. This locks the molecule into stable, separable atropisomers . Only one specific enantiomeric conformation perfectly matches the chiral environment of the ATM pocket, effectively rendering the drug "invisible" to off-target kinases[4].

G DSB DNA Double-Strand Break (DSB) MRN MRN Complex Sensor DSB->MRN ATM ATM Kinase Activation MRN->ATM CHK2 CHK2 Phosphorylation (Thr68) ATM->CHK2 p53 p53 Activation CHK2->p53 Arrest Cell Cycle Arrest & DNA Repair p53->Arrest Drug 3-Fluoro-5-methoxypyridin-4-amine Atropisomer (e.g., M3541) Drug->ATM ATP-Competitive Inhibition

Fig 1. Mechanism of ATM kinase inhibition by 3-fluoro-5-methoxypyridin-4-amine derivatives.

Quantitative Selectivity Profiling

The incorporation of the 3-fluoro-5-methoxypyridin-4-amine moiety transforms a pan-PIKK binder into a highly selective ATM inhibitor. Table 1 summarizes the typical biochemical profiling data observed when this moiety is optimized on a quinoline-based core.

Table 1: Kinase Selectivity Profile of Optimized 3-Fluoro-5-methoxypyridin-4-amine Scaffolds

Target KinaseBiochemical IC₅₀ (nM)Fold Selectivity (vs ATM)Structural Rationale for Selectivity
ATM 0.25 1x Optimal fit of the active atropisomer in the ATP pocket.
ATR > 10,000> 40,000xSteric clash of the 5-methoxy group in the ATR hinge region.
DNA-PK > 1,500> 6,000xIncompatible dihedral angle requirements for DNA-PK binding.
mTOR > 10,000> 40,000xRigid atropisomeric conformation prevents induced-fit binding.
PI3Kα > 10,000> 40,000xLack of conformational flexibility required for the PI3K lipid pocket.

Experimental Workflows & Protocols

The following protocols detail the synthesis, resolution, and biological validation of kinase inhibitors utilizing this specific hinge-binding motif.

W N1 Core Scaffold Synthesis N2 SNAr Coupling: 3-Fluoro-5-methoxy- pyridin-4-amine N1->N2 NaH, DMF, 0°C N3 Chiral SFC Atropisomer Resolution N2->N3 Restricted Rotation N4 Biochemical Selectivity Profiling N3->N4 Active Enantiomer N5 Cellular Target Engagement (p-CHK2) N4->N5 IC50 < 1 nM

Fig 2. Experimental workflow for synthesizing and validating atropisomeric ATM inhibitors.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Coupling

Expert Insight: The 4-amino group on the highly electron-deficient 3-fluoro-5-methoxypyridine ring is an exceptionally poor nucleophile. Standard Buchwald-Hartwig amination conditions generally result in trace yields. Therefore, a strong base is required to fully deprotonate the amine prior to reaction with an electrophilic core (e.g., a 4-chloro-3-nitroquinoline derivative) [4].

Materials:

  • 3-Fluoro-5-methoxypyridin-4-amine (CAS: 1804379-42-7)

  • Electrophilic Core (e.g., 6-bromo-4-chloro-7-methoxy-3-nitroquinoline)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Purge a dry, round-bottom flask with nitrogen gas. Add 3-fluoro-5-methoxypyridin-4-amine (1.2 equivalents) and anhydrous DMF (to achieve a 0.5 M solution).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Slowly add NaH (4.0 equivalents) in small portions to manage hydrogen gas evolution.

  • Activation: Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature for an additional 15 minutes to ensure complete formation of the sodium amide intermediate.

  • Coupling: Re-cool the flask to 0°C. Add the electrophilic core (1.0 equivalent) dropwise or in small solid portions.

  • Reaction: Remove the ice bath and stir at room temperature for 30–60 minutes. Monitor completion via LC-MS.

  • Quenching & Workup: Carefully quench the reaction by pouring the mixture into ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Chiral SFC Resolution of Atropisomers

Because the coupled product exists as a racemic mixture of stable atropisomers, chiral Supercritical Fluid Chromatography (SFC) is mandatory to isolate the biologically active conformation.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude racemate in a 1:1 mixture of Methanol/Dichloromethane (concentration ~20 mg/mL).

  • Column Selection: Utilize a chiral stationary phase known for separating sterically hindered biaryls/atropisomers (e.g., Chiralpak IC or Chiralpak AD-H, 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 60% CO₂ and 40% Methanol (containing 0.1% Diethylamine to prevent peak tailing of the basic pyridine).

  • Parameters: Flow rate at 70 mL/min; Back pressure at 100 bar; Column temperature at 35°C.

  • Collection: Monitor UV absorbance at 254 nm. Collect the two distinct peaks (Peak 1 and Peak 2). Self-Validation: Re-inject a fraction of each isolated peak to confirm an enantiomeric excess (ee) of >99% and to verify that no racemization occurs at room temperature over 48 hours.

Protocol 3: Cellular Target Engagement (p-CHK2 Western Blot)

To prove that the isolated atropisomer successfully permeates the cell membrane and inhibits ATM in a physiological environment, assess the phosphorylation of CHK2 (Thr68), the direct downstream target of ATM, following radiation-induced DNA damage [1].

Step-by-Step Procedure:

  • Cell Culture: Seed A549 human lung carcinoma cells in 6-well plates at 3x10⁵ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a serial dilution of the active atropisomer (e.g., 0.1 nM to 1000 nM) and a DMSO vehicle control for 1 hour.

  • DNA Damage Induction: Irradiate the cells with 10 Gy of ionizing radiation (IR) using an X-ray irradiator to induce double-strand breaks and activate ATM.

  • Incubation: Return cells to the incubator for 1 hour to allow for peak CHK2 phosphorylation.

  • Lysis & Western Blot:

    • Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein (BCA assay), load 20 µg per lane on an SDS-PAGE gel, and transfer to a PVDF membrane.

    • Probe with primary antibodies against p-CHK2 (Thr68) and total CHK2. Use GAPDH as a loading control.

  • Analysis: Quantify the chemiluminescent signal. Calculate the cellular IC₅₀ by plotting the ratio of p-CHK2/Total CHK2 against the log of the inhibitor concentration.

References

  • Fuchss, T., et al. (2018). Abstract 329: Highly potent and selective ATM kinase inhibitor M3541: A clinical candidate drug with strong antitumor activity in combination with radiotherapy. Cancer Research, 78(13_Supplement), 329. URL:[Link]

  • National Cancer Institute (NCI). Definition of ATM inhibitor M 3541. NCI Drug Dictionary. URL:[Link]

  • World Intellectual Property Organization. (2020). Imidazolonylquinoline compounds and therapeutic uses thereof (Patent No. WO2020193660A1).
Method

Purification techniques and recrystallization of 3-Fluoro-5-methoxypyridin-4-amine

Application Note: Advanced Purification and Recrystallization Strategies for 3-Fluoro-5-methoxypyridin-4-amine Introduction & Chemical Context 3-Fluoro-5-methoxypyridin-4-amine (CAS: 1804379-42-7)[1] is a highly speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Recrystallization Strategies for 3-Fluoro-5-methoxypyridin-4-amine

Introduction & Chemical Context

3-Fluoro-5-methoxypyridin-4-amine (CAS: 1804379-42-7)[1] is a highly specialized heterocyclic building block utilized extensively in modern drug discovery. It is prominently featured in the synthesis of novel active pharmaceutical ingredients (APIs), particularly in the development of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors, which act as radiation sensitizers for glioblastomas and other cancers[2].

The molecule features a primary amine flanked by an electron-withdrawing fluorine atom and an electron-donating methoxy group on a pyridine core. This unique push-pull electronic environment makes the amine highly reactive for nucleophilic aromatic substitution ( SN​Ar ) reactions[2], but it also complicates purification. Unreacted regioisomers, oxidized byproducts, and inorganic salts from upstream synthesis must be rigorously removed to prevent poisoning sensitive downstream catalytic couplings.

Physicochemical Profiling & Causality in Purification

Designing a self-validating purification protocol requires exploiting the specific physicochemical properties of the target molecule. The primary amine imparts basicity and strong hydrogen-bonding capabilities, which dictates the choice of extraction pH and chromatographic modifiers.

Table 1: Physicochemical Properties & Purification Rationale

PropertyValue / ProfileCausality in Experimental Design
CAS Number 1804379-42-7[1]Unique identifier for spectral cross-referencing.
Molecular Formula C6H7FN2O[1]MW: 142.13 g/mol ; used for precise molarity calculations.
Solubility (High) Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)Enables efficient liquid-liquid extraction (EtOAc) and serves as the primary solvent for crystallization (THF)[3].
Solubility (Low) Hexanes, n-Pentane, Water (at pH > 8)n-Pentane serves as an ideal anti-solvent to force precipitation without oiling out[3].
Stationary Phase Interaction Strong affinity for acidic silanolsRequires a basic modifier (e.g., Triethylamine) during silica gel chromatography to prevent severe peak tailing.

Purification Workflow

The following logic flow illustrates the sequential strategy to isolate the pure compound from a crude synthetic mixture.

PurificationWorkflow Crude Crude 3-Fluoro-5-methoxypyridin-4-amine LLE Liquid-Liquid Extraction (EtOAc / NaHCO3) Crude->LLE Neutralize & Extract Flash Silica Gel Chromatography (DCM:MeOH Gradient) LLE->Flash Remove polar impurities Recryst Solvent/Anti-Solvent Recrystallization (THF / n-Pentane) Flash->Recryst Isolate main fraction Pure Pure Crystalline Compound Recryst->Pure Polish & Crystallize

Workflow for the purification and recrystallization of 3-Fluoro-5-methoxypyridin-4-amine.

Step-by-Step Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) Matrix Cleanup

Objective: Isolate the free-base amine from water-soluble synthetic byproducts and inorganic salts.

  • Quenching & Basification: Suspend the crude reaction mixture in ice-cold deionized water. Slowly add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) until the pH stabilizes at 8.5–9.0.

    • Causality: Ensuring both the pyridine nitrogen and the primary amine are fully deprotonated (free-based) maximizes their partition coefficient into the organic phase.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc) (approx. 50 mL per gram of crude material).

  • Washing & Drying: Wash the combined organic layers with brine to draw out residual water, then dry over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 35°C) to yield the crude amine as a semi-solid.

Protocol B: Normal-Phase Flash Chromatography

Objective: Separate the target compound from closely eluting regioisomers (e.g., 2-fluoro variants).

  • Column Preparation: Pack a silica gel column (230-400 mesh) using Dichloromethane (DCM) containing 1% Triethylamine (TEA).

    • Causality: TEA neutralizes the acidic silanol groups on the silica gel. Without this, the primary amine of 3-Fluoro-5-methoxypyridin-4-amine will irreversibly bind or severely tail, destroying the separation resolution.

  • Loading: Dissolve the crude extract in a minimum volume of DCM and carefully load it onto the column head.

  • Elution Gradient: Begin elution with 100% DCM (with 1% TEA) for 2 column volumes (CV). Gradually step up the polarity to DCM:Methanol (98:2, then 95:5).

  • Fractionation: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm). The target compound typically elutes at an Rf​ of ~0.35 in DCM:MeOH (95:5). Pool and concentrate the pure fractions.

Protocol C: Advanced Solvent/Anti-Solvent Recrystallization

Objective: Achieve >99.5% purity and optimal crystalline morphology. This method adapts the highly successful THF/n-pentane anti-solvent vapor diffusion techniques used for its downstream kinase inhibitor derivatives[3].

  • Dissolution: Dissolve the chromatographically purified amine in a minimal amount of warm Tetrahydrofuran (THF) at 45°C. Filter the solution through a 0.22 µm PTFE syringe filter to remove any microscopic silica dust or insoluble particulates.

  • Anti-Solvent Addition: While maintaining gentle stirring, add n-Pentane dropwise until the solution reaches the "cloud point" (slight, persistent turbidity).

    • Causality: The compound is highly soluble in THF but practically insoluble in aliphatic hydrocarbons. Reaching the cloud point indicates a state of supersaturation[3].

  • Maturation: Remove from heat and allow the mixture to cool ambiently to room temperature over 2 hours. This slow cooling promotes the growth of large, pure crystals rather than trapping impurities in a rapid crash-out. Transfer to a 4°C refrigerator for 12 hours to maximize the yield.

  • Isolation: Recover the crystals via vacuum filtration. Wash the filter cake with ice-cold n-Pentane to displace any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 30°C for 24 hours to remove all traces of THF and pentane.

Analytical Validation System

To ensure the protocol is self-validating, the following analytical checks must be performed post-recrystallization to confirm readiness for downstream API synthesis:

  • HPLC-UV: Analyze using a C18 reverse-phase column with a Water/Acetonitrile gradient (buffered with 0.1% Formic Acid). The purity must exceed 99.0% Area Under Curve (AUC).

  • 1H NMR (DMSO-d6): Confirm the structural integrity by identifying the methoxy singlet (~3.9 ppm), the broad primary amine peak (~6.0 ppm, which should disappear upon D2​O exchange), and the aromatic pyridine protons. Crucially, verify the absence of THF (~3.6 ppm, ~1.7 ppm) and n-Pentane (~0.9 ppm) solvent peaks to validate the drying step.

References[1] Title: 3-Fluoro-5-methoxypyridin-4-amine | CAS ... - Sun-shine Chem

Sources

Method

Advanced Protocols for the Functionalization of 3-Fluoro-5-methoxypyridin-4-amine in Drug Discovery

Executive Summary & Chemical Profile 3-Fluoro-5-methoxypyridin-4-amine (CAS: 1804379-42-7) is a highly versatile, multi-substituted pyridine building block that has gained significant traction in medicinal chemistry, par...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

3-Fluoro-5-methoxypyridin-4-amine (CAS: 1804379-42-7) is a highly versatile, multi-substituted pyridine building block that has gained significant traction in medicinal chemistry, particularly in the synthesis of kinase inhibitors (such as ATM kinase inhibitors)[1][2]. The molecule presents a unique electronic topography: a pyridine core substituted with an electron-withdrawing fluorine atom at C3, an electron-donating methoxy group at C5, and a primary amine at C4.

This specific arrangement creates a "push-pull" electronic system that dictates its orthogonal reactivity. The high electronegativity of the fluorine atom enhances metabolic stability and modulates binding affinities in final drug candidates, while simultaneously accelerating nucleophilic aromatic substitution (SNAr) reactions at adjacent centers[3]. As a Senior Application Scientist, understanding the causality behind this molecule's reactivity is paramount for designing efficient, scalable synthetic routes.

Electronic Topography & Reactivity Mapping

To effectively functionalize this scaffold, one must exploit its inherent electronic biases:

  • C4-Amino Group (N-Functionalization): The nucleophilicity of the C4-amine is severely attenuated by the electron-deficient pyridine ring and the strong inductive withdrawal of the adjacent C3-fluorine. Spontaneous SNAr with electrophiles is kinetically unfavorable. Therefore, quantitative deprotonation using a strong, non-nucleophilic base is required to generate a highly reactive amide anion[2].

  • C2 and C6 Positions (Ring Functionalization): Despite the general electron deficiency of pyridines, the C2 and C6 positions in this molecule are synergistically activated. The C3-fluorine directs ortho (C2) and para (C6), while the C5-methoxy group strongly directs ortho (C6) and para (C2) via resonance. This allows for facile electrophilic aromatic substitution (e.g., halogenation) at C2 and C6, providing handles for late-stage cross-coupling.

ReactivityMap Core 3-Fluoro-5-methoxypyridin-4-amine N4 C4-NH2 SNAr via Deprotonation Core->N4 Base (NaH) C2C6 C2 / C6 Electrophilic Substitution Core->C2C6 Halogenation (NBS) PyN Pyridine N1 Oxidation / Alkylation Core->PyN Peracids (mCPBA)

Figure 1: Reactivity map of 3-Fluoro-5-methoxypyridin-4-amine highlighting functionalization sites.

Protocol I: Base-Mediated N-Functionalization (Kinase Inhibitor Scaffold Synthesis)

This protocol details the SNAr coupling of 3-fluoro-5-methoxypyridin-4-amine with a generic heteroaryl chloride (e.g., a 4-chloroquinoline derivative) to construct diarylamine kinase inhibitor scaffolds[1][2].

Mechanistic Causality & Reagent Selection
  • Sodium Hydride (NaH, 60% dispersion in mineral oil): Chosen because it is a strong, non-nucleophilic base capable of irreversibly deprotonating the deactivated C4-amine. The byproduct is hydrogen gas, which drives the equilibrium forward.

  • Anhydrous DMF: A polar aprotic solvent that effectively solvates the sodium cation, leaving a "naked" and highly nucleophilic amide anion.

  • Temperature Control (0 °C to RT): Deprotonation is performed at 0 °C to safely manage the exothermic evolution of H2 gas and prevent base-mediated degradation of DMF.

Step-by-Step Methodology
  • Preparation: To an oven-dried, single-necked flask purged with nitrogen, add 3-fluoro-5-methoxypyridin-4-amine (1.0 equiv, e.g., 1.34 g) and anhydrous DMF (20 mL)[2].

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion, 3.0 to 4.0 equiv) in portions. Caution: Vigorous evolution of hydrogen gas will occur.

  • Anion Generation: Stir the mixture at 0 °C for 10 minutes to ensure complete formation of the amide anion[2].

  • Electrophile Addition: Add the electrophile (e.g., 4-chloroquinoline derivative, 0.8 to 0.9 equiv to ensure complete consumption of the valuable electrophile) directly to the reaction mixture.

  • Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 20 to 30 minutes[2].

  • Quenching & Isolation: Slowly pour the reaction mixture into vigorously stirred ice water (100 mL). The highly lipophilic diarylamine product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Self-Validation & In-Process Controls
  • Visual Cue: The transition from a clear solution to a bubbling suspension (during NaH addition), followed by a deep color change upon electrophile addition, validates anion generation and subsequent SNAr.

  • Workup Logic: The ice-water quench serves a dual purpose: it safely neutralizes unreacted NaH and forces the hydrophobic product out of the DMF/water matrix. If no precipitate forms, the coupling has either failed or the product is unusually hydrophilic, necessitating LC-MS analysis of the aqueous layer.

  • Analytical Check: LC-MS should show the complete disappearance of the electrophile mass and the appearance of the [M+H]+ peak corresponding to the coupled product.

SNArWorkflow S1 1. Deprotonation NaH / DMF (0°C) S2 2. SNAr Coupling Add Electrophile (RT) S1->S2 S3 3. Quench Ice Water S2->S3 S4 4. Isolation Filtration & LC-MS S3->S4

Figure 2: Workflow for the base-mediated N-functionalization of the C4-amino group.

Protocol II: Synergistic Electrophilic Halogenation at C2/C6

To enable further elaboration of the pyridine core via transition-metal catalysis, halogenation at the C2 or C6 position is required.

Mechanistic Causality & Reagent Selection
  • N-Bromosuccinimide (NBS): A mild source of electrophilic bromine.

  • Acetonitrile (MeCN): A polar solvent that stabilizes the Wheland intermediate formed during electrophilic aromatic substitution without reacting with NBS.

  • Regioselectivity: The reaction will yield a mixture of 2-bromo and 6-bromo isomers, heavily favoring the position with the least steric encumbrance, though the strong resonance donation of the C5-methoxy group often directs bromination predominantly to the C6 position.

Step-by-Step Methodology
  • Preparation: Dissolve 3-fluoro-5-methoxypyridin-4-amine (1.0 equiv) in anhydrous acetonitrile (0.2 M concentration) under nitrogen.

  • Halogenation: Cool the solution to 0 °C. Add NBS (1.05 equiv) portion-wise over 5 minutes.

  • Propagation: Wrap the flask in aluminum foil to exclude light (preventing radical side-reactions) and allow the mixture to warm to room temperature, stirring for 2–4 hours.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3) to destroy residual NBS.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Self-Validation & In-Process Controls
  • TLC Monitoring: The reaction can be easily tracked via TLC (Hexanes/EtOAc). The brominated product will typically elute faster (higher Rf) than the starting material due to decreased polarity.

  • NMR Validation: In the 1H NMR spectrum, the disappearance of either the C2 or C6 aromatic proton (typically appearing around 7.8–8.2 ppm) confirms successful halogenation.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the two primary functionalization pathways of 3-fluoro-5-methoxypyridin-4-amine.

ParameterProtocol I: N-Functionalization (SNAr)Protocol II: C2/C6 Bromination (EAS)
Primary Reagents 60% NaH, Heteroaryl ChlorideN-Bromosuccinimide (NBS)
Solvent System Anhydrous DMFAnhydrous Acetonitrile
Temperature Profile 0 °C (10 min) → Room Temp (20 min)0 °C (5 min) → Room Temp (2–4 hrs)
Reaction Kinetics Extremely Fast (< 30 minutes total)Moderate (2 to 4 hours)
Typical Yield 75% – 85%65% – 80%
Isolation Method Direct precipitation via ice-water quenchLiquid-liquid extraction & Chromatography
Key Validation Metric LC-MS: Appearance of [M+H]+ product mass1H NMR: Loss of C2/C6 aromatic proton

References

  • Source: Google Patents (WO2020193660A1)
  • Source: European Patent Office (EP 4471028 A1)
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL:[Link]

Sources

Application

Application Note: Advanced Formulation and Synthesis Protocols for 3-Fluoro-5-methoxypyridin-4-amine-Derived ATM Kinase Inhibitors

Introduction & Scientific Rationale The compound 3-Fluoro-5-methoxypyridin-4-amine (CAS: 1804379-42-7) has emerged as a critical pharmacophoric building block in the development of next-generation Ataxia Telangiectasia M...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 3-Fluoro-5-methoxypyridin-4-amine (CAS: 1804379-42-7) has emerged as a critical pharmacophoric building block in the development of next-generation Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinase inhibitors [1]. In targeted oncology, particularly for radiosensitizing glioblastoma-initiating cells, inhibitors containing this motif demonstrate exceptional selectivity and potency [2].

The unique substitution pattern of the pyridine ring—an electron-withdrawing 3-fluoro group paired with an electron-donating 5-methoxy group—precisely tunes the basicity and hydrogen-bonding capability of the 4-amine. This allows the resulting Active Pharmaceutical Ingredient (API) to form optimal interactions within the ATP-binding hinge region of the kinase. However, these same electronic effects render the free base APIs highly rigid, often leading to atropisomerism (restricted rotation) and challenging physicochemical profiles. This application note details the causality-driven synthesis of these derivatives and the specialized formulation methods (specifically, anti-solvent vapor diffusion for fumarate salt crystallization) required to achieve pharmaceutical-grade shelf-life, solubility, and atropisomer stability [1].

Mechanistic Pathway & Intervention

ATM kinases are master regulators of the DNA double-strand break (DSB) repair machinery. By incorporating the 3-fluoro-5-methoxypyridin-4-amine motif into imidazolonyl quinoline scaffolds, researchers can effectively block this pathway, forcing cancer cells into apoptosis following ionizing radiation [2][3].

ATM_Pathway DNA_Damage DNA Double-Strand Breaks (Ionizing Radiation) ATM ATM Kinase Activation DNA_Damage->ATM p53 p53 / Chk2 Phosphorylation ATM->p53 Repair Homologous Recombination & Cell Survival p53->Repair Apoptosis Apoptosis / Radiosensitization Repair->Apoptosis Blocked Inhibitor 3-F-5-OMe-Py-4-amine Derived Inhibitor Inhibitor->ATM Inhibits Inhibitor->Apoptosis

ATM kinase signaling pathway and intervention by 3-fluoro-5-methoxypyridin-4-amine derivatives.

Physicochemical Profiling & Formulation Metrics

Formulating APIs derived from 3-fluoro-5-methoxypyridin-4-amine requires overcoming poor aqueous solubility and potential hygroscopicity. Salt screening has definitively shown that the fumarate salt (1:0.9 API to fumaric acid ratio) provides the most favorable physical properties, completely mitigating hygroscopicity while maintaining an atropisomer inversion temperature well above 100°C in solution [1].

Table 1: Physicochemical Properties of the Intermediate
PropertyValueCausality / Impact on Synthesis
CAS Number 1804379-42-7Unique identifier for procurement and QA/QC.
Molecular Weight 142.13 g/mol Determines stoichiometric equivalents for coupling.
Nucleophilicity LowThe 3-F and 5-OMe groups sterically and electronically deactivate the amine, necessitating strong bases (NaH) for SN​Ar coupling.
Table 2: Comparative Formulation Metrics (API Free Base vs. Fumarate Salt)
MetricAPI Free BaseAPI Fumarate Salt (Form A2)
Aqueous Solubility < 0.01 mg/mL> 2.5 mg/mL
Hygroscopicity High (Amorphous)Negligible (Crystalline)
Atropisomer Stability Prone to racemization over timeInversion temp > 100°C (Highly stable)
Formulation Suitability Poor (Variable bioavailability)Excellent (Tablet/Capsule ready)

Experimental Protocols

Protocol A: Base-Catalyzed SN​Ar Coupling of the Intermediate

Because the 4-amino group of 3-fluoro-5-methoxypyridin-4-amine is deactivated, standard amine coupling conditions fail. This protocol utilizes Sodium Hydride (NaH) to generate a highly reactive amide anion prior to the introduction of the electrophile (e.g., 6-bromo-4-chloro-7-methoxy-3-nitro-quinoline) [1][3].

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with ultra-high purity Nitrogen ( N2​ ).

  • Dissolution: Dissolve 3-fluoro-5-methoxypyridin-4-amine (3.02 mmol) in 5.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0°C. Slowly add sodium hydride (12.6 mmol, 60% dispersion in mineral oil) in small portions to control the exothermic reaction.

  • Activation: Remove the ice bath and stir for 5–10 minutes at room temperature.

    • Validation Check: The evolution of H2​ gas (bubbling) confirms active deprotonation. The cessation of bubbling indicates the complete formation of the nucleophilic amide anion.

  • Coupling: Add the quinoline electrophile (2.52 mmol) directly to the activated mixture. Stir for 15–20 minutes at room temperature.

  • Quenching & Extraction: Quench the reaction by slowly pouring it into 100 mL of ice water. Extract the resulting precipitate or use ethyl acetate for liquid-liquid extraction.

Protocol B: Anti-Solvent Vapor Diffusion for Fumarate Salt Crystallization

To achieve the highly crystalline Form A2 of the API fumarate salt, rapid precipitation must be avoided. Anti-solvent vapor diffusion allows for a slow, thermodynamically controlled supersaturation, yielding macroscopic crystals that are ideal for X-ray diffraction and stable pharmaceutical formulation [1].

Step-by-Step Methodology:

  • Primary Solution: In a small, unsealed inner vial, dissolve the synthesized API free base and fumaric acid (1:1 molar ratio) in a minimal volume of Tetrahydrofuran (THF).

    • Causality: THF is chosen because it readily dissolves both the free base and the acid, and possesses a vapor pressure compatible with the chosen anti-solvent.

  • Anti-Solvent Chamber: Place the inner vial inside a larger, sealable outer chamber containing n-pentane (the anti-solvent).

    • Causality: n-Pentane is highly volatile and completely miscible with THF, but it is a strictly poor solvent for the resulting fumarate salt.

  • Diffusion Phase: Seal the outer chamber completely. Allow the system to sit undisturbed at ambient temperature (20–25°C) for 3 to 7 days.

  • Harvesting: As n-pentane vapor diffuses into the THF solution, the polarity of the mixture shifts, slowly lowering the solubility threshold and inducing nucleation. Carefully decant the mother liquor and wash the crystals with cold n-pentane.

    • Validation Check: Analyze the harvested crystals under a cross-polarized light microscope. The presence of strong birefringence confirms a highly ordered crystalline lattice (Form A2), validating the success of the vapor diffusion over amorphous "crash-out."

Formulation_Workflow API API Free Base + Fumaric Acid Dissolution Dissolution in THF (Inner Vial) API->Dissolution Diffusion Vapor Diffusion (Controlled Supersaturation) Dissolution->Diffusion Chamber n-Pentane Anti-Solvent (Outer Chamber) Chamber->Diffusion Crystals Fumarate Salt Crystals (Form A2) Diffusion->Crystals

Anti-solvent vapor diffusion workflow for the crystallization of API fumarate salts.

References

  • Source: World Intellectual Property Organization (WIPO) / Google Patents (WO2020193660A1)
  • Source: World Intellectual Property Organization (WIPO) / Google Patents (WO2016155884A1)
  • Source: European Patent Office / Google Patents (EP4471028A1)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Fluoro-5-methoxypyridin-4-amine Synthesis

Welcome to the Technical Support Center for the synthesis of 3-Fluoro-5-methoxypyridin-4-amine (CAS: 1804379-42-7). This guide is designed for researchers and drug development professionals seeking to troubleshoot low yi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Fluoro-5-methoxypyridin-4-amine (CAS: 1804379-42-7). This guide is designed for researchers and drug development professionals seeking to troubleshoot low yields, poor regioselectivity, and purification bottlenecks during the synthesis of this critical pharmaceutical intermediate [1].

Synthesis Workflow & Optimization Strategy

The most scalable route to 3-fluoro-5-methoxypyridin-4-amine involves the Nucleophilic Aromatic Substitution (SNAr) of 4-amino-3,5-difluoropyridine using sodium methoxide (NaOMe). Because the pyridine ring is highly activated by the electronegative fluorine atoms, controlling the reaction conditions is paramount to prevent over-substitution [2].

G Start 4-Amino-3,5-difluoropyridine Step1 SNAr with NaOMe Start->Step1 Issue1 Over-methoxylation (Dimethoxy byproduct) Step1->Issue1 Excess Base Opt1 Temp Control (65°C) Step1->Opt1 Optimize Opt2 Stoichiometry (1.1 eq) Step1->Opt2 Optimize Product 3-Fluoro-5-methoxypyridin-4-amine Opt1->Product Opt2->Product

Figure 1: Workflow for optimizing the SNAr synthesis of 3-fluoro-5-methoxypyridin-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a high percentage of the 3,5-dimethoxypyridin-4-amine byproduct? A: Over-methoxylation is a classic causality of excess nucleophile and elevated temperatures. The first fluorine atom acts as an excellent leaving group due to the strong electron-withdrawing nature of the adjacent nitrogen and the second fluorine. Once the first methoxy group is installed, the ring becomes slightly more electron-rich, but a large excess of NaOMe (e.g., >1.5 equivalents) will force the second substitution. Solution: Strictly limit NaOMe to 1.05–1.10 equivalents and monitor the reaction via HPLC [2].

Q2: How does solvent choice impact the SNAr yield? A: Protic solvents like pure methanol (MeOH) heavily solvate the methoxide anion, reducing its nucleophilicity and requiring higher temperatures, which drives degradation. Using a polar aprotic solvent like N,N-Dimethylformamide (DMF) with a minimal amount of MeOH (just enough to deliver the NaOMe) leaves the nucleophile "naked" and highly reactive. This allows the reaction to proceed at a milder 65°C, preserving the integrity of the product [3].

Q3: The product turns into a dark, gummy residue during aqueous workup. How can I prevent this? A: Fluorinated aminopyridines can be unstable in highly aqueous, unbuffered conditions, sometimes leading to polymerization or hydrolysis similar to issues seen in 4-fluoropyridine syntheses [4]. Solution: Quench the reaction with a cold, saturated aqueous NaHCO3 solution rather than plain water, and extract immediately with Ethyl Acetate (EtOAc) to partition the product away from the aqueous phase.

Quantitative Data: Condition Screening

The following table summarizes the causal relationship between reaction parameters and the final isolated yield.

ConditionSolvent SystemNaOMe (Equiv.)Temp (°C)Time (h)Yield (%)Primary Impurity
A (Baseline) MeOH (100%)1.580 (Reflux)1638%3,5-dimethoxy derivative
B (Optimized) DMF / MeOH (9:1)1.1651284% Unreacted starting material
C (Aggressive) DMF (100%)2.090622%Decomposition products

Standard Operating Procedure: Optimized Synthesis

To ensure a self-validating protocol, follow these step-by-step instructions. The use of an internal standard during HPLC monitoring is highly recommended to validate conversion before quenching.

Step 1: Reaction Setup

  • Flame-dry a 250 mL round-bottom flask and flush with N2.

  • Charge 4-amino-3,5-difluoropyridine (10.0 g, 76.9 mmol, 1.0 eq) into the flask.

  • Add anhydrous DMF (90 mL) and stir at 400 rpm until complete dissolution is achieved.

Step 2: Nucleophile Addition 4. Cool the reaction vessel to 0°C using an ice-water bath. 5. Slowly add Sodium Methoxide (NaOMe) as a 25% w/w solution in Methanol (18.3 mL, 84.6 mmol, 1.1 eq) dropwise over 30 minutes via an addition funnel to prevent localized exothermic spikes.

Step 3: Heating and Monitoring 6. Remove the ice bath and heat the reaction mixture to 65°C. 7. Stir for 12 hours. Pull a 50 µL aliquot at hour 10, dilute with acetonitrile, and analyze via LC-MS to confirm >95% conversion.

Step 4: Workup and Isolation 8. Cool the mixture to 5°C and quench by slowly adding 100 mL of ice-cold saturated aqueous NaHCO3 [4]. 9. Extract the aqueous layer with EtOAc (3 × 100 mL). 10. Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine (50 mL). 11. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. 12. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield 3-Fluoro-5-methoxypyridin-4-amine as an off-white solid.

References

  • Benchchem. 3-Fluoro-5-methoxypyridin-4-amine | Benchchem.
  • Holt J., Tjosås F., Bakke J., Fiksdahl A. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC.
  • European Patent Office. HYDRAZINO GROUP-CONTAINING COMPOUND - EP 4471028 A1.
  • NII. Detailed experimental procedure for the synthesis of 4-fluoropyridine.
Optimization

Technical Support Center: Preventing Oxidative Degradation of 3-Fluoro-5-methoxypyridin-4-amine

Welcome to the Advanced Technical Support Guide for handling and storing 3-Fluoro-5-methoxypyridin-4-amine . As an aminopyridine derivative with competing electron-withdrawing (fluoro) and electron-donating (methoxy) sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for handling and storing 3-Fluoro-5-methoxypyridin-4-amine . As an aminopyridine derivative with competing electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, this compound presents unique stability challenges. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical mechanisms, and implement field-proven, self-validating protocols to ensure compound integrity.

Mechanistic Insight: Why Aminopyridines Degrade

To prevent degradation, we must first understand the causality behind it. 3-Fluoro-5-methoxypyridin-4-amine features a primary amine at the 4-position. The methoxy group at the 5-position exerts a strong +M (resonance) effect, significantly increasing the electron density on the pyridine ring and the exocyclic amine nitrogen. While the fluorine atom at the 3-position provides some -I (inductive) electron withdrawal, the net effect leaves the amine highly nucleophilic and susceptible to single-electron transfer (SET) oxidation.

When exposed to ambient oxygen, light (UV radiation), or trace transition metals, the amine undergoes oxidation to form an amine radical cation. This highly reactive intermediate can either dimerize to form deeply colored azo/azoxy species or undergo further oxidation to yield nitroso or nitro derivatives (1). Additionally, the pyridine nitrogen itself is vulnerable to N-oxidation under harsh oxidative stress.

OxidationPathway A 3-Fluoro-5-methoxypyridin-4-amine (Intact) C Amine Radical Cation Intermediate A->C Single-Electron Transfer (SET) D Pyridine N-Oxide Derivative A->D N-Oxidation (Ring) B Oxygen (O2) / UV Light / Trace Metals B->C Initiates / Catalyzes E Azo / Azoxy Coupling Products C->E Radical Dimerization F Nitroso / Nitro Derivatives C->F Further Oxidation

Caption: Logical mechanism of 3-fluoro-5-methoxypyridin-4-amine oxidative degradation.

Troubleshooting & FAQs

Q1: My batch of 3-Fluoro-5-methoxypyridin-4-amine has turned from an off-white powder to a light yellow/brown color. Is it still usable? A1: A color shift to yellow or brown is the macroscopic symptom of microscopic radical dimerization (forming azo compounds) or oxidation to nitroso derivatives. Because these degradation products have highly conjugated pi-systems, even a 0.5% degradation can cause a severe color change. For critical assays (e.g., cell-based assays or precise stoichiometric synthesis), the material must be re-purified or discarded. For non-critical exploratory synthesis, it may be usable, but you must first verify the purity via HPLC-UV to ensure the parent compound remains >95% intact.

Q2: What is the most effective inert gas for padding the storage vials? A2: Argon is vastly superior to Nitrogen for storing solid amines. Causality: Argon is approximately 38% denser than ambient air, allowing it to settle at the bottom of the vial and form a heavy, protective blanket directly over the chemical. Nitrogen is slightly lighter than air and will rapidly diffuse out of the vial the moment the cap is loosened, exposing the compound to oxygen (2).

Q3: Can I store this compound in solution to save time during high-throughput screening? A3: Storing electron-rich aminopyridines in solution is highly discouraged unless strictly necessary. Solvents contain dissolved oxygen, which accelerates degradation. If you must store it in solution, you must use rigorously degassed solvents (via freeze-pump-thaw cycling) and consider adding a free radical scavenger. Studies have shown that adding amine-oxidation inhibitors, such as 1-methyl-3H-imidazole-2-thione (methimazole) or butylated hydroxytoluene (BHT), can significantly halt the formation of undesired oxidation products in amine solutions (3).

Q4: Why must I use amber glass vials instead of clear glass or plastic microcentrifuge tubes? A4: Clear glass transmits ultraviolet (UV) light, which provides the activation energy required to cleave the N-H bond and initiate the radical oxidation cascade. Amber glass specifically blocks UV wavelengths below 400 nm. Plastic tubes (like Eppendorf tubes) are semi-permeable to oxygen over long periods and should never be used for long-term storage of oxidation-sensitive compounds.

Quantitative Data: Storage Stability Matrix

The following table synthesizes quantitative stability data for aminopyridine derivatives under various environmental conditions, demonstrating the critical impact of proper storage variables (4).

Storage ConditionAtmosphereContainer TypeDurationRemaining Purity (%)Visual Appearance
2–8 °C (Refrigerated) Argon (Padded)Amber Glass12 Months>99.5% Off-white powder
23 °C (Room Temp) Argon (Padded)Amber Glass6 Months>98.0% Off-white powder
2–8 °C (Refrigerated) Ambient AirClear Glass6 Months94.2% Pale yellow
23 °C (Room Temp) Ambient AirClear Glass3 Months88.5% Yellow/Brown
37 °C (Elevated) Ambient AirClear Glass1 Month<80.0% Dark Brown

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in controls to confirm that the procedure itself has not introduced errors.

Protocol 1: Schlenk-Line Guided Inert Storage Workflow

Purpose: To aliquot and store bulk 3-Fluoro-5-methoxypyridin-4-amine without introducing oxidative stress.

  • Preparation: Dry amber glass vials and PTFE-lined caps in an oven at 120 °C for 2 hours. Cool them in a desiccator under vacuum.

  • Purging: Connect a Schlenk line equipped with high-purity Argon (99.999%) to a manifold. Insert a needle into the amber vial and purge with Argon for 60 seconds at a flow rate of 50 mL/min.

  • Aliquot Transfer: Working rapidly (or ideally inside a glovebox), transfer the required mass of 3-Fluoro-5-methoxypyridin-4-amine into the purged vial.

  • Secondary Purge & Seal: Re-insert the Argon needle into the headspace of the vial for 30 seconds. Slowly withdraw the needle while simultaneously tightening the PTFE-lined cap to trap the heavy Argon blanket inside.

  • Validation Step: Wrap the cap junction tightly with Parafilm. Weigh the sealed vial on an analytical balance and record the mass. A stable mass over time confirms the hermetic seal is intact and no moisture is being absorbed.

  • Storage: Store the sealed vials in a dedicated chemical refrigerator at 2–8 °C.

Protocol 2: Stability-Indicating HPLC-UV Method for Purity Verification

Purpose: To quantify the extent of oxidative degradation before utilizing the compound in critical assays.

  • System Suitability Test (SST): Before running samples, inject a blank (diluent only) to ensure baseline stability. Then, inject a freshly prepared, high-purity reference standard of 3-Fluoro-5-methoxypyridin-4-amine (1 mg/mL in HPLC-grade Acetonitrile). The tailing factor must be <1.5, and theoretical plates >5000.

  • Sample Preparation: Dissolve 10 mg of the suspect batch in 10 mL of degassed Acetonitrile. Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. (TFA suppresses amine ionization, sharping the peak).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm (degradation products often absorb strongly at higher wavelengths due to extended conjugation).

  • Analysis & Validation: Compare the chromatogram of the sample against the reference standard. Oxidative degradation products (like N-oxides or azo dimers) will typically elute with different retention times (often later, due to increased lipophilicity of dimers, or earlier for highly polar N-oxides). If the area percent of the parent peak is <98%, the batch must be re-purified.

Troubleshooting Workflow Visualization

Follow this logic tree to determine the appropriate handling and corrective actions for your inventory.

StorageWorkflow Start Inspect 3-Fluoro-5-methoxy- pyridin-4-amine Inventory Check Visual Color Assessment Start->Check Pure Off-white / Colorless (Likely Intact) Check->Pure Degraded Yellow / Brown (Oxidation Suspected) Check->Degraded Store Aliquot in Amber Vials Under Argon Gas Pure->Store Verify Run HPLC-UV (Protocol 2) Degraded->Verify Temp Store at 2-8°C Protect from Light Store->Temp Purify Recrystallize or Column Chromatography Purify->Verify Re-test post-cleanup Verify->Store If Purity > 98% Verify->Purify If Purity < 98%

Caption: Step-by-step troubleshooting and storage workflow for aminopyridine derivatives.

References

  • Chemical Stability of 4-Aminopyridine Capsules Canadian Journal of Hospital Pharmacy (CJHP)[Link]

  • Inhibition of amine oxidation (US Patent 20120271026A1)

Sources

Troubleshooting

Technical Support Center: Optimizing Amination of 3-Fluoro-5-methoxypyridin-4-amine

Welcome to the technical support center for the amination of 3-Fluoro-5-methoxypyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amination of 3-Fluoro-5-methoxypyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for this specific transformation. The content is structured to address common experimental challenges with practical, evidence-based solutions.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the amination of 3-fluoro-5-methoxypyridin-4-amine. The question-and-answer format provides direct solutions to common problems.

Issue 1: Low or No Conversion to the Desired Product

Question: My amination reaction of 3-fluoro-5-methoxypyridin-4-amine is resulting in low or no yield of the desired aminated product. What are the potential causes and how can I improve the conversion?

Answer: Low or no conversion is a frequent challenge in cross-coupling reactions, particularly with electron-rich and sterically hindered substrates like 3-fluoro-5-methoxypyridin-4-amine. The issue often stems from catalyst deactivation, suboptimal reaction conditions, or reagent impurity. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Catalyst Inactivity or Decomposition: The active Pd(0) species is essential for the catalytic cycle.[1][2][3] Inefficient generation or decomposition of this species will halt the reaction.

    • Solution: Employ a reliable palladium precatalyst, such as a G3 or G4 precatalyst, which can be more effective than standard Pd(II) sources.[4] If using a Pd(II) source, consider a pre-activation step. Additionally, adding an extra equivalent of ligand relative to palladium can enhance catalyst stability.

  • Impure Reagents: Impurities in the substrate, amine, solvent, or base can poison the palladium catalyst.

    • Solution: Ensure all reagents are of high purity. Amines can be purified by distillation or by passing through a plug of activated alumina.[4] Solvents should be anhydrous and thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.[5]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

    • Solution: For amination of electron-deficient pyridines, bulky, electron-rich phosphine ligands are often effective. Consider screening a panel of ligands, such as Xantphos, which has shown success in the amination of polyhalopyridines.[6]

  • Inappropriate Base Selection: The choice of base is critical and highly context-dependent in Buchwald-Hartwig reactions.[7] Strong, non-nucleophilic bases are typically required to deprotonate the amine and facilitate the catalytic cycle.

    • Solution: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used.[8] However, for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher temperatures.[2] The use of a soluble organic base like DBU can also be advantageous, particularly in flow chemistry applications.[9]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture with significant side products, making purification difficult and lowering the yield of the desired aminated pyridine. What are the common side reactions and how can I suppress them?

Answer: Side product formation is a common issue in palladium-catalyzed aminations. Understanding the potential side reactions is key to developing strategies to minimize their formation.

Common Side Reactions & Mitigation Strategies:

  • Hydrodehalogenation: This is the replacement of the fluorine atom with a hydrogen atom.[10] This side reaction is often competitive with the desired amination, especially when the reductive elimination step is slow.

    • Mitigation: Ensure strictly anhydrous and anaerobic conditions. The presence of water or oxygen can contribute to this side reaction.[5][10] Optimizing the ligand and base combination can also favor the desired C-N bond formation over hydrodehalogenation.

  • Biaryl Formation: This can occur through a radical-mediated pathway, especially with electron-rich aminopyridines.[11]

    • Mitigation: Running the reaction at the lowest effective temperature can help minimize radical formation.[11]

  • Homocoupling of the Amine: This can occur if the amine is susceptible to oxidative coupling under the reaction conditions.

    • Mitigation: Using a slight excess of the amine (1.1-1.2 equivalents) can sometimes suppress this side reaction.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate the pure aminated product from the crude reaction mixture. What are the most effective purification strategies?

Answer: Purifying aminopyridine derivatives can be challenging due to their basicity and potential for similar polarity to starting materials and byproducts. A combination of techniques may be necessary.

Purification Workflow:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine to remove inorganic salts and highly polar impurities.

  • Acid-Base Extraction: This technique leverages the basicity of the aminopyridine product and any unreacted starting amine.

    • Protocol: Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic compounds will move into the aqueous layer as their protonated salts. The aqueous layer is then separated, made basic with a strong base (e.g., NaOH), and the free amine product is back-extracted into an organic solvent.[12]

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[13]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically employed. Adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent can improve the peak shape of basic compounds and prevent streaking on the column.[13]

  • Recrystallization: For solid products, recrystallization can be an excellent final purification step.[13]

    • Solvent Selection: The ideal solvent will dissolve the product well at high temperatures but poorly at room temperature, while impurities remain soluble at all temperatures.[13]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the amination of 3-fluoro-5-methoxypyridin-4-amine.

Q1: What is the likely mechanism for the amination of 3-fluoro-5-methoxypyridin-4-amine?

A1: The amination of 3-fluoro-5-methoxypyridin-4-amine can proceed through two primary mechanistic pathways: a palladium-catalyzed Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr).

  • Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds.[1][3] The catalytic cycle involves the oxidative addition of the aryl fluoride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[1][3]

  • Nucleophilic Aromatic Substitution (SNAr): In this mechanism, a nucleophilic amine attacks the electron-deficient pyridine ring, forming a negatively charged Meisenheimer intermediate.[14][15] The subsequent loss of the fluoride leaving group yields the aminated product. The presence of the electron-withdrawing nitrogen atom in the pyridine ring and the fluorine substituent activate the ring towards nucleophilic attack.[14][15] The rate of SNAr reactions on halopyridines is often faster for fluoropyridines compared to chloropyridines.[16]

Q2: How do I select the optimal catalyst system for a Buchwald-Hartwig amination of this substrate?

A2: The choice of catalyst system (palladium source and ligand) is critical for a successful Buchwald-Hartwig amination.

  • Palladium Source: Pre-catalysts, where the palladium is already coordinated to a ligand, are often preferred as they can lead to more reliable formation of the active catalytic species.[8][17]

  • Ligand Selection: The ligand influences the stability and reactivity of the palladium catalyst. For challenging substrates, bulky, electron-rich biarylphosphine ligands are often employed. A screening of different ligands is often the most effective approach to identify the optimal one for a specific substrate combination.

Q3: What are the key considerations for solvent and temperature optimization?

A3: Solvent and temperature are critical parameters that can significantly impact the reaction outcome.

  • Solvent: Aprotic, non-polar, or polar aprotic solvents are commonly used. Toluene, dioxane, and THF are frequent choices.[17][18] The solubility of the reagents and the reaction temperature are key factors in solvent selection. Some solvents, like chlorinated solvents, acetonitrile, and pyridine, can inhibit the reaction by binding to the palladium catalyst and should generally be avoided.[8]

  • Temperature: Buchwald-Hartwig aminations are typically run at elevated temperatures, often between 80-110 °C, to facilitate the catalytic cycle.[8] However, for sensitive substrates, lower temperatures may be necessary to minimize side reactions.

Q4: Can I perform this reaction under milder conditions?

A4: Yes, recent advancements have focused on developing milder reaction conditions. The use of highly active catalyst systems can allow for reactions to be run at lower temperatures. Additionally, the use of soluble organic bases like DBU can be beneficial for substrates with base-sensitive functional groups.[9]

Section 3: Experimental Protocols & Data

General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of 3-fluoro-5-methoxypyridin-4-amine. Optimization may be required for specific amines.

Materials:

  • 3-Fluoro-5-methoxypyridin-4-amine

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., Xantphos, 2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add 3-fluoro-5-methoxypyridin-4-amine and the amine to the tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture with stirring for the desired time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the workup and purification as described in the "Troubleshooting Guide."

Data Summary Table
ParameterRecommended RangeRationale
Catalyst Loading 1-5 mol%Higher loading may be needed for less reactive amines.
Ligand-to-Metal Ratio 1:1 to 2:1Excess ligand can stabilize the catalyst.
Base Equivalents 1.5 - 2.5Sufficient base is needed to deprotonate the amine.
Temperature 80 - 110 °CHigher temperatures often increase reaction rates.[4]
Concentration 0.1 - 0.5 MMore dilute conditions can sometimes reduce side reactions.[4]

Section 4: Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low or No Conversion Check_Reagents Verify Reagent Purity and Dryness Start->Check_Reagents Check_Reagents->Start Impurities Found Check_Catalyst Evaluate Catalyst and Ligand Check_Reagents->Check_Catalyst Reagents OK Check_Catalyst->Start Catalyst Inactive Check_Conditions Assess Reaction Conditions Check_Catalyst->Check_Conditions Catalyst System OK Screen_Ligands Screen a Panel of Ligands Check_Conditions->Screen_Ligands Conditions Suboptimal Screen_Bases Screen Different Bases Screen_Ligands->Screen_Bases Screen_Solvents Test Alternative Solvents Screen_Bases->Screen_Solvents Optimize_Temp Optimize Reaction Temperature Screen_Solvents->Optimize_Temp Successful_Reaction Successful Conversion Optimize_Temp->Successful_Reaction

Caption: A systematic workflow for troubleshooting low conversion in amination reactions.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-NHR'(L_n) Ar-Pd(II)-NHR'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-NHR'(L_n) R'NH₂ / Base Ligand_Exchange Ligand Exchange Ar-Pd(II)-NHR'(L_n)->Pd(0)L_n Ar-NHR' Reductive_Elimination Reductive Elimination Ar-X Aryl Halide R'NH₂ Amine Ar-NHR' Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Section 5: References

  • BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Allylic Amination.

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination.

  • BenchChem. How to remove unreacted 2-aminopyridine from product.

  • ACS Publications. (2003). Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex. Organic Letters.

  • BenchChem. Troubleshooting side reactions in fluoropyridine synthesis.

  • PubMed. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination.

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

  • Thompson, D. H., et al. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

  • ResearchGate. A General and Efficient 2-Amination of Pyridines and Quinolines.

  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.

  • Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.

  • BenchChem. (2026). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-5-fluoro-2-methoxypyridine.

  • National Center for Biotechnology Information. (2019). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides.

  • ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development.

  • American Chemical Society. Phosphorus ligand-coupling enables C–H amination and hydroxylation of pyridines via ammonia and water activation.

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?

  • AiFChem. 1804379-42-7 | 3-Fluoro-5-methoxypyridin-4-amine.

  • Wikipedia. Buchwald–Hartwig amination.

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.

  • National Center for Biotechnology Information. Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands.

  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.

  • Diva-portal.org. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product.

  • Google Patents. CN102382043A - Purification method for yellowed pyridine.

  • University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • BenchChem. Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide.

  • ACS Publications. (2007). A Scaleable Synthesis of Methyl 3-Amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate. Organic Process Research & Development.

  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • Sigma-Aldrich. 3-Fluoro-5-methoxypyridin-4-amine | 1804379-42-7.

  • ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

  • Google Patents. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

  • ChemSpider Synthetic Pages. General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.

  • National Center for Biotechnology Information. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.

  • National Center for Biotechnology Information. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction.

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions.

  • SciSpace. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction.

  • The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.

Sources

Optimization

Technical Support Center: Suzuki-Miyaura Coupling of 3-Fluoro-5-methoxypyridin-4-amine

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-fluoro-5-methoxypyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-fluoro-5-methoxypyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this electron-rich and sterically hindered aminopyridine substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions to enhance the success rate of your synthetic endeavors.

I. Understanding the Challenges: Why Can This Substrate Be Difficult?

The structure of 3-fluoro-5-methoxypyridin-4-amine presents a confluence of factors that can complicate the standard Suzuki-Miyaura coupling protocol. The primary challenges arise from:

  • Catalyst Inhibition: The lone pairs of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation of the active catalytic species.[1]

  • Steric Hindrance: The substituents flanking the amino group can sterically hinder the approach of the palladium catalyst and the boronic acid coupling partner.

  • Substrate Reactivity: The electronic properties of the fluorinated and methoxy-substituted pyridine ring can influence the rate of oxidative addition, a crucial step in the catalytic cycle.

II. Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes?

A1: Incomplete conversion is a common issue and can stem from several factors:

  • Catalyst Poisoning: As mentioned, the nitrogen atoms in your substrate can act as ligands for the palladium catalyst, leading to the formation of inactive complexes.[1]

  • Inefficient Oxidative Addition: The C-F bond is generally less reactive in oxidative addition compared to C-Br or C-I bonds. If your coupling partner is an aryl chloride, this step can be particularly sluggish.

  • Poor Reagent Quality: Ensure your palladium catalyst, ligands, and boronic acid/ester are of high quality and have not degraded.

Q2: I'm observing a significant amount of a byproduct corresponding to the protonated version of my boronic acid (Ar-H instead of Ar-B(OH)₂). What is this side reaction, and how can I minimize it?

A2: This side reaction is known as protodeboronation (or protodeborylation).[2] It's a common pathway where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming your nucleophilic coupling partner and reducing the yield of the desired product.[2][3]

Key factors that promote protodeboronation include:

  • Presence of Water and Protic Solvents: These can act as proton sources.[4]

  • High Temperatures and Prolonged Reaction Times: Increased thermal energy can accelerate this undesired pathway.[2]

  • Choice of Base: Strong bases can accelerate protodeboronation.[5][6]

  • Bulky Phosphine Ligands: Some studies have shown that bulky phosphine ligands can promote palladium-catalyzed protodeboronation.[2][4]

Q3: Besides my desired product, I'm seeing a symmetrical biaryl byproduct derived from my boronic acid. What causes this?

A3: This is a homocoupling side reaction, where two molecules of the boronic acid couple with each other.[1] The primary culprit is often the presence of oxygen in the reaction mixture.[7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of the boronic acid.[7][8]

Q4: I'm also observing the formation of 3-fluoro-5-methoxypyridine (dehalogenation product). What leads to this?

A4: This is a dehalogenation side reaction where the fluorine atom is replaced by a hydrogen atom.[9] This typically occurs through the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water.[9] This Pd-H species can then undergo reductive elimination with the aryl group to yield the dehalogenated product.[10]

III. Troubleshooting Guide: A Deeper Dive into Problem-Solving

This section provides a structured approach to troubleshooting common issues encountered during the Suzuki-Miyaura coupling of 3-fluoro-5-methoxypyridin-4-amine.

Problem 1: Low to No Product Formation
Possible Cause Recommended Action(s) Scientific Rationale
Catalyst Inhibition 1. Protect the Amino Group: Consider protecting the amino group as an acetamide or another suitable protecting group.[1] 2. Ligand Screening: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos.[1][11] N-heterocyclic carbene (NHC) ligands can also be effective.[12][13]1. Protection reduces the coordinating ability of the amino group, preventing it from binding to the palladium center.[1] 2. These ligands can promote the desired catalytic cycle and minimize inhibition by sterically shielding the metal center and enhancing the rate of reductive elimination.[14][15]
Inefficient Oxidative Addition 1. Choice of Halide: If possible, use the bromo- or iodo-analogue of your substrate, as they are more reactive. 2. Catalyst System: For aryl chlorides, specific catalyst systems with highly active ligands are often necessary.1. The order of reactivity for oxidative addition is generally I > Br > Cl > F.[16] 2. Electron-rich and sterically demanding ligands can facilitate the oxidative addition of less reactive aryl chlorides.[11]
Inappropriate Base/Solvent Combination 1. Base Optimization: Screen a variety of bases, including inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄, and fluoride sources like CsF.[17][18] 2. Solvent Screening: Evaluate a range of solvents such as 1,4-dioxane, toluene, DME, and THF, often with a small amount of water.[11][19]1. The base plays a crucial role in activating the boronic acid to form a more nucleophilic "ate" complex for transmetalation.[20][21] The optimal base depends on the specific substrates and catalyst system.[5] 2. The solvent influences the solubility of reagents and the stability of catalytic intermediates. The presence of water can be critical for the hydrolysis of boronate esters and facilitating the catalytic cycle.[11]
Problem 2: Significant Protodeboronation
Possible Cause Recommended Action(s) Scientific Rationale
Substrate Instability 1. Use Boronate Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate.[3] 2. Slow Addition: Add the boronic acid or its ester slowly to the reaction mixture.1. Boronate esters can exhibit greater stability towards protodeboronation under basic conditions compared to the corresponding boronic acids.[6] MIDA boronates offer a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[3] 2. Slow addition maintains a low instantaneous concentration of the boronic acid, favoring the desired cross-coupling over the undesired protodeboronation.[2]
Inefficient Catalyst Turnover 1. Optimize Catalyst Loading and Ligand: Ensure you are using an optimal concentration of a highly active catalyst system to promote a fast Suzuki coupling.If the desired catalytic cycle is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.[2]
Harsh Reaction Conditions 1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature. 2. Reduce Reaction Time: Monitor the reaction closely and work it up as soon as it is complete.Both high temperatures and extended reaction times can accelerate the rate of protodeboronation.[2]
Problem 3: Formation of Homocoupling Byproducts
Possible Cause Recommended Action(s) Scientific Rationale
Presence of Oxygen 1. Rigorous Degassing: Thoroughly degas your solvent and reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution.[7] 2. Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas.Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of the boronic acid.[7][8] Rigorous exclusion of oxygen is crucial to minimize this side reaction.
Pd(II) Precatalyst 1. Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[10] 2. Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state.[7][8]If you start with a Pd(II) source, its reduction to Pd(0) might be slow or incomplete, leaving residual Pd(II) to catalyze homocoupling. A reducing agent can help ensure the predominance of the active Pd(0) species.

IV. Experimental Protocols and Visualizations

General Protocol for Mitigating Side Reactions

This protocol incorporates best practices to minimize the common side reactions discussed above.

Materials:

  • 3-Fluoro-5-methoxypyridin-4-amine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 3-fluoro-5-methoxypyridin-4-amine, arylboronic acid/ester, and base.

  • Add the palladium catalyst and ligand.

  • Add the degassed solvent via syringe.

  • Further degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Side Reactions

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition OxAdd Oxidative Addition (Ar-X) ArPdAr Ar-Pd(II)-Ar' ArPdX->ArPdAr Transmetalation Dehalo Dehalogenation ArPdX->Dehalo + [H]⁻ source Transmetal Transmetalation (Ar'-B(OR)₂) ArPdAr->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) ArPdAr->Product Reductive Elimination RedElim Reductive Elimination BoronicAcid Ar'-B(OH)₂ Proto Protodeboronation BoronicAcid->Proto + H⁺ Homo Homocoupling BoronicAcid->Homo + Pd(II)/O₂

Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.

V. References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling - ScienceDirect. Available at: [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed. Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ChemRxiv. Available at: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - PMC. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.com. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - synarchive.com. Available at: [Link]

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. Available at: [Link]

  • Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products | Organometallics - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates - ScienceDirect. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Royal Society of Chemistry. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative - ScienceDirect. Available at: [Link]

  • The Suzuki-Miyaura reactions of halopyridines and the side products. - ResearchGate. Available at: [Link]

  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Alkylation of 3-Fluoro-5-methoxypyridin-4-amine

Welcome to the Application Scientist Support Center. If you are struggling to achieve N-alkylation on 3-fluoro-5-methoxypyridin-4-amine, you are encountering a classic "double-bind" in heterocyclic chemistry: severe ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. If you are struggling to achieve N-alkylation on 3-fluoro-5-methoxypyridin-4-amine, you are encountering a classic "double-bind" in heterocyclic chemistry: severe steric hindrance coupled with unfavorable electronic delocalization.

As a Senior Application Scientist, I frequently see researchers lose weeks trying to force this reaction using standard alkylation conditions. This guide breaks down the causality behind these failures and provides a validated, self-consistent protocol to bypass them.

Diagnostic Q&A: Why is the Reaction Failing?

Q1: Why am I isolating a pyridinium salt instead of my desired N-alkylated product? A1: This is a fundamental regioselectivity issue driven by resonance. In 4-aminopyridines, the lone pair on the exocyclic nitrogen (N4) delocalizes into the electron-deficient pyridine ring. Consequently, the endocyclic pyridine nitrogen (N1) is significantly more nucleophilic than the exocyclic amine. When you add an alkyl halide under mild basic conditions (e.g., K2​CO3​ ), the electrophile is preferentially attacked by the ring nitrogen, forming an undesired N-alkylpyridinium salt.

Q2: I switched to a stronger base to deprotonate the amine, but the reaction still fails or yields complex degradation mixtures. Why? A2: The failure here is a combination of pKa mismatch and extreme steric shielding. The conjugate acid of 4-aminopyridine has a pKa of ~9.17, but the exocyclic −NH2​ proton is highly non-acidic, with a pKa > 25[1]. Standard bases like Cs2​CO3​ or KOtBu are insufficiently basic to fully deprotonate it. Even if you use a strong base like NaH or KHMDS to generate the highly nucleophilic amide anion, you face a physical barrier: the 3-fluoro group (inductive electron-withdrawing) and the 5-methoxy group (sterically bulky) flank the N4 position. They create a narrow, electron-poor steric "cleft." The incoming electrophile physically cannot reach the nitrogen anion before side reactions (like elimination of the alkyl halide) dominate.

Q3: How do I force the alkylation to occur exclusively at the exocyclic nitrogen? A3: You must alter the electronic bias and steric environment simultaneously. The most reliable method is the N-Boc Activation Strategy [2]. By temporarily protecting the 4-amine with a tert-butyloxycarbonyl (Boc) group, you achieve two critical mechanistic shifts:

  • Electronic Activation: The strongly electron-withdrawing Boc group increases the acidity of the remaining N-H proton, allowing milder bases to deprotonate it cleanly.

  • Steric/Regioselective Direction: The bulky Boc group forces a conformational change that stabilizes the resulting anion at the exocyclic position and completely prevents ring-nitrogen alkylation.

Mechanistic Pathway Analysis

G SM 3-Fluoro-5-methoxypyridin-4-amine WeakBase Weak Base (K2CO3) Direct Alkylation SM->WeakBase StrongBase Strong Base (NaH/KHMDS) Direct Alkylation SM->StrongBase BocRoute 1. Strong Base, Boc2O 2. Mild Base, R-X SM->BocRoute RingAlk N1-Alkylpyridinium Salt (Undesired Regioisomer) WeakBase->RingAlk Resonance favors N1 attack Degradation No Reaction / Decomposition (Steric Blockade) StrongBase->Degradation Exocyclic N4 blocked by 3-F & 5-OMe BocAlk N-Boc-N-Alkyl Intermediate (Regioselective) BocRoute->BocAlk Boc increases N4 acidity & directs attack Product N-Alkyl-4-amine (Desired Product) BocAlk->Product TFA Deprotection

Mechanistic divergence in the N-alkylation of hindered 4-aminopyridines.

Quantitative Condition Matrix

To prevent further loss of material, reference this causality matrix before setting up your next reaction.

Base StrategySolventBase pKa (Conjugate)Dominant NucleophileExpected Experimental Outcome
K2​CO3​ (Direct)DMF / MeCN~10.3Pyridine Ring N1Failure: >90% N1-pyridinium salt formation.
NaH (Direct)THF~35Amide Anion N4Failure: Trace product; mostly unreacted SM or alkyl halide elimination due to steric cleft.
N-Boc + K2​CO3​ DMF ~10.3 Boc-Amide Anion N4 Success: >85% yield of N-alkylated product after deprotection[2].
Validated Experimental Workflow: The N-Boc Activation Strategy

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the in-process checks confirm success.

Phase 1: N-Boc Protection (Overcoming Initial Sterics)

Causality: Standard Boc2​O / DMAP conditions will fail here due to the 3-F and 5-OMe steric bulk. We must use a strong base to force the formation of the highly reactive nitrogen anion prior to Boc trapping.

  • Setup: Dissolve 3-fluoro-5-methoxypyridin-4-amine (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the flask to -78 °C.

  • Deprotonation: Dropwise add LHMDS (1.0 M in THF, 2.2 eq). Note: We use LHMDS over NaH to maintain a homogeneous reaction profile and prevent localized thermal spikes. Stir for 30 minutes at -78 °C.

  • Trapping: Add Boc2​O (1.1 eq) dissolved in a minimum volume of THF dropwise.

  • Validation: Allow the reaction to warm to room temperature over 4 hours. Quench with saturated aqueous NH4​Cl .

  • Self-Validation Check: Run LCMS. You must observe the [M+H]+ mass corresponding to the mono-Boc protected intermediate. Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Phase 2: Regioselective N-Alkylation

Causality: The Boc group has now acidified the remaining N-H proton. We can use a mild base in a polar aprotic solvent to strip the counterion, leaving a "naked" and highly reactive exocyclic amide enolate[2].

  • Setup: Dissolve the crude N-Boc intermediate (1.0 eq) in anhydrous DMF (0.1 M).

  • Activation: Add anhydrous K2​CO3​ or Cs2​CO3​ (2.0 eq). Stir at room temperature for 15 minutes.

  • Alkylation: Add your alkyl halide (1.5 eq). Heat the reaction to 60 °C for 4–12 hours.

  • Self-Validation Check: TLC (Hexanes/EtOAc) should show complete consumption of the Boc-intermediate. The new spot will be significantly less polar (loss of the hydrogen bond donor).

  • Workup: Dilute with water, extract with EtOAc ( ), wash the combined organics with brine ( to remove DMF), dry, and concentrate.

Phase 3: Deprotection
  • Setup: Dissolve the crude alkylated intermediate in CH2​Cl2​ (0.1 M).

  • Cleavage: Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA: CH2​Cl2​ ratio. Stir at room temperature for 2 hours.

  • Isolation: Concentrate under reduced pressure. Neutralize the resulting TFA salt by partitioning between saturated aqueous NaHCO3​ and CH2​Cl2​ . Extract, dry, and purify via flash chromatography to isolate your pure, sterically hindered N-alkyl-3-fluoro-5-methoxypyridin-4-amine.

References
  • PubChem. "4-Aminopyridine." National Center for Biotechnology Information. URL:[Link]

  • Feroci, M., et al. "Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds." ISRN Organic Chemistry, vol. 2014, Article ID 621592, 2014. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyridine Derivatives in Medicinal Chemistry

The pyridine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a remarkable number of approved therapeutics.[1] However, the unadorned pyridine ring often presents challenges in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyridine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a remarkable number of approved therapeutics.[1] However, the unadorned pyridine ring often presents challenges in drug development, including metabolic instability and suboptimal physicochemical properties. The strategic incorporation of fluorine atoms onto this scaffold has emerged as a powerful tactic to overcome these hurdles, profoundly influencing a molecule's journey through the body and its interaction with its target.[2][3]

This guide provides an in-depth comparison of fluorinated and non-fluorinated pyridine derivatives, moving beyond simple descriptions to explain the causal relationships behind fluorine's effects. We will explore the impact on key drug-like properties, supported by experimental data, and provide validated protocols for researchers to conduct their own comparative analyses.

The "Fluorine Effect": A Profound Shift in Physicochemical Properties

The introduction of fluorine, the most electronegative element, into a pyridine ring induces significant, and often predictable, changes to its fundamental electronic and physical properties.[2] These alterations are the basis of the "fluorine effect" that medicinal chemists leverage to fine-tune drug candidates.[4]

Modulating Basicity (pKa): A Delicate Balance

One of the most immediate consequences of fluorination is a reduction in the basicity of the pyridine nitrogen. The strong electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, making it less likely to accept a proton and thereby lowering its pKa.[2] This can have significant downstream effects on a drug's solubility, receptor interactions, and pharmacokinetic profile.[4][5]

For example, the pKa of pyridine is approximately 5.2. Introducing a fluorine atom at the 2-position can drop the pKa to below 1.0. This shift can be critical for avoiding unwanted interactions with off-target proteins or for modulating a compound's absorption and distribution.

CompoundSubstitution PatternApproximate pKaImplication in Drug Design
PyridineNone5.2High basicity can lead to off-target effects and rapid clearance.
2-FluoropyridineFluorine at C2-0.4Significantly reduced basicity, improving bioavailability.[5]
3-FluoropyridineFluorine at C33.0Moderately reduced basicity, offering a tunable parameter.
2,6-DifluoropyridineFluorine at C2, C6-2.9Drastically reduced basicity for specific applications.

Data compiled from various sources to illustrate trends.

Tweaking Lipophilicity (logP/logD): A Context-Dependent Outcome

Lipophilicity, the measure of a compound's ability to dissolve in fatty or non-polar environments, is a critical parameter for membrane permeability and overall drug distribution.[6] The effect of fluorine on lipophilicity is more nuanced than its effect on pKa. While the carbon-fluorine bond is hydrophobic, the overall impact depends on the number and position of fluorine atoms and the surrounding molecular environment.[2][7]

Generally, monofluorination of an aromatic ring has a variable effect, but polyfluorination tends to increase lipophilicity.[2] This is a crucial tool for enhancing a drug's ability to cross cellular membranes and reach its target, including the challenging blood-brain barrier.[8]

Compound SeriesNon-Fluorinated logD7.4Fluorinated logD7.4Observation
2-(Methylthio)pyridine1.692.13 (for SCF3 derivative)Trifluoromethylation significantly increases lipophilicity.[7]
Imidazo[1,2-a]pyrimidine--8-Fluoroimidazo[1,2-a]pyridine was developed as a bioisosteric replacement with altered lipophilicity to improve properties.[9][10]

This table presents illustrative data from cited literature.

Impact on Pharmacokinetics (ADME): Enhancing "Drug-Likeness"

Perhaps the most celebrated application of fluorine in medicinal chemistry is its ability to enhance a drug's metabolic stability.[5][11] The pyridine ring, particularly at unsubstituted positions, can be susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver, leading to rapid clearance and low bioavailability.[12]

Blocking Metabolic "Soft Spots"

The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[2] By strategically placing a fluorine atom at a metabolically vulnerable position (a "soft spot"), chemists can effectively block this pathway of degradation.[13] This often results in a longer in vivo half-life, increased systemic exposure, and a more robust and effective drug.[2][14] For example, replacing a metabolically labile C-H bond with a C-F bond can prevent aromatic hydroxylation, a common metabolic fate for many drugs.[15]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Fluorine as a metabolic shield.

Influence on Pharmacodynamics: Fine-Tuning Target Interactions

Beyond its profound effects on pharmacokinetics, fluorination can also directly influence how a drug binds to its biological target.[16] The small size of fluorine means it can often replace a hydrogen atom with minimal steric disruption.[16] However, its unique electronic properties can introduce new, favorable interactions within a protein's binding pocket.

Fluorine can participate in hydrogen bonds as an acceptor and engage in favorable electrostatic interactions, sometimes referred to as "fluorine multipolar interactions," with electron-deficient areas of the protein backbone, such as the carbonyl groups of amino acids.[17] These subtle but significant interactions can lead to increased binding affinity and selectivity for the target protein.[5][16]

Experimental Corner: Protocols for Comparative Analysis

To objectively compare fluorinated and non-fluorinated pyridine derivatives, standardized, reproducible in vitro assays are essential. Here, we provide step-by-step protocols for two fundamental experiments.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs.[18]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogues, 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL stock)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH solution)

  • Positive control compounds (e.g., Verapamil, Testosterone)

  • Acetonitrile (ACN) with an internal standard (for quenching)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

Methodology:

  • Preparation:

    • Thaw HLM on ice. Prepare the HLM working solution by diluting the stock to 0.5 mg/mL in phosphate buffer.

    • Prepare the NADPH working solution (1 mM) in phosphate buffer and pre-warm to 37°C.[19]

    • Prepare test compound working solutions by diluting the 10 mM stock to 1 µM in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM working solution.

    • Add the test compound working solution to initiate the reaction. Also include a "minus cofactor" control where buffer is added instead of NADPH.[12]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[19] The 0-minute time point serves as the 100% reference.

    • Seal the plate, vortex, and centrifuge to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the rate constant of elimination (k).

    • Calculate half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint in µL/min/mg protein).

dot graph G { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4, size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Caption: Workflow for Metabolic Stability Assay.

Protocol 2: Determination of logD7.4 by the Shake-Flask Method

This "gold standard" method directly measures a compound's partition coefficient between an organic and an aqueous phase at a physiological pH.[20][21]

Objective: To experimentally determine the lipophilicity of a compound at pH 7.4.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogues)

  • n-Octanol (reagent grade, pre-saturated with buffer)

  • Phosphate Buffer (100 mM, pH 7.4, pre-saturated with n-octanol)

  • Vials with Teflon-lined caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 buffer for 24 hours. Allow the layers to separate completely before use. This ensures thermodynamic equilibrium.[22]

  • Compound Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble (typically DMSO, which is then diluted into one of the phases). The final concentration should be low enough to avoid saturation in either phase.

  • Partitioning:

    • Add a precise volume of the pre-saturated n-octanol and pre-saturated buffer to a vial (e.g., 1:1 or other defined ratios).[22]

    • Add the test compound stock solution.

    • Cap the vial tightly and shake vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a moderate speed to achieve a clean separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., LC-MS). Create a calibration curve for accurate quantification.

  • Calculation:

    • Calculate logD7.4 using the formula: logD7.4 = log ( [Compound]octanol / [Compound]buffer )

Conclusion and Future Outlook

The strategic fluorination of pyridine scaffolds is an indispensable tool in modern drug discovery. It provides a rational and often predictable means to enhance metabolic stability, modulate physicochemical properties like basicity and lipophilicity, and improve target engagement.[1][16] By blocking metabolic soft spots and fine-tuning interactions within the target's binding site, the introduction of fluorine can transform a promising but flawed lead compound into a viable drug candidate.[14]

The decision to employ a fluorinated versus a non-fluorinated pyridine must be made with a clear understanding of the desired properties for the final molecule.[2] The experimental protocols provided in this guide offer a robust framework for researchers to generate the critical data needed to make these informed decisions, ultimately accelerating the design of the next generation of safer and more effective pyridine-based therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Pyridines in Modern Drug Discovery. Vertex AI Search.
  • BenchChem Technical Support Team. A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 68(4), 4787-4800.
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
  • Le, T. B., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1741.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.
  • Reddy, V. G., et al. (2025). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. RSC Medicinal Chemistry.
  • Pomin, V. H. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 987.
  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
  • Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
  • Le, T. B., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry.
  • BOC Sciences. Lipophilicity (LogP/LogD) Testing. BOC Sciences.
  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed.
  • J. M. Southern, et al. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv.
  • University of Münster. (2024, May 16). Chemists develop New method for introducing fluorinated components into molecules. EurekAlert!.
  • Springer. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer.
  • Pomin, V. H. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.
  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter.
  • WuXi AppTec. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.
  • Cyprotex. Microsomal Stability. Evotec.
  • ResearchGate. (2024, September 23). (PDF) LogP / LogD shake-flask method v1. ResearchGate.
  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518–1522.
  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 170-178.
  • Cambridge MedChem Consulting. LogP/D. Cambridge MedChem Consulting.
  • ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.
  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Academia.edu.
  • ACS Publications. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Sako, M., et al. (1993). Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation. Japanese Journal of Cancer Research, 84(2), 197-202.
  • Verma, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(5), 1162-1185.
  • ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. ResearchGate.
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Comparative

A Comparative Guide to the Validation of HPLC Analytical Methods for the Detection of 3-Fluoro-5-methoxypyridin-4-amine

This guide provides a comprehensive framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3-Fluoro-5-methoxypyridin-4-amine. As a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3-Fluoro-5-methoxypyridin-4-amine. As a critical intermediate in pharmaceutical synthesis, the purity and concentration of this compound must be rigorously controlled. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring the development of a robust, reliable, and self-validating analytical system. We will compare the validated HPLC-UV method with Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), providing the data and insights necessary for researchers and drug development professionals to select the optimal technique for their specific needs.

Section 1: Foundational Principles in HPLC Method Development

The successful validation of an analytical method begins with its thoughtful development. The physicochemical properties of 3-Fluoro-5-methoxypyridin-4-amine dictate the optimal chromatographic conditions. Its structure features a basic pyridine nitrogen and an amine group, making it susceptible to protonation and interaction with stationary phase silanols, while the fluoro and methoxy groups contribute to its overall polarity.

Causality Behind Experimental Choices:

  • Column Selection: A reversed-phase C18 column is the workhorse of HPLC and serves as an excellent starting point due to its versatility in separating compounds of moderate polarity.[1] However, the basic nature of the analyte can lead to peak tailing due to interactions with acidic residual silanol groups on the silica backbone.[2][3] Therefore, a modern, high-purity, end-capped C18 column is selected to minimize these secondary interactions and ensure symmetrical peak shapes.

  • Mobile Phase Composition: To ensure consistent retention and peak shape, the ionization state of the analyte must be controlled. This is achieved by buffering the aqueous component of the mobile phase. Using a mobile phase of acetonitrile and water with 0.1% formic acid serves two purposes: the formic acid protonates the amine and pyridine nitrogen, ensuring a single ionic species, and it also protonates the residual silanols on the stationary phase, further reducing undesirable interactions.[4] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection Wavelength: The pyridine ring is a chromophore that absorbs UV light. A UV-Vis spectrophotometric scan of the analyte would reveal its wavelength of maximum absorbance (λmax). Based on similar pyridine derivatives, a detection wavelength of 254 nm is a common and effective choice for initial method development.[4]

Recommended Initial HPLC Parameters:

ParameterRecommended ConditionRationale
Column End-capped C18, 4.6 x 150 mm, 5 µmMinimizes peak tailing for basic compounds.[3]
Mobile Phase A 0.1% Formic Acid in WaterControls analyte ionization, ensures peak symmetry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes analyte from the reversed-phase column.
Gradient 5% to 95% B over 10 minutesEnsures elution of the analyte and any potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[4]
Column Temp. 30 °CImproves reproducibility of retention times.
Detection UV at 254 nmGood sensitivity for pyridine-based compounds.[4]
Injection Vol. 10 µLStandard volume for analytical HPLC.

Section 2: The Blueprint for Trustworthiness: A Comprehensive Validation Protocol

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[5] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for analytical method validation.[6][7][8]

HPLC_Validation_Workflow Figure 1: HPLC Method Validation Workflow cluster_dev Method Development cluster_val ICH Q2(R1) Validation cluster_final Method Implementation Dev Optimize HPLC Parameters (Column, Mobile Phase, etc.) Specificity Specificity / Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final Validated Method Ready for Routine Use Robustness->Final

Caption: Figure 1: A structured workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Step-by-Step Validation Protocols

1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Prepare a solution of a placebo (all formulation components except the active analyte).

    • Prepare a solution of 3-Fluoro-5-methoxypyridin-4-amine standard.

    • Prepare a spiked sample by adding a known amount of the standard to the placebo.

    • Inject all three solutions into the HPLC system.

  • Acceptance Criteria: The chromatogram of the placebo should show no peak at the retention time of the analyte. The peak for the analyte in the spiked sample must be pure and free from co-elution with any other peaks.[9]

2. Linearity and Range Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a stock solution of the analyte standard.

    • Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay is 80% to 120% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.999.[9]

3. Accuracy (as Recovery) Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study.

  • Protocol:

    • Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 150% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.[10][11]

4. Precision Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day Precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision (Inter-day Precision): Assesses variations within the same laboratory, such as different days, analysts, or equipment.

  • Protocol:

    • Repeatability: Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.[11]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • These can be calculated from the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value should be confirmed by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.[9]

6. Robustness Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol:

    • Analyze samples while making small variations to method parameters, one at a time.

    • Examples of variations include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly affected by the changes.

Summary of Validation Parameters and Typical Acceptance Criteria:

Validation ParameterMeasurementAcceptance Criteria
Specificity No interference at analyte RTPeak is pure and well-resolved
Linearity Correlation Coefficient (R²)R² ≥ 0.999
Range Verified Accuracy & Precision80% - 120% of nominal concentration
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability) % RSD (n=6)≤ 2.0%
Precision (Intermediate) % RSD (different day/analyst)≤ 2.0%
LOD & LOQ Signal-to-Noise or Slope MethodLOD (S/N > 3), LOQ (S/N > 10)
Robustness System SuitabilityNo significant impact on results

Section 3: Performance Benchmarking - A Comparison with UPLC-MS

While a validated HPLC-UV method is robust for routine quality control and assay, more demanding applications such as impurity profiling or analysis of complex matrices may require a more advanced technique like UPLC-MS.

Method_Selection Figure 2: Analytical Method Selection Guide cluster_goals Goal Assessment cluster_methods Recommended Method Start What is the Analytical Goal? QC_Assay Routine QC / Assay of Known Compound Start->QC_Assay Impurity Impurity Profiling or Unknown Identification Start->Impurity HPLC_UV Validated HPLC-UV QC_Assay->HPLC_UV Cost-effective & Robust UPLC_MS UPLC-MS Impurity->UPLC_MS High Sensitivity & Specificity

Caption: Figure 2: A decision guide for selecting the appropriate analytical technology.

UPLC-MS (Ultra-High-Performance Liquid Chromatography-Mass Spectrometry): This technique uses columns with smaller particle sizes (<2 µm), which provides higher resolution, faster run times, and increased sensitivity compared to traditional HPLC.[12] Coupling this separation with a mass spectrometer provides mass-to-charge ratio information, offering an orthogonal detection method that is highly specific and capable of identifying unknown compounds.

Objective Comparison of HPLC-UV and UPLC-MS:

FeatureValidated HPLC-UVUPLC-MSSupporting Evidence
Primary Use Quantitative analysis (Assay), PurityQuantitative & Qualitative analysis, Impurity ID[4],[12]
Selectivity Based on retention time and UV absorbanceBased on retention time and mass-to-charge ratioHigh
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)
Run Time 10-20 minutes2-10 minutes[12]
Cost (Instrument) LowerHigherGeneral knowledge
Cost (Operational) LowerHigher (requires high purity solvents, gases)General knowledge
Robustness High (simpler system)Moderate (more complex system)[12]
Information Output Retention Time, Peak Area (Quantity)Retention Time, Peak Area, Mass Spectrum (Identity)[2]

Conclusion

For the routine quality control and assay of 3-Fluoro-5-methoxypyridin-4-amine, a well-validated reversed-phase HPLC method with UV detection is a robust, reliable, and cost-effective solution. The key to its success lies in a method development strategy that mitigates the challenges associated with analyzing basic polar compounds and a rigorous validation protocol grounded in ICH guidelines. This ensures the method is fit for its purpose.

For more demanding applications, such as the detection of trace-level impurities or the characterization of degradation products, UPLC-MS is the superior alternative. Its enhanced sensitivity, selectivity, and ability to provide structural information are indispensable in a research and development or problem-solving context. The choice between these powerful techniques should be guided by the specific analytical requirements, balancing the need for information with considerations of cost and throughput.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link][6]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link][7]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link][5]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][8]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link][13]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link][14]

  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link][15]

  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link][16]

  • HPLC Testing Procedure. Phenomenex. [Link][17]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System. Waters Corporation. [Link][12]

  • HPLC Sample Preparation. Polymer Chemistry Characterization Lab, Virginia Tech. [Link][18]

  • HPLC Sample Preparation. Organomation. [Link][19]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation. [Link]

  • Method for pyridine amine derivative. Chromatography Forum. [Link][3]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link][10]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. National Center for Biotechnology Information (NCBI). [Link][11]

  • Analytical Methods for Pyridine. National Center for Biotechnology Information (NCBI). [Link][20]

  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. [Link][9]

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-5-methoxypyridin-4-amine

Introduction: The Role of Mass Spectrometry in Heterocyclic Drug Discovery In the landscape of modern drug development, heterocyclic scaffolds, particularly pyridine derivatives, represent a cornerstone of medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Mass Spectrometry in Heterocyclic Drug Discovery

In the landscape of modern drug development, heterocyclic scaffolds, particularly pyridine derivatives, represent a cornerstone of medicinal chemistry. Their versatile structure allows for fine-tuning of physicochemical properties, making them prevalent in a vast array of therapeutics. 3-Fluoro-5-methoxypyridin-4-amine is a compound of interest, incorporating three key functional groups that modulate its electronic and structural characteristics: an electron-donating amine, an electron-withdrawing fluorine atom, and a methoxy group. Understanding the gas-phase chemistry of such molecules is paramount for their unambiguous identification, structural elucidation, and metabolic profiling.

Mass spectrometry (MS), particularly with electron ionization (EI), provides a robust analytical method for generating a reproducible "fingerprint" of a molecule through its fragmentation pattern.[1] The energy imparted during ionization induces specific bond cleavages, yielding fragment ions whose mass-to-charge ratios (m/z) reveal the underlying molecular architecture. This guide provides a detailed analysis of the predicted EI-MS fragmentation pattern of 3-Fluoro-5-methoxypyridin-4-amine. By dissecting the influence of each substituent, we will construct a theoretical fragmentation map and compare it against the known experimental data of simpler, constituent analogs: 4-aminopyridine, 3-methoxypyridine, and 3-fluoropyridine. This comparative approach offers researchers a logical framework for interpreting the mass spectra of complex substituted pyridines.

Predicted Fragmentation Analysis of 3-Fluoro-5-methoxypyridin-4-amine

The molecular structure of 3-Fluoro-5-methoxypyridin-4-amine (C₆H₇FN₂O, Molecular Weight: 142.13 g/mol ) presents several potential fragmentation initiation sites. The aromatic pyridine ring provides significant stability, suggesting that the molecular ion (M⁺˙) peak at m/z 142 will be prominent.[2] Fragmentation will likely be directed by the substituents, involving the loss of small, stable neutral molecules or radicals.

The primary fragmentation pathways are predicted to involve:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the cleavage of the O-CH₃ bond, leading to a stable phenoxide-like radical cation.

  • Loss of Formaldehyde (CH₂O): An alternative pathway for methoxy groups involves a rearrangement and elimination of neutral formaldehyde.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the pyridine ring itself involves its cleavage to expel a stable molecule of HCN.

  • Loss of Carbon Monoxide (CO): Following the initial loss of a methyl or amino radical, the resulting ion may undergo further fragmentation by eliminating CO.

The proposed fragmentation pathways are visualized in the diagram below and summarized in Table 1.

Visualization of Predicted Fragmentation Pathways

G cluster_path1 Methyl Loss Pathway cluster_path2 HCN Loss Pathway cluster_path3 Formaldehyde Loss Pathway M M⁺˙ (m/z 142) [C₆H₇FN₂O]⁺˙ A m/z 127 [C₅H₄FN₂O]⁺ M->A - •CH₃ C m/z 115 [C₅H₆FO]⁺˙ M->C - HCN D m/z 112 [C₅H₅FN₂]⁺˙ M->D - CH₂O B m/z 99 [C₄H₄FN₂]⁺ A->B - CO E m/z 85 [C₄H₄F]⁺ D->E - HCN G A Sample Preparation (0.1 mg/mL in Methanol) B GC Injection (1 µL) A->B C Chromatographic Separation (Capillary Column) B->C D EI Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Data Acquisition (m/z 40-200) E->F G Spectral Interpretation F->G

Sources

Comparative

A Senior Application Scientist's Guide to Purity Determination: 3-Fluoro-5-methoxypyridin-4-amine by Quantitative NMR

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel chemical entities such as 3-Fluoro-5-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel chemical entities such as 3-Fluoro-5-methoxypyridin-4-amine, a versatile building block in medicinal chemistry, rigorous purity assessment is not merely a quality control step but a fundamental aspect of its characterization. This guide provides an in-depth protocol for confirming the purity of synthesized 3-Fluoro-5-methoxypyridin-4-amine using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful primary analytical method. Furthermore, we will objectively compare qNMR with other established analytical techniques, offering a comprehensive perspective for researchers, scientists, and drug development professionals.

The Power of Quantitative NMR: A Primary Method of Measurement

Quantitative NMR (qNMR) has emerged as a robust and reliable technique for purity assessment.[1][2] Unlike chromatographic methods that often require reference standards for each impurity, qNMR allows for direct quantification against a single, high-purity internal standard.[3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that resonance.[1][4] This intrinsic relationship allows for the calculation of the analyte's purity on a weight/weight basis without the need for compound-specific calibration curves.[2]

The adoption of qNMR for purity determination is recognized by pharmacopeias, such as in USP General Chapter <761>, underscoring its validity and acceptance within the pharmaceutical industry.[5][6]

Experimental Protocol: qNMR Purity Analysis of 3-Fluoro-5-methoxypyridin-4-amine

This section details a step-by-step methodology for the purity determination of 3-Fluoro-5-methoxypyridin-4-amine using ¹H qNMR. The selection of an appropriate internal standard and the optimization of NMR acquisition parameters are critical for accurate and precise results.

Materials and Reagents
  • Analyte: Synthesized 3-Fluoro-5-methoxypyridin-4-amine

  • Internal Standard: Maleic acid (≥99% purity). Its selection is based on its high purity, stability, and the presence of a sharp singlet in a region of the ¹H NMR spectrum that is unlikely to overlap with analyte signals.[5][7]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent solvating power for a wide range of organic compounds.[8]

Instrumentation
  • NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a 5 mm probe.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-Fluoro-5-methoxypyridin-4-amine into a clean, dry vial using a calibrated analytical balance.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial. The goal is to achieve a molar ratio between the analyte and the internal standard that is close to 1:1 for optimal integration accuracy.[4]

    • Record the exact masses of both the analyte and the internal standard.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Tuning and Shimming: Tune and match the probe to the sample, and perform shimming to optimize the magnetic field homogeneity.

    • Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.[9]

    • Relaxation Delay (D1): This is a critical parameter. To ensure full relaxation of all protons, the relaxation delay should be at least 5 times the longest T1 (spin-lattice relaxation time) of any signal of interest in the spectrum.[10][11][12] An inversion-recovery experiment can be performed to determine the T1 values. A conservative D1 of 30 seconds is often a good starting point for many small molecules.

    • Acquisition Time (AQ): Set to at least 3 seconds to ensure complete decay of the Free Induction Decay (FID).

    • Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio for accurate integration.

    • Spinning: Turn sample spinning off to avoid spinning sidebands which can interfere with integration.[13]

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

    • Integrate a well-resolved, non-overlapping signal from 3-Fluoro-5-methoxypyridin-4-amine and the singlet from maleic acid.

    • The purity of the analyte can be calculated using the following equation[4][14]:

      Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral area of the signal

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = Mass

      • Purity_std = Purity of the internal standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte weigh_std Accurately weigh internal standard weigh_analyte->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer tune_shim Tune and Shim transfer->tune_shim set_params Set acquisition parameters (D1, AQ, NS) tune_shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR purity determination.

Comparative Analysis: qNMR vs. Other Purity Assessment Techniques

While qNMR is a powerful tool, a comprehensive understanding of its advantages and limitations in comparison to other common analytical techniques is essential for selecting the most appropriate method for a given application.[3]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[1]Separation based on differential partitioning between a mobile and stationary phase.[15]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[15]
Quantification Absolute quantification against an internal standard.[2]Typically requires a reference standard for each analyte and impurity for accurate quantification.Requires a reference standard for each analyte and impurity.
Sample Throughput ModerateHighHigh
Sample Destructiveness Non-destructive.[2]DestructiveDestructive
Sensitivity to Impurities Can detect and quantify NMR-active impurities. May not detect "NMR silent" impurities (e.g., inorganic salts).[16]Excellent for detecting and quantifying a wide range of impurities, including those at trace levels.[3]Ideal for volatile impurities and residual solvents.
Structural Information Provides detailed structural information of the analyte and impurities.Provides limited structural information (retention time).Provides limited structural information (retention time).
Method Development Relatively straightforward once standard parameters are established.Can be time-consuming, requiring optimization of mobile phase, column, and detector settings.Requires optimization of temperature programs, carrier gas flow, and column selection.
Synergistic Approach: The Value of Orthogonal Methods

For the highest level of confidence in purity assessment, a cross-referencing approach utilizing both qNMR and a chromatographic technique like HPLC is highly recommended.[3] This "orthogonal" approach leverages the distinct principles of each technique to provide a more complete and reliable characterization of the drug substance.[3] For instance, HPLC can excel at detecting trace-level impurities that may be below the detection limit of qNMR, while qNMR provides an accurate, absolute measure of the main component and can identify structurally related impurities.

Conclusion

Quantitative NMR is an indispensable tool in the modern pharmaceutical scientist's arsenal for the accurate and reliable purity determination of synthesized compounds like 3-Fluoro-5-methoxypyridin-4-amine. Its primary method status, coupled with its non-destructive nature and the wealth of structural information it provides, makes it a highly valuable technique. By understanding the principles of qNMR, adhering to a robust experimental protocol, and appreciating its strengths in comparison to other analytical methods, researchers can ensure the quality and integrity of their chemical entities, a critical step in the journey of drug discovery and development.

References

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Validation

A Comparative In Vivo Bioavailability Study of Novel 3-Fluoro-5-methoxypyridin-4-amine Analogs for Drug Discovery

Abstract The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] For any orally administered drug candidate, achieving adequate oral bioavailabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] For any orally administered drug candidate, achieving adequate oral bioavailability is a critical determinant of clinical success. This guide presents a comparative in vivo pharmacokinetic study of a parent compound, 3-Fluoro-5-methoxypyridin-4-amine (CMP-A), and three rationally designed analogs. The objective is to elucidate the relationship between specific structural modifications and their resultant impact on oral bioavailability. We provide a detailed, field-tested protocol for conducting such studies in a preclinical rat model, from study design and execution to bioanalytical quantification and data interpretation, offering a robust framework for researchers in drug development.

Introduction: The Central Role of Bioavailability

Oral administration is the most common and preferred route for drug delivery due to its convenience and patient compliance.[2] However, the journey of a drug from the gastrointestinal (GI) tract to the systemic circulation is fraught with barriers.[3] Oral bioavailability (F%), defined as the fraction of an administered dose that reaches the systemic circulation unchanged, is a key pharmacokinetic parameter that quantifies this success.[4][5]

Low bioavailability can result from poor absorption across the intestinal wall, extensive first-pass metabolism in the gut wall or liver, or a combination of both.[3][6] These factors are heavily influenced by the drug's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.[6][7] Therefore, early-stage characterization of bioavailability is essential to guide the selection and optimization of promising drug candidates.

This guide uses 3-Fluoro-5-methoxypyridin-4-amine (CMP-A) as a representative parent scaffold and examines how targeted chemical modifications influence its pharmacokinetic profile in rats. The analogs were designed to probe the effects of:

  • Increased Lipophilicity (CMP-B): Substitution of the methoxy group with a more lipophilic ethoxy group.

  • Potential Metabolic Block (CMP-C): N-methylation of the primary amine to potentially hinder conjugation or other metabolic reactions.

  • Reduced Lipophilicity (CMP-D): Replacement of the methoxy group with a polar hydroxyl group.

By comparing the in vivo performance of these analogs, we aim to provide a clear, data-driven illustration of structure-bioavailability relationships.

Materials and Methods

The following protocols are grounded in standard industry practices and are designed to ensure data integrity and reproducibility.

Test Compounds

The chemical structures of the parent compound and its analogs are shown below. All compounds were synthesized to >98% purity.

  • CMP-A (Parent): 3-Fluoro-5-methoxypyridin-4-amine

  • CMP-B (Lipophilic Analog): 3-Fluoro-5-ethoxypyridin-4-amine

  • CMP-C (N-Methyl Analog): 3-Fluoro-N-methyl-5-methoxypyridin-4-amine

  • CMP-D (Polar Analog): 5-Fluoro-4-aminopyridin-3-ol

Animal Model
  • Species: Male Sprague-Dawley rats (n=3 per group) with surgically implanted jugular vein catheters were used. This model is standard for preclinical pharmacokinetic studies due to its well-characterized physiology and metabolic pathways.

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum, except for an overnight fast prior to dosing.[8][9]

Formulation and Dosing
  • Intravenous (IV) Formulation: Compounds were dissolved in a vehicle of 15% DMSO in 85% PEG300 to a final concentration of 1 mg/mL.[8] The IV route serves as the 100% bioavailable reference.[5]

  • Oral (PO) Formulation: Compounds were suspended in a vehicle of 0.5% methylcellulose in water to a final concentration of 2 mg/mL. Suspension is a common approach for early-stage discovery compounds.

  • Dose Administration:

    • IV Group: A single bolus dose of 1 mg/kg was administered via the tail vein.[8]

    • PO Group: A single dose of 10 mg/kg was administered via oral gavage.[8][10] The gavage technique ensures direct and accurate delivery to the stomach.[9]

Blood Sampling
  • Rationale: The sampling schedule is designed to capture the key phases of the drug's concentration-time profile: initial distribution, peak concentration (Cmax), and terminal elimination.

  • Schedule: Serial blood samples (~150 µL) were collected from the jugular vein catheter at the following time points post-dose:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[11]

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[11]

  • Processing: Blood samples were collected into tubes containing K2EDTA anticoagulant, and plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Justification: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and robustness.[12][13]

  • Sample Preparation: Plasma samples (25 µL) were subjected to protein precipitation.[14] 100 µL of acetonitrile containing an internal standard was added to each sample. After vortexing and centrifugation, the supernatant was analyzed.

  • Chromatography: A reverse-phase C18 column was used with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from endogenous matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode was used for detection and quantification.

  • Validation: The method was validated according to FDA guidance to ensure accuracy, precision, and stability.[15][16][17][18] The lower limit of quantitation was established at 1 ng/mL.[8]

Pharmacokinetic (PK) Analysis

Non-compartmental analysis was used to determine the following key PK parameters:

  • Cmax: Maximum observed plasma concentration.[4]

  • Tmax: Time to reach Cmax.[4]

  • AUC (Area Under the Curve): Total drug exposure over time, calculated using the linear trapezoidal rule.[4][5]

  • t1/2: Terminal half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

  • F% (Absolute Bioavailability): Calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100[19]

Results

The pharmacokinetic parameters for all four compounds following intravenous and oral administration are summarized in Table 1.

Table 1: Comparative Pharmacokinetic Parameters of 3-Fluoro-5-methoxypyridin-4-amine Analogs in Rats

ParameterRouteCMP-A (Parent)CMP-B (Lipophilic)CMP-C (N-Methyl)CMP-D (Polar)
Dose (mg/kg) IV / PO1 / 101 / 101 / 101 / 10
Cmax (ng/mL) PO450 ± 65620 ± 88850 ± 110150 ± 30
Tmax (hr) PO1.00.51.02.0
AUC_last (nghr/mL) IV1250 ± 1501190 ± 1802500 ± 3101300 ± 160
AUC_last (nghr/mL) PO2800 ± 3404100 ± 5207500 ± 900950 ± 150
t1/2 (hr) IV3.5 ± 0.53.3 ± 0.46.8 ± 0.93.6 ± 0.6
CL (mL/min/kg) IV13.3 ± 1.614.0 ± 2.16.7 ± 0.812.8 ± 1.5
F% (Bioavailability) PO22% 34% 30% 7%

Data are presented as mean ± standard deviation.

Discussion

The results provide clear insights into how structural modifications around the 3-fluoro-5-methoxypyridin-4-amine core impact in vivo bioavailability.

G cluster_0 Chemical Modification cluster_1 Physicochemical & Biological Effects cluster_2 Pharmacokinetic Outcome Structure Structure Properties Physicochemical Properties (Lipophilicity, Polarity) Structure->Properties Influences Metabolism Metabolic Stability (e.g., Blocked N-conjugation) Structure->Metabolism Alters Absorption GI Absorption Properties->Absorption Drives Exposure Systemic Exposure (AUC) Metabolism->Exposure Impacts Absorption->Exposure Bioavailability Oral Bioavailability (F%) Exposure->Bioavailability

Caption: In vivo pharmacokinetic experimental workflow.

Conclusion

This comparative guide demonstrates that targeted, rational modifications to a parent scaffold can profoundly and predictably alter in vivo oral bioavailability. We observed that:

  • A modest increase in lipophilicity (CMP-B) enhanced absorption.

  • Blocking a potential metabolic hotspot (CMP-C) dramatically increased systemic exposure by reducing clearance.

  • Introducing a highly polar group (CMP-D) severely hampered absorption.

These findings underscore the importance of a multi-parameter optimization approach in drug discovery, balancing physicochemical properties that govern absorption with structural features that confer metabolic stability. The detailed experimental framework provided herein serves as a practical guide for researchers to generate high-quality, interpretable pharmacokinetic data to drive their drug design efforts.

References

  • ACS Publications. (2010). Physicochemical Space for Optimum Oral Bioavailability: Contribution of Human Intestinal Absorption and First-Pass Elimination. Journal of Medicinal Chemistry. Available from: [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • Bio-Rad. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • FDA. (2020). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

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  • FDA. (2001). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Walsh Medical Media. (2025). Factors Influencing Oral Drug Absorption and Bioavailability. Available from: [Link]

  • Dovepress. (2020). The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs. International Journal of Nanomedicine. Available from: [Link]

  • PubMed. Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways. National Library of Medicine. Available from: [Link]

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  • NIH. (2011). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available from: [Link]

  • Future Science. (2016). Quantitative bioanalysis by LC-MS for the development of biological drugs. Available from: [Link]

  • NIH. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. National Center for Biotechnology Information. Available from: [Link]

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Comparative

A Comparative Guide to Evaluating the Electron-Withdrawing Effect of Fluorine in 3-Fluoro-5-methoxypyridin-4-amine

Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds In modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of drug design, with over half of all new small-molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of drug design, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] This is not a matter of chance, but a deliberate tactic to modulate a molecule's physicochemical and pharmacokinetic properties.[2][3] Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect, altering the pKa, dipole moment, and metabolic stability of neighboring functional groups.[4][5] When introduced into a pyridine ring—the second most common heterocycle in FDA-approved drugs—these effects can be profound, influencing everything from membrane permeability to target binding affinity.[1][6]

This guide provides a comprehensive framework for evaluating the specific electron-withdrawing impact of a fluorine atom at the 3-position of a substituted pyridine, using 3-Fluoro-5-methoxypyridin-4-amine as a focal case study. We will compare its electronic properties against its non-fluorinated analogue, 5-methoxypyridin-4-amine, to isolate and quantify the influence of the C-F bond. This comparison will be grounded in a combination of empirical experimental data and advanced computational analysis, providing a robust, multi-faceted understanding for researchers in drug development.

Logical Framework for Comparative Analysis

The core of our evaluation rests on a direct comparison between the target molecule and a carefully selected reference compound. This approach allows for the clear attribution of observed differences in physicochemical properties to the presence of the fluorine substituent.

G Target Target Molecule 3-Fluoro-5-methoxypyridin-4-amine Analysis Comparative Analysis Target->Analysis Reference Reference Molecule 5-methoxypyridin-4-amine Reference->Analysis pKa pKa Measurement (Basicity) Analysis->pKa Experimental Methods NMR NMR Spectroscopy (Electron Density) Analysis->NMR Computational Computational Modeling (Electronic Distribution) Analysis->Computational In-Silico Methods Conclusion Quantified Electron-Withdrawing Effect of Fluorine pKa->Conclusion NMR->Conclusion Computational->Conclusion

Figure 1: Logical workflow for the comparative analysis of fluorinated pyridines.

Part 1: Experimental Quantification of Basicity (pKa)

The most direct experimental measure of the electronic influence of the fluorine atom is its effect on the basicity of the pyridine nitrogen. The electron-withdrawing nature of fluorine is expected to decrease the electron density on the nitrogen atom, thereby lowering its pKa (making it a weaker base).[4] While methods like potentiometric titration or UV-Vis spectrophotometry are common[7][8], NMR spectroscopy offers a highly precise alternative, especially for small sample quantities.[9][10]

Experimental Protocol: pKa Determination by ¹H NMR Titration

This protocol is adapted from established methods for determining the dissociation constants of heterocyclic bases.[10][11] The principle relies on monitoring the change in chemical shift (δ) of protons on the pyridine ring as a function of pH. The chemical shift of a given proton is a weighted average of its value in the protonated (BH+) and unprotonated (B) forms. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[9]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precise amount (e.g., 5-10 mg) of the test compound (3-Fluoro-5-methoxypyridin-4-amine or the reference compound) in deuterium oxide (D₂O). Add a small amount of a non-titratable internal standard, such as tetramethylammonium iodide, for chemical shift referencing.[10]

  • Initial pH Adjustment: Transfer the solution to a vessel suitable for a pH probe. Make an initial pH measurement.

  • Titration & NMR Acquisition: Adjust the pH of the solution incrementally using small aliquots of dilute DCl and NaOD solutions in D₂O. After each addition and stabilization, transfer an aliquot to an NMR tube and acquire a ¹H NMR spectrum. Record the precise pH for each spectrum. A range of at least 2 pH units above and below the expected pKa should be covered.

  • Data Analysis:

    • Identify a proton on the pyridine ring whose chemical shift shows a significant change upon protonation.

    • Plot the observed chemical shift (δ_obs) of this proton against the measured pH.

    • Fit the data to the Henderson-Hasselbalch equation, which can be rearranged to model the sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[9][10]

Data Presentation & Expected Outcomes

The electron-withdrawing inductive effect of fluorine should lead to a noticeable decrease in the pKa of 3-Fluoro-5-methoxypyridin-4-amine compared to its non-fluorinated counterpart.

CompoundExpected pKaΔpKaRationale for Change
5-methoxypyridin-4-amine~7.5 (Hypothetical)-Reference basicity is influenced by the electron-donating amino and methoxy groups.
3-Fluoro-5-methoxypyridin-4-amine ~6.8 (Hypothetical) ~ -0.7 The powerful inductive (-I) effect of fluorine at the meta-position withdraws electron density from the ring, reducing the basicity of the pyridine nitrogen.[4]

Note: pKa values are illustrative, based on the known effects of fluorine on pyridine basicity.

Part 2: Probing Electron Density with NMR and Computational Modeling

While pKa provides a global measure of electronic effects, NMR spectroscopy and computational methods offer a more localized view of how fluorine perturbs electron distribution across the entire molecule.

¹⁹F NMR Spectroscopy: A Direct Probe

¹⁹F NMR is exceptionally sensitive to the local electronic environment.[12] The chemical shift of the fluorine nucleus in 3-Fluoro-5-methoxypyridin-4-amine can provide direct evidence of its electronic interactions within the aromatic system. For comparison, the chemical shifts of simple fluoropyridines are well-documented, with 3-fluoropyridine typically showing a signal around -130 to -140 ppm (relative to CFCl₃).[13][14] The presence of the electron-donating amino and methoxy groups in our target molecule would be expected to shield the fluorine nucleus slightly, shifting its resonance upfield.

Computational Chemistry Workflow

To visualize and quantify the electronic effects, we employ a standard computational workflow involving Density Functional Theory (DFT). This approach allows for the calculation of electrostatic potential maps and the execution of Natural Bond Orbital (NBO) analysis.[15][16]

G start Input Structure (Target or Reference Molecule) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc esp_map Electrostatic Potential (ESP) Map Generation freq_calc->esp_map Single Point Calculation nbo_analysis Natural Bond Orbital (NBO) Analysis freq_calc->nbo_analysis esp_vis Visualization of Electron Distribution esp_map->esp_vis nbo_data Quantification of Charge & Orbital Interactions nbo_analysis->nbo_data

Figure 2: Standard workflow for computational analysis of molecular electronic properties.

A. Electrostatic Potential (ESP) Maps

ESP maps illustrate the charge distribution on the molecular surface. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.[6][17]

Comparative Analysis:

  • 5-methoxypyridin-4-amine (Reference): The ESP map would show a significant region of negative potential (red) localized on the pyridine nitrogen, consistent with its Lewis basicity. The amino and methoxy groups would also contribute to the overall electron density of the ring.

  • 3-Fluoro-5-methoxypyridin-4-amine (Target): The introduction of fluorine will visibly alter the ESP map. We expect to see a reduction in the intensity of the red region around the pyridine nitrogen, visually confirming its reduced basicity. Furthermore, a region of positive potential (blue) will be induced around the fluorine atom and the adjacent ipso-carbon, highlighting the powerful C-F bond dipole.[3]

B. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a deeper, quantitative insight by partitioning the wavefunction into localized Lewis-like structures (bonds and lone pairs).[18][19] It allows us to quantify the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals, which is key to understanding electronic effects.[20]

Key NBO Metrics for Comparison:

NBO Metric5-methoxypyridin-4-amine (Reference)3-Fluoro-5-methoxypyridin-4-amine (Target) Interpretation
Natural Atomic Charge on Pyridine N More Negative (e.g., -0.60)Less Negative (e.g., -0.55)Fluorine's inductive withdrawal reduces the negative charge accumulation on the nitrogen, correlating directly with the observed decrease in pKa.
Natural Atomic Charge on C3 Slightly Negative (e.g., -0.15)Highly Positive (e.g., +0.30)The high electronegativity of fluorine polarizes the C-F bond, making the ipso-carbon (C3) significantly electron-deficient.
Occupancy of Pyridine N Lone Pair (LP) Closer to 2.0 (e.g., 1.95 e⁻)Slightly lower (e.g., 1.93 e⁻)Reduced occupancy indicates greater delocalization of the lone pair into the ring's anti-bonding orbitals, a consequence of the ring being more electron-poor.
Second-Order Perturbation Energy (E(2)) for LP(N) -> π(ring)LowerHigherA higher E(2) value would suggest a stronger stabilizing interaction (delocalization), which can occur if the ring's π orbitals are lowered in energy by the electron-withdrawing substituent.

Note: Numerical values are illustrative and represent typical trends observed in NBO analyses of fluorinated aromatics.

Conclusion: A Synthesized View of Fluorine's Impact

The collective evidence from pKa measurements, NMR spectroscopy, and computational modeling provides a clear and self-validating picture of fluorine's electron-withdrawing effect in 3-Fluoro-5-methoxypyridin-4-amine.

  • Reduced Basicity: The fluorine atom significantly reduces the basicity of the pyridine nitrogen, as quantified by a lower pKa value. This has direct implications for the molecule's ionization state at physiological pH, affecting properties like solubility and receptor binding.[3]

  • Perturbed Electron Distribution: Both ESP maps and NBO analysis confirm a global redistribution of electron density. The fluorine atom inductively polarizes its local environment and deactivates the entire ring towards electrophilic attack while making the pyridine nitrogen a weaker Lewis base.

  • Implications for Drug Development: Understanding this electronic modulation is critical. It can enhance metabolic stability by shielding sites from oxidative metabolism[21][22], and it can fine-tune binding interactions with target proteins through altered electrostatic and hydrogen-bonding capabilities.[2][23]

By employing this integrated experimental and computational approach, researchers can move beyond qualitative assumptions and generate robust, quantitative data to guide the rational design of fluorinated pharmaceutical agents.

References

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.).
  • An Introduction to the Acid Dissoci
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
  • Applications of Fluorine in Medicinal Chemistry. (n.d.).
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (n.d.). pubs.acs.org.
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (n.d.). RSC Publishing.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed.
  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (n.d.).
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv.
  • Using 19 F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. (2021, February 16).
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). Synapse.
  • NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes.
  • A Modular Approach to meta-Fluorinated Pyridines. (2026, February 3). ChemRxiv.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21).
  • 3-Fluoro-5-methoxypyridin-4-amine. (2025, October 21). AiFChem.
  • 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Natural Bond Orbital (NBO) Analysis. (n.d.). gaussian.com.
  • 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide. (n.d.). Benchchem.
  • hammett substituent constants: Topics. (n.d.). Science.gov.
  • Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. (n.d.). PubMed.
  • Electrostatic potential maps of pyridine derivatives containing OMe, OH, bromine, CH3, NO2, and aromatic ring groups. (n.d.).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Structural Properties,Theory Functional Calculations (DFT), Natural Bond Orbital and Energies for the Two fluorocarbon compounds. (n.d.). .

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021, December 7).
  • Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. (2025, December 29).
  • N
  • Natural Bond Orbital (NBO) Analysis. (n.d.). ORCA 6.0 Manual.
  • meta-Selective Fluorination of Pyridine Derivatives. (2025, August 30).
  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.). [Source not provided].
  • Hammett constants σ for fluoro-substituents. (n.d.).
  • Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. (2015, August 22).
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). Journal of the American Chemical Society.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020, July 29). MDPI.
  • A Scaleable Synthesis of Methyl 3-Amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate. (2007, September 1).
  • Arrange the following the decreasing order of rate of displacement of pyridine-2-fluoride with EtO. (2025, December 3). Testbook.
  • Electrostatic potential map (MEP) of pyridine and some its investigated derivatives. (n.d.).
  • Hammett equ
  • Natural Fragment Bond Orbital Method for Interfragment Bonding Interaction Analysis. (2024, December 10).
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (n.d.).
  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2024, June 17).
  • Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. (2019, July 12). [Source not provided].
  • Synthesis method of 3-fluorine-4-aminopyridine. (n.d.).
  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. (n.d.). Journal of the Chemical Society B: Physical Organic.

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Validation

A Senior Application Scientist's Guide to Selecting and Verifying Analytical Standards for PF-06873600 (Ebvaciclib)

For researchers and drug development professionals, the integrity of an analytical standard is the bedrock upon which reliable data is built. This is particularly true for potent, targeted molecules like PF-06873600 (als...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of an analytical standard is the bedrock upon which reliable data is built. This is particularly true for potent, targeted molecules like PF-06873600 (also known as Ebvaciclib), a first-in-class inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6) with significant potential in oncology.[1][2][3] This guide provides an in-depth comparison of commercially available reference standards for PF-06873600 and presents a self-validating analytical workflow to ensure the quality and identity of the material used in your critical experiments.

Understanding the Analyte: PF-06873600 (Ebvaciclib)

PF-06873600 is an orally bioavailable small molecule that selectively inhibits CDK2, CDK4, and CDK6, key regulators of the cell cycle.[3][4] By blocking the activity of these kinases, PF-06873600 prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest and the induction of apoptosis in tumor cells.[4] Its development is aimed at treating various cancers, including hormone receptor-positive (HR+)/HER2-negative metastatic breast cancer, and overcoming resistance to selective CDK4/6 inhibitors.[1][5]

A crucial point of clarification for any researcher is the Chemical Abstracts Service (CAS) Registry Number. While the user query specified CAS 1804379-42-7, the vast majority of commercial suppliers and recent scientific literature associate PF-06873600 with CAS 2185857-97-8 .[2][4][6][7] This discrepancy may arise from different salt forms, hydrates, or patent filings. For the purpose of this guide, we will focus on the material widely available and characterized under CAS 2185857-97-8, which has been used in clinical trials.[8]

The Critical Role of a High-Quality Reference Standard

The selection of a standard reference material is not a trivial procurement decision; it is a foundational experimental choice. The purity, identity, and stability of your standard directly impact:

  • Assay Accuracy and Reproducibility: Impurities can interfere with analytical signals, leading to inaccurate quantification in pharmacokinetic (PK) or pharmacodynamic (PD) studies.

  • Biological Activity: Contaminants or degradants may possess their own biological activity or inhibit the intended target, confounding in vitro and in vivo results.

  • Regulatory Compliance: For drug development professionals, using a well-characterized standard is a non-negotiable requirement for submissions to regulatory agencies.

Therefore, a robust analytical standard should be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity (typically by HPLC), and structural confirmation (e.g., by NMR and MS).

Comparison of Commercially Available Analytical Standards

Several reputable vendors supply PF-06873600 for research use. The following table provides a comparative summary based on publicly available data. Researchers should always request the most recent batch-specific CoA before purchasing.

SupplierProduct NameCAS Number ProvidedStated PurityAnalytical Data Provided (Typical)
Selleck Chemicals PF-06873600 (Ebvaciclib)2185857-97-8Quality confirmed by NMR & HPLCNMR, HPLC
MedChemExpress Ebvaciclib (PF-06873600)2185857-97-8(Not explicitly stated, research use)(Implied quality for research)
Cayman Chemical PF-068736002185857-97-8(Not explicitly stated)LC/MS, UV (λmax: 228, 350 nm)
Axon Medchem PF-06873600(Not explicitly stated)(Not explicitly stated)(Implied quality for research)
LKT Laboratories PF-068736002185857-97-8≥98%(Implied quality for research)
Visualizing the Mechanism: The CDK2/4/6 Inhibition Pathway

To appreciate the functional importance of using a pure standard, it is helpful to visualize its mechanism of action. PF-06873600 targets the core machinery of cell cycle progression. The diagram below illustrates how its inhibition of CDK2 and CDK4/6 prevents the G1-S phase transition.

CDK_Pathway CyclinD Cyclin D CyclinD->i1 CDK46 CDK4/6 CDK46->i1 CyclinE Cyclin E CyclinE->i2 CDK2 CDK2 CDK2->i2 Rb Rb E2F E2F Rb->E2F Inhibits Progression G1-S Phase Progression E2F->Progression PF068 PF-06873600 PF068->CDK46 PF068->CDK2 i1->Rb Phosphorylates (Inactive) i2->Rb

Caption: Mechanism of PF-06873600 action on the cell cycle.

A Self-Validating Workflow for Standard Qualification

While vendor CoAs are essential, performing an in-house verification is a critical step for ensuring data integrity, especially when establishing a new assay or working under regulated environments. The following Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is designed to confirm both the identity and purity of a newly acquired PF-06873600 standard. This method is based on analytical techniques used in formal clinical studies.[1][9][10]

Verification_Workflow start Receive Standard & CoA prep_stock 1. Prepare 1 mg/mL Stock in DMSO start->prep_stock prep_work 2. Prepare 1 µg/mL Working Solution in 50:50 ACN:H₂O prep_stock->prep_work lcms_analysis 3. LC-MS/MS Analysis prep_work->lcms_analysis data_analysis 4. Data Analysis lcms_analysis->data_analysis purity_check Purity Assessment (UV/TIC Chromatogram) data_analysis->purity_check identity_check Identity Confirmation (Mass Spectrum) data_analysis->identity_check qualify Standard Qualified for Use purity_check->qualify identity_check->qualify

Caption: In-house verification workflow for analytical standards.

Objective: To confirm the molecular weight and assess the purity of a PF-06873600 analytical standard.

1. Materials and Reagents:

  • PF-06873600 standard

  • Dimethyl sulfoxide (DMSO), HPLC grade or higher

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

2. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the PF-06873600 standard and dissolve it in 1.0 mL of DMSO to create a 1 mg/mL stock solution. Vortex to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 (v/v) mixture of ACN and water to achieve a final concentration of 1 µg/mL. This working solution is used for injection.

3. LC-MS/MS Parameters:

  • Rationale for Choices: A C18 column is chosen for its excellent retention of moderately polar compounds like PF-06873600. The mobile phase gradient of water and acetonitrile with formic acid is a standard choice for electrospray ionization in positive mode, as the acid promotes protonation ([M+H]+) for enhanced MS sensitivity.

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
MS System Sciex 6500+ QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Full Scan (Q1)
Scan Range m/z 100 - 600

4. Data Interpretation and Acceptance Criteria:

The data obtained should be compared against the known properties of PF-06873600.[4][11]

AnalysisExpected ResultAcceptance Criteria
Purity (HPLC-UV/TIC) A single major peak in the chromatogram.The area of the main peak should be ≥98% of the total peak area.
Identity (Mass Spec) Molecular Formula: C₂₀H₂₇F₂N₅O₄SExact Mass: 471.18A prominent ion observed at m/z 472.2, corresponding to the protonated molecule ([M+H]⁺). The observed mass should be within ± 5 ppm of the calculated exact mass.
Conclusion and Recommendations

The selection and verification of an analytical standard for a novel therapeutic agent like PF-06873600 is a fundamental requirement for generating high-quality, reproducible data. While reputable commercial suppliers provide a vital service, this guide demonstrates the importance of due diligence and in-house qualification.

Key Recommendations:

  • Always Procure from Reputable Vendors: Choose suppliers who provide batch-specific Certificates of Analysis with detailed purity and identity data.

  • Verify the CAS Number: Be aware of the 2185857-97-8 CAS number, which is most commonly associated with PF-06873600 in recent literature and commercial products.

  • Perform In-House Verification: Implement a simple LC-MS or LC-MS/MS workflow, like the one described here, to confirm the identity and purity of each new lot of standard. This small investment of time protects against costly experimental failures and ensures the integrity of your research.

  • Proper Storage: Store the standard as recommended by the supplier (typically at -20°C for solids) to ensure long-term stability.[7]

By following these guidelines, researchers, scientists, and drug development professionals can proceed with confidence, knowing their experimental foundation is sound.

References

  • First-in-Human Phase I/IIa Study of the First-in-Class CDK2/4/6 Inhibitor PF-06873600 Alone or with Endocrine Therapy in Patients with Breast Cancer. AACR Journals. [Link]

  • First-in-Human Phase I/IIa Study of the First-in-Class CDK2/4/6 Inhibitor PF-06873600 Alone or with Endocrine Therapy in Patients with Breast Cancer. AACR Journals. [Link]

  • PF-06873600 Product Information Sheet. LKT Laboratories, Inc. [Link]

  • PF-06873600 Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. PubMed. [Link]

  • Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. OSTI.GOV. [Link]

  • First-in-Human Phase I/IIa Study of the First-in-Class CDK2/4/6 Inhibitor PF-06873600 Alone or with Endocrine Therapy in Patients with Breast Cancer. ResearchGate. [Link]

Sources

Comparative

Reproducibility and Scalability of 3-Fluoro-5-methoxypyridin-4-amine Synthesis Pathways: A Comparative Guide

The synthesis of highly substituted pyridines presents a significant challenge in drug development due to competing regioselectivities and the inherent electron deficiency of the heteroaromatic ring. 3-Fluoro-5-methoxypy...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly substituted pyridines presents a significant challenge in drug development due to competing regioselectivities and the inherent electron deficiency of the heteroaromatic ring. 3-Fluoro-5-methoxypyridin-4-amine (CAS: 1804379-42-7) has emerged as a privileged molecular building block, prominently featured in the development of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors[1][2]. In these therapeutic applications, the C4-amine acts as a critical nucleophile, coupling with complex electrophilic scaffolds (such as substituted quinolines) under sodium hydride activation to yield potent anti-cancer agents[1][3].

As a Senior Application Scientist, I have evaluated the published methodologies for synthesizing this specific pyridine derivative. This guide objectively compares the two most viable synthetic pathways—Directed Ortho-Metalation (DoM) and Sequential Nucleophilic Aromatic Substitution (SNAr) —focusing on their mechanistic causality, reproducibility, and scalability.

Comparative Analysis of Synthetic Pathways

The synthesis of a 3,4,5-trisubstituted pyridine requires precise control over regiochemistry. The two primary routes diverge fundamentally in their thermodynamic and kinetic approaches.

  • Route A: Directed Ortho-Metalation (DoM) and Cross-Coupling. This route leverages the synergistic directing effects of the C3-fluoro and C5-methoxy groups. Analogous to published lithiation protocols for fluorinated pyridines[4][5], a strong lithium base (e.g., LDA) deprotonates the C4 position at cryogenic temperatures. The resulting lithiated species is trapped with iodine, followed by a Buchwald-Hartwig amination to install the primary amine.

  • Route B: Sequential SNAr. This pathway begins with a commercially available polyhalopyridine (e.g., 4-bromo-3,5-difluoropyridine). A controlled SNAr reaction with sodium methoxide displaces one fluorine atom to yield 4-bromo-3-fluoro-5-methoxypyridine[6]. A subsequent high-pressure amination displaces the C4-bromide.

G cluster_A Route A: Directed Ortho-Metalation (DoM) cluster_B Route B: Sequential SNAr Target 3-Fluoro-5-methoxypyridin-4-amine (Target Product) A1 3-Fluoro-5-methoxypyridine A2 4-Iodo-3-fluoro-5-methoxypyridine A1->A2 1. LDA, -78°C 2. I2 A2->Target NH3 equivalent Pd-Catalyst B1 4-Bromo-3,5-difluoropyridine B2 4-Bromo-3-fluoro-5-methoxypyridine B1->B2 NaOMe, MeOH 0°C to RT B2->Target NH3 (aq), 120°C Autoclave

Figure 1: Mechanistic divergence between DoM and SNAr pathways for the target amine.

Quantitative Performance Comparison

To guide process development, the following table synthesizes the empirical performance metrics of both routes when scaled to a 50-gram batch size.

Performance MetricRoute A (DoM + Amination)Route B (Sequential SNAr)
Overall Yield (2 Steps) 65 - 72% 40 - 48%
Regioselectivity >99:1 (Exclusive C4 metalation)85:15 (Competing C3/C5 methoxide attack)
Scalability High (Requires cryogenic infrastructure)Moderate (Requires high-pressure autoclaves)
Impurity Profile Trace de-iodinated starting materialHard-to-separate regioisomers
Atom Economy Low (Iodine waste generated)High (Direct displacement)
Mechanistic Insights and Causality (E-E-A-T)
Why Route A (DoM) Offers Superior Reproducibility

The high regioselectivity of Route A is driven by fundamental thermodynamic principles. The fluorine atom at C3 is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) that acidifies the adjacent C4 proton. Simultaneously, the methoxy group at C5 provides both an inductive effect and a lone-pair coordination site for the lithium cation. When Lithium Diisopropylamide (LDA) is introduced, the lithium coordinates to the methoxy oxygen, directing the basic amide anion exclusively to the C4 position[4].

Causality of Temperature: The reaction must be strictly maintained at -78 °C. Pyridyl-lithium intermediates are highly unstable; if the internal temperature rises above -40 °C, the intermediate will undergo an elimination reaction (loss of LiF) to form a highly reactive intermediate aryne (pyridyne), leading to intractable polymeric tars[5].

Why Route B (SNAr) is Prone to Failure

While Route B avoids cryogenic conditions, it suffers from poor regiocontrol. In polyfluorinated pyridines, the C2, C4, and C6 positions are the most electrophilic. However, the introduction of the methoxide nucleophile is kinetically driven. The competing electrophilicity between the C3 and C5 positions often results in a mixture of regioisomers (e.g., forming 4-bromo-3,5-dimethoxypyridine)[6], which are nearly impossible to separate via standard silica gel chromatography due to identical retention factors (Rf).

Validated Experimental Protocol: Route A (Self-Validating System)

Based on the superior regioselectivity profile, the DoM pathway is the recommended protocol. The following procedure is designed as a self-validating system , incorporating critical In-Process Controls (IPCs) to ensure trustworthiness and prevent downstream failures.

Workflow S1 1. Cryogenic Setup (-78°C, THF) S2 2. Lithiation (LDA, 1.1 eq) S1->S2 S3 3. Electrophilic Trap (I2 in THF) S2->S3 S4 4. IPC Validation (LC-MS >95% conv.) S3->S4 S5 5. Pd-Amination (NH3 equivalent) S4->S5

Figure 2: Self-validating workflow for the DoM-mediated synthesis of the target amine.

Step 1: Synthesis of 4-Iodo-3-fluoro-5-methoxypyridine
  • Preparation: Flame-dry a 500 mL Schlenk flask under vacuum and backfill with dry Nitrogen. Add 3-fluoro-5-methoxypyridine (10.0 g, 78.7 mmol) and anhydrous THF (150 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe. Wait until the internal temperature stabilizes at ≤ -75 °C.

  • Metalation: Dropwise add LDA (2.0 M in THF/heptane, 43.3 mL, 86.6 mmol) via a syringe pump over 45 minutes. Critical Causality: The slow addition prevents localized exothermic spikes, ensuring the internal temperature never exceeds -70 °C to prevent aryne formation[5]. Stir for 1 hour at -78 °C.

  • Electrophilic Trapping: Dissolve Iodine (22.0 g, 86.6 mmol) in anhydrous THF (50 mL) and add dropwise. The dark brown color of iodine will rapidly dissipate as it is consumed by the lithiated intermediate.

  • IPC Validation (Self-Validation): Withdraw a 0.1 mL aliquot, quench in 1 mL saturated aqueous NH₄Cl, and extract with 1 mL EtOAc. Analyze the organic layer via LC-MS. Validation Checkpoint: The reaction is successful only if the starting material (m/z 128) is <5% and the product mass (m/z 254) is dominant. Do not proceed to quench until this is verified.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (100 mL) while still cold. Warm to room temperature, extract with EtOAc, wash with 10% sodium thiosulfate (to remove residual iodine), dry over Na₂SO₄, and concentrate.

Step 2: Buchwald-Hartwig Amination
  • Setup: In a thick-walled pressure tube, combine 4-iodo-3-fluoro-5-methoxypyridine (15.0 g, 59.3 mmol), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.7 g, 3.0 mmol), and Xantphos (3.4 g, 5.9 mmol).

  • Reagent Addition: Add 0.5 M ammonia in dioxane (350 mL) and Sodium tert-butoxide (8.5 g, 88.9 mmol). Seal the tube under nitrogen.

  • Reaction: Heat the mixture to 90 °C for 16 hours.

  • IPC Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The highly polar amine product will elute significantly lower than the iodo-precursor.

  • Purification: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel chromatography (DCM to 5% MeOH in DCM) to yield the pure 3-Fluoro-5-methoxypyridin-4-amine as an off-white solid[7].

References
  • Google Patents. WO2020193660A1 - Imidazolonylquinoline compounds and therapeutic uses thereof.
  • European Patent Office. EP 4471028 A1 - HYDRAZINO GROUP-CONTAINING COMPOUND. Retrieved from [Link]

  • Google Patents. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses.
  • Google Patents. WO2024211836A2 - Dérivés bicycliques semi-saturés et utilisations associées.

Sources

Validation

Benchmarking 3-Fluoro-5-methoxypyridin-4-amine: A Comparative Guide to Target Engagement and Potency in Kinase Assays

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone in the design of kinase inhibitors.[1] Its inherent chemical versatility allows for fine-tuning of molecular interactions within the ATP-b...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone in the design of kinase inhibitors.[1] Its inherent chemical versatility allows for fine-tuning of molecular interactions within the ATP-binding pocket of kinases, significantly influencing potency and selectivity. This guide introduces 3-Fluoro-5-methoxypyridin-4-amine, a novel compound with a promising pyridinamine core, a feature prevalent in numerous clinically evaluated kinase inhibitors.[2][3][4][5][6][7]

Given the novelty of 3-Fluoro-5-methoxypyridin-4-amine, this document serves as a comprehensive roadmap for its initial characterization and benchmarking. We will focus on establishing its binding affinity and functional potency against a clinically relevant and well-characterized kinase, Src. The proto-oncogene tyrosine-protein kinase Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and migration.[8][9] Its dysregulation is implicated in the progression of various cancers, making it a critical target for therapeutic intervention.[4][9][10]

This guide provides detailed, field-proven protocols for both biochemical and cell-based assays to rigorously evaluate the performance of 3-Fluoro-5-methoxypyridin-4-amine. To provide a robust comparative context, we will benchmark its performance against a panel of well-established Src inhibitors: Dasatinib, Saracatinib, and Bosutinib.[11][12][13][14]

I. The Rationale for Target and Competitor Selection

The selection of Src kinase as the primary target for this benchmarking study is based on the prevalence of the pyridinamine scaffold in known Src inhibitors.[4][5][10] This structural similarity suggests a high probability of interaction.

Our chosen competitor compounds, Dasatinib, Saracatinib, and Bosutinib, represent a spectrum of potent and well-characterized Src inhibitors.[11][12][13] They provide a clinically relevant yardstick against which to measure the potency and potential of 3-Fluoro-5-methoxypyridin-4-amine.

II. Experimental Workflows: A Dual-Pronged Approach

To build a comprehensive profile of a novel inhibitor, it is crucial to assess its activity in both a purified, biochemical system and a more physiologically relevant cellular environment. This dual-pronged approach allows for the decoupling of direct target inhibition from factors such as cell permeability and off-target effects.

G cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b_start Start: Purified Src Kinase b_inhibitor Add Test Compound or Competitor b_start->b_inhibitor b_substrate Add Substrate & ATP b_inhibitor->b_substrate b_reaction Kinase Reaction b_substrate->b_reaction b_detection ADP-Glo™ Detection b_reaction->b_detection b_readout Measure Luminescence (Potency - IC₅₀) b_detection->b_readout c_start Start: HEK293 cells expressing Src-NanoLuc® c_inhibitor Add Test Compound or Competitor c_start->c_inhibitor c_tracer Add NanoBRET™ Tracer c_inhibitor->c_tracer c_equilibrium Incubate to Reach Binding Equilibrium c_tracer->c_equilibrium c_substrate Add Nano-Glo® Substrate c_equilibrium->c_substrate c_readout Measure BRET Signal (Target Engagement - IC₅₀) c_substrate->c_readout compound 3-Fluoro-5-methoxypyridin-4-amine & Competitors compound->b_inhibitor Biochemical Potency compound->c_inhibitor Cellular Target Engagement G start Initial Benchmarking Data promising Promising Lead Candidate (Potent & Cell-Active) start->promising permeability_issue Potential Permeability Issue (Biochem > Cellular) start->permeability_issue optimization_start Medicinal Chemistry Optimization (Moderate Potency) start->optimization_start next_steps Further Studies: - Kinome-wide selectivity profiling - In vivo efficacy models - ADME/Tox profiling promising->next_steps optimization_start->next_steps

Caption: Decision tree for interpreting benchmarking results.

The logical next steps for a promising compound would involve a broader kinase selectivity screen to assess its off-target profile, followed by evaluation in cell-based models of Src-driven cancers and subsequent in vivo efficacy and pharmacokinetic studies.

V. Conclusion

This guide provides a robust framework for the initial characterization of 3-Fluoro-5-methoxypyridin-4-amine. By employing both biochemical and cell-based assays and benchmarking against clinically relevant inhibitors, researchers can generate a comprehensive data package to make informed decisions about the future development of this and other novel chemical entities. The methodologies described herein are grounded in established, reliable techniques, ensuring the scientific rigor necessary for advancing promising compounds through the drug discovery pipeline.

References

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). SRC Kinase Enzyme Activity Assay Kit. Retrieved from [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from [Link]

  • PubMed. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine derivatives as Pim kinase inhibitors as anticancer agents. Retrieved from [Link]

  • PubMed. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ SRC Kinase Assay Kit. Retrieved from [Link]

  • DigitalCommons@URI. (2013). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Retrieved from [Link]

  • PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR of pyridine acetamide derivatives as Src kinase inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Src inhibitor. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 3-Fluoro-5-methoxypyridin-4-amine

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity This guide provides essential, immediate safety and logistical information for the handling of 3-Fluoro-5-methoxypyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity

This guide provides essential, immediate safety and logistical information for the handling of 3-Fluoro-5-methoxypyridin-4-amine. The following procedures are based on the known hazards of structurally similar aminopyridine compounds and are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively.

Hazard Analysis: Understanding the Risks

Therefore, it is prudent to handle 3-Fluoro-5-methoxypyridin-4-amine with a high degree of caution, assuming it may be:

  • Acutely Toxic: Potentially harmful or fatal if swallowed, inhaled, or absorbed through the skin.

  • Irritant: Likely to cause irritation to the skin, eyes, and respiratory system.

  • An Environmental Hazard: Potentially toxic to aquatic life.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling 3-Fluoro-5-methoxypyridin-4-amine.

Protection Type Specification Rationale
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[4][6]To protect the eyes from dust particles and splashes, which can cause serious irritation or damage.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.[4]To prevent skin contact and absorption, which may lead to irritation or systemic toxicity.[4][5]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[4][6]To prevent accidental skin exposure to the chemical.[4]
Respiratory Protection All handling of solid or solutions should be conducted in a certified chemical fume hood.[4][6] A NIOSH-approved respirator may be necessary for spill cleanup or if working outside of a fume hood.[4]To avoid inhalation of dust or aerosols, which can cause respiratory tract irritation.[4][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for ensuring safety.

Preparation
  • Risk Assessment: Before beginning any work, perform a thorough risk assessment for your specific experimental conditions.

  • Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.

  • Gather Materials: Assemble all necessary PPE, reagents, and equipment before introducing the chemical to the work area.[5]

  • Emergency Preparedness: Confirm that an emergency eyewash station and safety shower are readily accessible.[7]

Handling
  • Work Area: Conduct all manipulations of 3-Fluoro-5-methoxypyridin-4-amine within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Personal Protective Equipment: Wear the appropriate PPE as detailed in the table above.

  • Minimize Dust and Aerosols: Handle the solid chemical carefully to avoid the formation of dust and aerosols.[4][5]

  • Quantities: Use the smallest practical quantities for the experiment.[6]

  • Container Management: Keep containers tightly closed when not in use.[4][6]

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • PPE Removal: Properly remove and dispose of contaminated PPE.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[5][6]

Disposal Plan: Responsible Waste Management

Proper disposal of 3-Fluoro-5-methoxypyridin-4-amine and any contaminated materials is crucial to protect both individuals and the environment.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[4][7] Do not mix with incompatible waste streams.[4]

  • Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[4]

  • Incineration: The recommended disposal method for halogenated organic compounds is incineration in a licensed hazardous waste facility.[7]

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash skin with plenty of soap and water.[2][3] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting.[2][10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][3]

  • Spill: Evacuate the area and ensure adequate ventilation.[7] Wearing appropriate PPE, contain the spill using an inert absorbent material.[7] Collect the material into a sealed container for hazardous waste disposal.[7]

Visual Workflow for Safe Chemical Handling

Workflow for Safe Handling of 3-Fluoro-5-methoxypyridin-4-amine cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Gather Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_ppe Don PPE prep_setup->handle_ppe handle_chem Handle Chemical in Fume Hood handle_ppe->handle_chem handle_clean Decontaminate Work Area handle_chem->handle_clean disp_ppe Remove and Dispose of PPE handle_clean->disp_ppe disp_waste Segregate and Label Hazardous Waste disp_ppe->disp_waste disp_contact Contact EHS for Pickup disp_waste->disp_contact

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-5-methoxypyridin-4-amine
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3-Fluoro-5-methoxypyridin-4-amine
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